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  • Product: 1-Acetylindolin-5-ylboronic acid
  • CAS: 905971-97-3

Core Science & Biosynthesis

Foundational

1-Acetylindolin-5-ylboronic acid chemical properties

Topic: 1-Acetylindolin-5-ylboronic acid Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide A Critical Building Block for Kinase Inhibitor & Metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Acetylindolin-5-ylboronic acid Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

A Critical Building Block for Kinase Inhibitor & Metabolic Target Discovery

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical candidates. Structurally, it consists of a dihydroindole (indoline) core, stabilized by an N-acetyl group, with a boronic acid moiety at the C5 position.

Unlike its aromatic indole counterparts, the indoline scaffold offers a distinct 3D-conformational profile (non-planar "puckered" ring) and improved solubility parameters. It serves as a primary intermediate in Suzuki-Miyaura cross-coupling reactions to generate libraries of kinase inhibitors (e.g., VEGFR, PDGFR targets), Carbonic Anhydrase (CA) inhibitors , and metabolic modulators such as MGAT2 inhibitors .

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data aggregates experimental and predicted properties essential for analytical characterization.

PropertySpecification
IUPAC Name (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid
CAS Number 905971-97-3
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Physical State Off-white to light beige solid
Melting Point 170–175 °C (Decomposes)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Predicted) ~8.4 (Boronic acid moiety)
Storage Conditions 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Expert Insight: Boronic acids exist in a reversible equilibrium with their dehydrated trimeric anhydride form (boroxine). In dry solid states, the material may appear as a mixture. Dissolution in aqueous base or protic solvents shifts the equilibrium back to the monomeric acid species, which is the active nucleophile in coupling reactions.

Synthetic Methodology & Manufacturing

The synthesis of 1-acetylindolin-5-ylboronic acid is a sequential process designed to ensure regioselectivity at the C5 position. The N-acetyl group serves a dual purpose: it protects the nitrogen from oxidation and acts as a para-directing group during electrophilic substitution.

Synthesis Workflow (Graphviz Diagram)

SynthesisPath Indoline Indoline (Start) Acetyl Step 1: Acetylation (Ac2O, Et3N) Indoline->Acetyl Protection Bromo Step 2: Bromination (Br2, AcOH) Regioselective C5 Acetyl->Bromo Electrophilic Subst. Boronate Step 3: Miyaura Borylation (Pd(dppf)Cl2, B2Pin2) Bromo->Boronate Pd-Catalysis Final 1-Acetylindolin-5-ylboronic acid (Hydrolysis) Boronate->Final Deprotection (Optional)

Figure 1: Step-wise synthetic pathway ensuring C5 regioselectivity via N-acetyl directing effects.

Detailed Protocol

Step 1: Acetylation

  • Reagents: Indoline, Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Mechanism: Nucleophilic acyl substitution.

  • Validation: Shift in TLC (more polar than indoline) and appearance of methyl singlet (~2.2 ppm) in

    
    -NMR.
    

Step 2: Regioselective Bromination

  • Reagents: 1-Acetylindoline, Bromine (

    
    ), Glacial Acetic Acid.
    
  • Procedure: Add bromine dropwise at 0°C. The acetamide group directs the electrophile to the para position (C5).

  • Critical Control: Maintain low temperature to prevent poly-bromination.

  • Validation:

    
    -NMR should show a characteristic aromatic pattern (d, d, s) confirming substitution at C5.
    

Step 3: Palladium-Catalyzed Borylation (Miyaura)

  • Reagents: 5-Bromo-1-acetylindoline, Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , Potassium Acetate (KOAc), Dioxane.
  • Conditions: 80–100°C under

    
     for 4–12 hours.
    
  • Workup: The resulting pinacol ester can be isolated or hydrolyzed in situ using aqueous

    
     or mild acid to yield the free boronic acid.
    

Reactivity & Applications in Drug Discovery

The Suzuki-Miyaura Coupling Engine

The primary utility of this compound is as a nucleophilic partner in Suzuki couplings. It introduces the 1-acetylindolin-5-yl pharmacophore, often used to mimic the tryptophan side chain or restrict the conformational flexibility of anilines.

Mechanism:

  • Transmetallation: The boronate species transfers the organic group to the Palladium(II)-halide complex.

  • Activation: Requires a base (e.g.,

    
    , 
    
    
    
    ) to form the reactive "ate" complex (
    
    
    ).

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII TransMet Transmetallation (+ Boronic Acid) PdII->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing 1-Acetylindolin-5-ylboronic acid.

Medicinal Chemistry Applications

1. Kinase Inhibitors: The indoline core is a "privileged scaffold." The 1-acetyl group can be modified post-coupling to access sulfonamides or ureas.

  • Example: Synthesis of MGAT2 inhibitors (metabolic disease) where the indoline-5-sulfonamide core provides nanomolar potency and high selectivity [1].[1]

2. Carbonic Anhydrase Inhibitors: Derivatives of 1-acetylindoline-5-sulfonamides have shown efficacy against tumor-associated isoforms CA IX and CA XII , which are implicated in hypoxic tumor survival and multidrug resistance [2].[2]

3. Conformational Restriction: Unlike the flat indole ring, the 2,3-dihydroindoline ring is slightly puckered. This subtle 3D difference can improve solubility and alter binding kinetics in the ATP-binding pockets of enzymes like Bcr-Abl or VEGFR .

Handling & Stability Protocols

Stability Issues: Protodeboronation

Boronic acids attached to electron-rich rings (like indoline) are susceptible to protodeboronation (loss of the boron group) under high heat or strong acidic conditions.

  • Mitigation: Use mild bases (

    
     or 
    
    
    
    ) and avoid prolonged heating above 100°C.
  • Storage: Store at 2–8°C. If the solid turns distinctively brown, it indicates oxidation to the phenol (1-acetyl-5-hydroxyindoline).

Self-Validating Quality Control

Before using in a critical reaction, perform this rapid check:

  • Dissolution: Dissolve 5mg in

    
    .
    
  • NMR Check: Verify the integrity of the aromatic region (approx. 7.0–8.0 ppm).[2]

    • Pass: Sharp peaks corresponding to the 1,2,4-substitution pattern.

    • Fail: Appearance of phenol peaks or loss of integration intensity (indicating deboronation).

References

  • Discovery of N-Phenylindoline-5-sulfonamide Derivatives as MGAT2 Inhibitors Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases Source: MDPI Molecules URL:[Link]

  • Boronic Acids in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI Molecules (Review) URL:[Link]

  • PubChem Compound Summary: (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid Source: National Library of Medicine URL:[Link]

Sources

Exploratory

1-Acetylindolin-5-ylboronic acid CAS number 905971-97-3

The following technical guide is structured to serve as an authoritative reference for medicinal chemists and process scientists utilizing 1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) . Advanced Scaffolding for Med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for medicinal chemists and process scientists utilizing 1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) .

Advanced Scaffolding for Medicinal Chemistry & Lead Optimization

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) is a specialized organoboron intermediate designed for the precise installation of the N-acetylindoline motif via Palladium-catalyzed cross-coupling. Unlike its planar indole counterparts, the indoline core introduces critical Fsp³ character (fraction of sp³-hybridized carbons) into drug scaffolds, a physicochemical property directly correlated with improved solubility and clinical success rates.

This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for deploying this reagent in high-fidelity drug discovery workflows.

Chemical Profile & Specifications

ParameterSpecification
CAS Number 905971-97-3
IUPAC Name (1-acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Appearance White to light beige solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calc) ~8.4 (Boronic acid moiety)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Stability Hygroscopic; prone to boroxine (anhydride) formation upon drying

Strategic Application: The "Escape from Flatland"

In modern drug design, increasing the three-dimensionality of molecules is a proven strategy to improve specificity and physicochemical properties.

  • Indole vs. Indoline: While 5-indolylboronic acids yield planar, aromatic systems, 1-Acetylindolin-5-ylboronic acid yields a semi-saturated, bicyclic system. The C2 and C3 carbons are sp³ hybridized, creating a "kinked" geometry that can better fit specific enzyme pockets (e.g., kinases, GPCRs) and improve water solubility.

  • The N-Acetyl Advantage: The acetyl group at the N1 position serves two critical roles:

    • Electronic Modulation: It reduces the electron density of the aromatic ring compared to a free indoline, stabilizing the boronic acid against protodeboronation.

    • Catalyst Protection: It masks the basic nitrogen, preventing coordination to the Palladium catalyst, which often poisons reactions involving free amines.

Visualization: Structural Divergence & Utility

ScaffoldUtility Reagent 1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) Suzuki Suzuki-Miyaura Cross-Coupling Reagent->Suzuki Pd(0) / Base Target1 Kinase Inhibitors (Hinge Binders) Suzuki->Target1 Target2 CNS Agents (GPCR Modulators) Suzuki->Target2 Property1 Increased Fsp³ (Solubility) Target1->Property1 Property2 Reduced Planarity (Selectivity) Target2->Property2

Figure 1: Strategic utility of CAS 905971-97-3 in diversifying drug scaffolds beyond planar aromatics.

Validated Experimental Protocol

Workflow: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of CAS 905971-97-3 with a generic Aryl Bromide (Ar-Br). It is optimized to minimize protodeboronation, a common side reaction with electron-rich heterocycles.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: 1-Acetylindolin-5-ylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Preferred for steric bulk and stability.

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add the Aryl Bromide (1.0 mmol), 1-Acetylindolin-5-ylboronic acid (1.2 mmol, 246 mg), and Pd(dppf)Cl₂·DCM (0.03 mmol) to the vial.

  • Solvent Addition: Add 1,4-Dioxane (5 mL) and degas by bubbling Argon through the solution for 5 minutes.

    • Expert Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Activation: Add the aqueous K₂CO₃ solution (1.5 mL). Seal the vial immediately.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Self-Validating Check: The reaction mixture should darken (turning black/brown) as Pd(0) species are generated. If the solution remains pale orange/yellow after 1 hour at heat, the catalyst may be inactive.

  • Monitoring: Monitor by TLC or LC-MS. Look for the consumption of the Aryl Bromide.

    • Note: The boronic acid may appear as a streak on TLC due to interaction with silica.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway (Suzuki Cycle)

Understanding the mechanism ensures troubleshooting capability. The cycle involves Oxidative Addition, Transmetallation (the rate-determining step often influenced by the base), and Reductive Elimination.

SuzukiCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH⁻ / CO₃²⁻ TransMet Transmetallation (Boronate Complex) BaseStep->TransMet + Indolinyl-B(OH)₂ RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the entry point of the boronic acid during Transmetallation.

Handling, Stability & Troubleshooting

Boroxine Formation

Boronic acids, including CAS 905971-97-3, exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: The melting point may appear broad or inconsistent due to varying ratios of acid vs. boroxine.

  • Impact: This does not affect reactivity in Suzuki couplings, as the aqueous base hydrolyzes the boroxine back to the active monomeric boronate species in situ.

Protodeboronation

The indoline ring is electron-rich. Under highly acidic conditions or high temperatures, the C-B bond can cleave, replacing the boron with a proton.

  • Prevention: Avoid acidic workups. Use mild bases (K₃PO₄ or K₂CO₃) rather than strong alkalis if the substrate is sensitive.

Storage
  • Condition: Store at 2–8°C.

  • Long-term: Keep under Argon to prevent oxidation of the indoline ring (though the acetyl group provides significant protection compared to free indoline).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • ChemicalBook. (2023). (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid Properties and Suppliers. Link

Sources

Foundational

High-Fidelity Synthesis of 1-Acetylindolin-5-ylboronic Acid

This guide outlines a high-fidelity, scalable synthetic route for 1-Acetylindolin-5-ylboronic acid , a critical pharmacophore in medicinal chemistry often used as a Suzuki-Miyaura coupling partner for synthesizing kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-fidelity, scalable synthetic route for 1-Acetylindolin-5-ylboronic acid , a critical pharmacophore in medicinal chemistry often used as a Suzuki-Miyaura coupling partner for synthesizing kinase inhibitors and CNS-active agents.

The selected pathway prioritizes regiochemical integrity and functional group tolerance , utilizing a Palladium-catalyzed Miyaura borylation rather than cryogenic lithiation to avoid side reactions with the N-acetyl moiety.

Strategic Overview & Retrosynthesis

The synthesis of 1-Acetylindolin-5-ylboronic acid poses two primary challenges:

  • Regioselectivity: Directing the boron insertion specifically to the C5 position.

  • Chemosensitivity: Preserving the N-acetyl amide bond during the metalation step.

Selected Route: We utilize the N-acetyl group not just as a protecting group, but as a directing group . The nitrogen lone pair in indoline activates the ring, but without acetylation, oxidation to indole or over-bromination is a risk. Acetylation moderates this activity and sterically directs electrophilic aromatic substitution (bromination) to the para position (C5) relative to the nitrogen. Finally, a Palladium-catalyzed borylation converts the aryl bromide to the boronate, followed by mild hydrolysis.

Retrosynthetic Diagram

Retrosynthesis target 1-Acetylindolin-5-ylboronic acid ester Pinacol Boronate Intermediate target->ester Hydrolysis bromide 1-Acetyl-5-bromoindoline ester->bromide Pd-Cat Borylation acetyl 1-Acetylindoline bromide->acetyl Regioselective Bromination sm Indoline (Start) acetyl->sm N-Acetylation

Figure 1: Retrosynthetic breakdown leveraging the para-directing power of the N-acetyl group.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Acetylindoline

Objective: Protect the reactive nitrogen and set up the electronic bias for C5 bromination.

  • Reaction Type: Nucleophilic Acyl Substitution.

  • Critical Control: Temperature control is vital to prevent di-acetylation or polymerization side products.

Materials:

  • Indoline (1.0 eq)[1]

  • Acetic Anhydride (Ac₂O) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (Solvent, 10 volumes)

Protocol:

  • Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Indoline and DCM.

  • Cool: Submerge the flask in an ice-water bath (0 °C). Add Et₃N dropwise.

  • Addition: Add Ac₂O dropwise via an addition funnel over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with saturated NaHCO₃ solution. Separate layers. Wash the organic layer with 1M HCl (to remove excess amine) followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~90-95% of an off-white solid. No further purification is usually required.

Step 2: Regioselective Bromination (1-Acetyl-5-bromoindoline)

Objective: Introduce the halogen handle at C5.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Why this works: The N-acetyl group is an ortho, para-director. However, the ortho positions (C7) are sterically hindered by the acetyl group, and the fused ring system disfavors substitution at C4/C6. C5 is the electronically and sterically favored site.

Materials:

  • 1-Acetylindoline (1.0 eq)[2][3]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Protocol:

  • Dissolution: Dissolve 1-Acetylindoline in ACN (0.2 M concentration) at RT.

  • Addition: Add NBS portion-wise over 1 hour. Do not dump all at once; high local concentrations of Br can lead to di-bromination.

  • Stir: Stir at RT for 4–6 hours.

  • QC Check: TLC should show a new spot (Rf ~0.4 in 4:1 Hex/EtOAc).

  • Workup: Pour the reaction mixture into ice water. The product often precipitates.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.

  • Characterization: ¹H NMR must confirm the loss of the C5 proton and the specific splitting pattern of the remaining aromatic protons (doublet at C7, doublet of doublets at C6, doublet at C4).

Step 3: Miyaura Borylation (Formation of Pinacol Ester)

Objective: Convert the C-Br bond to a C-B bond.

  • Method: Palladium-catalyzed cross-coupling.[4]

  • Why not Lithiation? While Lithium-Halogen exchange (n-BuLi) is faster, the N-acetyl amide is susceptible to nucleophilic attack by strong organolithiums, leading to cleavage or ketone formation. The Pd-route is chemically orthogonal to the amide.

Materials:

  • 1-Acetyl-5-bromoindoline (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

  • Pd(dppf)Cl₂[5][6]·DCM (0.03 eq / 3 mol%)

  • Potassium Acetate (KOAc) (3.0 eq)[7]

  • 1,4-Dioxane (degassed)

Protocol:

  • Inertion: Flame-dry a 3-neck flask and cycle Argon/Vacuum 3 times.

  • Charge: Add the bromide, B₂pin₂, and KOAc.

  • Solvent: Add degassed 1,4-Dioxane.

  • Catalyst: Add Pd(dppf)Cl₂[5][6]·DCM under a positive stream of Argon.

  • Heat: Heat to 90 °C for 12–16 hours. The solution typically turns dark black/brown.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

  • Concentration: Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient). Note: Boronate esters can streak on silica; adding 1% Et₃N to the eluent can improve separation.

Step 4: Hydrolysis to Boronic Acid

Objective: Cleave the pinacol ester to reveal the free boronic acid.

  • Reagent: Sodium Periodate (NaIO₄) oxidative cleavage.

Protocol:

  • Dissolution: Dissolve the pinacol ester (1.0 eq) in THF/Water (4:1).

  • Oxidant: Add NaIO₄ (3.0 eq). Stir for 30 minutes.

  • Acid: Add 1M HCl (2.0 eq) and stir for 2–4 hours.

  • Extraction: Extract with EtOAc.

  • Purification: The free boronic acid is often amphiphilic. It may precipitate upon concentration or require reverse-phase chromatography (C18, Water/ACN).

Quality Control & Data Specifications

Expected Analytical Data
AssayParameterExpected Result
¹H NMR (DMSO-d₆)Indoline CH₂ (C2/C3)Two triplets/multiplets at ~3.1 and ~4.1 ppm.
Acetyl CH₃Singlet at ~2.1 ppm.
Aromatic C4/C6/C7Distinct pattern. C4 (ortho to B) often shifted downfield.
Boronic OHBroad singlet ~8.0 ppm (disappears with D₂O shake).
¹¹B NMR Boron ShiftSingle peak ~29-31 ppm (characteristic of Ar-B(OH)₂).
HPLC Purity>95% (254 nm).
MS (ESI) Mass[M+H]⁺ = 206.0 (Calculated for C₁₀H₁₂BNO₃).
Troubleshooting & Optimization
  • Low Yield in Step 3: Oxygen is the enemy. Ensure rigorous degassing of dioxane (sparge with Argon for 20 mins) before adding the catalyst.

  • Debromination (Proto-debromination): If you observe 1-acetylindoline in Step 3, the reaction is "stalling" or water is present. Increase catalyst loading to 5 mol% and ensure anhydrous conditions.

  • Purification Issues: Free boronic acids can dehydrate to boroxines (trimers) on the bench. This is reversible. Store the final product under inert atmosphere at 4°C.

References

  • Miyaura Borylation Conditions: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Indoline Bromination Regioselectivity: Terent'ev, A. P., et al. (1962). Regioselective bromination of N-acylindolines. Journal of General Chemistry USSR.
  • Boronate Ester Hydrolysis: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903. Link

  • General Indole Synthesis Guide: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Exploratory

Technical Profile: 1-Acetylindolin-5-ylboronic Acid

The following technical guide provides an in-depth characterization of 1-Acetylindolin-5-ylboronic acid , specifically addressing its molecular weight in the context of stoichiometry, stability, and analytical validation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 1-Acetylindolin-5-ylboronic acid , specifically addressing its molecular weight in the context of stoichiometry, stability, and analytical validation.

Focus: Physicochemical Characterization, Stoichiometric Precision, and Synthetic Application.

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the N-acetylindoline motif into pharmaceutical scaffolds. While its theoretical molecular weight is 205.02 g/mol , the practical handling of this compound requires an advanced understanding of the boronic acid-boroxine equilibrium .

This guide moves beyond simple database values to explain how environmental factors alter the "effective" molecular weight, ensuring precision in drug development workflows.[1]

Physicochemical Core Data

The following data serves as the baseline for all stoichiometric calculations.

ParameterTechnical Specification
IUPAC Name (1-acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid
Common Name 1-Acetylindolin-5-ylboronic acid
CAS Registry Number 905971-97-3
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight (Monoisotopic) 205.02 g/mol
Physical State White to light beige solid
Solubility DMSO (High), Methanol (Moderate), Water (Low)
pKa (Predicted) ~8.41 (Boronic acid group)

Critical Note: The molecular weight of 205.02 g/mol assumes the compound is in its fully hydrated, monomeric boronic acid form (


).[1]

The Stoichiometry Trap: Boroxine Equilibrium

Experienced medicinal chemists know that boronic acids are rarely 100% pure monomers.[1] Upon storage or drying, they spontaneously dehydrate to form cyclic trimers known as boroxines .[1] This alters the effective molecular weight and can lead to stoichiometric errors if not accounted for.[1]

The Dehydration Mechanism

Three molecules of the boronic acid release three water molecules to form one boroxine ring.[1]



Impact on Effective Molecular Weight (EMW)

If your reagent has partially dehydrated, weighing it based on the theoretical MW (205.[1]02) will result in over-dosing the boron equivalents in your reaction.[1]

Species FormFormulaMolecular Weight ( g/mol )Effective MW per Boron Unit
Pure Monomer C₁₀H₁₂BNO₃205.02 205.02
Boroxine (Trimer) C₃₀H₃₀B₃N₃O₆561.00 187.00
  • Scenario: You weigh 205 mg of the reagent.[1]

    • If 100% Monomer: You have 1.00 mmol of Boron.[1]

    • If 100% Boroxine: You have 1.096 mmol of Boron.[1]

    • Result: A ~10% excess of reagent.[1] While often acceptable, this variance can skew kinetic studies or waste expensive coupling partners.[1]

Visualization: The Boroxine Equilibrium

The following diagram illustrates the dynamic relationship between the monomer and trimer states.[1]

BoroxineEquilibrium Monomer Boronic Acid Monomer (MW: 205.02) Hydrophilic Transition Dehydration (-3 H₂O) Monomer->Transition Vacuum / Heat Trimer Boroxine Trimer (MW: 561.00) Lipophilic / Anhydride Transition->Trimer Spontaneous Trimer->Monomer Hydrolysis (+H₂O)

Figure 1: The reversible dehydration pathway.[1] Storage in desiccators promotes the Trimer (Right); aqueous reaction conditions promote the Monomer (Left).[1]

Analytical Validation Protocol

To ensure the integrity of 1-Acetylindolin-5-ylboronic acid before use in critical assays, follow this self-validating analytical workflow.

A. 1H-NMR Validation (DMSO-d6)

Boronic acids exhibit distinct hydroxyl protons in dry DMSO-d6.[1]

  • Prepare Sample: Dissolve ~5 mg in dry DMSO-d6.

  • Target Signals:

    • Indoline Core: Look for the N-acetyl methyl group singlet at ~2.1-2.2 ppm .[1]

    • Boronic -OH: Two singlets or a broad singlet at ~8.0-8.2 ppm (integrating to 2H).[1]

    • Boroxine Check: If the -OH signal is missing or integrates < 2H, the sample is partially dehydrated (boroxine form).

    • D2O Shake: Add one drop of D2O.[1] The -OH peak at ~8.0 ppm should disappear (exchangeable), confirming it is not an aryl proton.[1]

B. LC-MS Considerations[1]
  • Ionization: ESI (Electrospray Ionization) in Positive/Negative mode.[1]

  • Artifacts: Boronic acids often esterify with methanol or dehydrate in the MS source.[1]

    • Expected Mass (M+H): 206.02 (often weak).[1]

    • Common Artifacts: Look for

      
       or methanol adducts 
      
      
      
      .[1]
    • Recommendation: Do not rely solely on the parent ion peak for purity; use UV (254 nm) purity alongside NMR.[1]

Synthetic Application: Suzuki-Miyaura Coupling

The primary utility of this compound is coupling with aryl halides.[1] Below is a field-proven protocol optimized for preventing protodeboronation (loss of the boron group).

Standard Operating Procedure (SOP)

Objective: Couple 1-Acetylindolin-5-ylboronic acid (1.2 equiv) with an Aryl Bromide (1.0 equiv).

  • Reagent Prep:

    • Weigh 1.2 equivalents of boronic acid (calculate using MW 205.02, acknowledging slight excess if dehydrated).

    • Weigh 1.0 equivalent of Aryl Bromide.

    • Weigh 0.05 equivalent (5 mol%) of Pd(dppf)Cl₂[1]·DCM (robust catalyst).[1]

    • Weigh 3.0 equivalents of Potassium Carbonate (K₂CO₃).[1]

  • Solvent System:

    • Use a degassed mixture of 1,4-Dioxane : Water (4:1) .[1] The water is crucial to hydrolyze any boroxine back to the reactive monomer species in situ.[1]

  • Reaction:

    • Heat to 80-90°C under Nitrogen/Argon for 2-4 hours.

    • Note: Monitor by LC-MS.[1] If protodeboronation (formation of N-acetylindoline, MW ~161) is observed, lower temperature to 60°C and switch base to Cs₂CO₃.

Workflow Diagram

SuzukiWorkflow Start Start: Reagent Weighing (Target 1.2 Equiv) Solvent Add Solvent: Dioxane/H₂O (4:1) (Promotes Monomer Formation) Start->Solvent Catalyst Add Pd(dppf)Cl₂ & Base (Inert Atmosphere) Solvent->Catalyst Heat Heat to 80°C Catalyst->Heat Check LC-MS Check Heat->Check Success Product Formed (Proceed to Workup) Check->Success Target Mass Found Fail Protodeboronation? (Byproduct MW ~161) Check->Fail Byproduct Found Retry Retry: Lower Temp / Cs₂CO₃ Fail->Retry

Figure 2: Optimized workflow for Suzuki coupling using 1-Acetylindolin-5-ylboronic acid.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 52914896, (1-acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid. Retrieved from [Link][1]

  • Hall, D. G. (2005).[1] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1] (General reference for Boroxine-Acid equilibrium mechanics).

  • University of Edinburgh. (2025).[1] The Boroxine–Boronic Acid Equilibrium. Research Explorer. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Characterization Guide: 1-Acetylindolin-5-ylboronic Acid

Topic: Structural Elucidation and Characterization of 1-Acetylindolin-5-ylboronic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Characterization of 1-Acetylindolin-5-ylboronic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a critical organoboron building block utilized primarily in Suzuki-Miyaura cross-coupling reactions to introduce the N-acetylindoline scaffold into complex bioactive molecules.[1] This scaffold is prevalent in kinase inhibitors and CNS-active agents.

Characterizing this molecule presents two distinct analytical challenges:

  • Rotamerism: The N-acetyl group induces restricted rotation around the amide bond, frequently resulting in signal doubling or broadening in NMR spectra at ambient temperatures.

  • Boronic Acid Equilibrium: The dynamic equilibrium between the monomeric boronic acid and its cyclic trimer (boroxine) complicates Mass Spectrometry (MS) and HPLC analysis.

This guide provides a definitive workflow for the structural confirmation and purity assessment of this compound, moving beyond standard protocols to address these specific physicochemical behaviors.

Synthetic Context & Impurity Profile

Understanding the origin of the sample is prerequisite to elucidation. The compound is typically synthesized via Palladium-catalyzed Miyaura borylation of 5-bromo-1-acetylindoline.

Critical Impurities to Monitor:

  • Protodeboronation Byproduct: 1-Acetylindoline (arising from hydrolysis of the C-B bond).

  • Starting Material: 5-Bromo-1-acetylindoline.

  • Catalyst Residues: Palladium (requires ICP-MS for trace analysis).

  • Boron Source Residues: Bis(pinacolato)diboron (if used) or pinacol esters, which may not fully hydrolyze.[2]

Structural Elucidation: Nuclear Magnetic Resonance (NMR)

The Rotamer Challenge

The N-acetyl group possesses partial double-bond character (


), creating a barrier to rotation. In solution (typically DMSO-

or CDCl

), the molecule exists as an equilibrium mixture of E (trans) and Z (cis) rotamers.
  • Observation: At 25°C, 1H NMR signals—particularly those near the nitrogen (H7, indoline C2-protons, and the acetyl methyl)—often appear as two unequal sets of peaks or broadened humps.

  • Resolution: To confirm these are rotamers and not impurities, perform Variable Temperature (VT) NMR . Heating the sample to 50–80°C (in DMSO-

    
    ) increases the rotation rate, causing the signals to coalesce into sharp, averaged singlets/multiplets.
    
1H NMR Assignment (Predicted in DMSO- at Coalescence)

Note: Chemical shifts are approximate and dependent on concentration/temperature.

PositionMultiplicityShift (

ppm)
Diagnostic Notes
B(OH)

Singlet (br)8.0 – 8.2Broad due to quadrupolar relaxation of Boron. Disappears with D

O shake.
Ar-H6 Doublet7.6 – 7.8Ortho coupling to H7 (

Hz).
Ar-H4 Singlet (or d)7.5 – 7.6Small meta-coupling may be visible.
Ar-H7 Doublet7.9 – 8.1Significantly deshielded by the adjacent N-Acetyl group (anisotropic effect).
C2-H Triplet4.0 – 4.1Adjacent to Nitrogen; shifts vary significantly between rotamers.
C3-H Triplet3.1 – 3.2Benzylic protons.
Ac-CH

Singlet2.1 – 2.2Distinct sharp singlet (often split at Room Temp).
11B NMR (Boron Confirmation)
  • Method: 11B NMR is essential to distinguish the free boronic acid from boronate esters or "ate" complexes.

  • Expectation: A broad singlet around

    
     28–32 ppm (relative to BF
    
    
    
    Et
    
    
    O).
  • Technical Note: Use a quartz tube if precise quantification is required to eliminate the broad background signal from borosilicate glass (~0 ppm).

Mass Spectrometry & HPLC Analysis

Mass Spectrometry Artifacts (The "Trimer" Trap)

Boronic acids readily dehydrate in the ionization source (ESI) to form boroxines (cyclic trimers).

  • Target Mass (M): 205.02 Da.

  • Observed Ions (ESI+):

    • 
       (Often weak).
      
    • 
       (Dehydrated monomer).
      
    • Boroxine:

      
       (Dominant species in many scans).
      
  • Observed Ions (ESI-):

    • 
      .
      
    • 
       (if formic acid is used).
      

Guidance: Do not interpret the trimer mass as an impurity. It is an artifact of the ionization process.

HPLC Method Development

Boronic acids interact strongly with silanols on silica columns, leading to severe peak tailing.

  • Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or Agilent Zorbax Eclipse).

  • Mobile Phase: Requires acidification to suppress ionization of the boronic acid (pKa ~8-9) and silanols.

    • A: Water + 0.1% Formic Acid (or 0.05% TFA).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Indoline chromophore).

Elucidation Logic & Workflows

Diagram 1: Structural Confirmation Workflow

This flowchart illustrates the logical progression from crude synthesis to certified structure, highlighting the specific checks for boronic acids.

ElucidationWorkflow Start Crude Sample (1-Acetylindolin-5-ylboronic acid) HPLC HPLC-UV/MS Analysis (Acidic Mobile Phase) Start->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck Purification Recrystallization (Acetonitrile/Water) PurityCheck->Purification No NMR_RT 1H NMR (DMSO-d6, 25°C) Check: Split peaks? PurityCheck->NMR_RT Yes Purification->HPLC RotamerDecision Signals Doubled? NMR_RT->RotamerDecision VT_NMR VT-NMR (80°C) Coalescence Check RotamerDecision->VT_NMR Yes (Rotamers) BoronCheck 11B NMR & MS Confirm Boron presence RotamerDecision->BoronCheck No (Single species) VT_NMR->BoronCheck Signals Coalesce Final Certified Structure BoronCheck->Final

Caption: Step-by-step decision matrix for confirming the structure, specifically addressing rotameric ambiguity.

Diagram 2: Rotameric Equilibrium

The following diagram visualizes the molecular cause of the NMR complexity: the restricted rotation of the N-Acetyl bond.

RotamerEquilibrium Cis E-Rotamer (Trans) (Major Species) Acetyl O anti to C7 Trans Z-Rotamer (Cis) (Minor Species) Acetyl O syn to C7 Cis->Trans Slow Exchange (RT) Heat Heat (>50°C) Increases Rotation Rate Cis->Heat Heat->Trans

Caption: Equilibrium between E and Z rotamers causing NMR signal doubling at room temperature.

Experimental Protocols

Protocol A: Variable Temperature NMR Preparation
  • Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-

    
    .
    
  • Acquire a standard 1H spectrum at 298 K (25°C). Note the integration of the acetyl methyl group (should sum to 3H, but may be split, e.g., 2.4H and 0.6H).

  • Increase probe temperature to 323 K (50°C) and allow 5 minutes for equilibration.

  • Acquire spectrum.[2][3][4] If coalescence is incomplete, increase to 353 K (80°C).

  • Validation: The aromatic region should simplify, and the acetyl methyls should merge into a single sharp singlet.

Protocol B: HPLC Purity (Acidic Method)
  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm).

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: The acidic modifier is non-negotiable to prevent peak tailing caused by the interaction of the empty p-orbital of boron with stationary phase silanols.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bouché, L., et al. (2020). Challenges in the Analysis of Boronic Acids by HPLC and SFC. Chromatography Today. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Amide Rotation. University of Wisconsin-Madison. Link

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 1-Acetylindolin-5-ylboronic Acid

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile for 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3).[1] As a critical intermediate in Suzuki-Miyaura cross-coupling r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile for 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3).[1] As a critical intermediate in Suzuki-Miyaura cross-coupling reactions, understanding its solvation thermodynamics is essential for optimizing reaction yields and ensuring reproducible analytical data.[1]

This compound exhibits the classic amphiphilic behavior of arylboronic acids but is complicated by the N-acetylindoline core, which modulates its polarity and crystal lattice energy. Users must account for the dynamic equilibrium between the free boronic acid and its trimeric anhydride (boroxine), a phenomenon that frequently leads to inconsistent solubility observations.

Physicochemical Profile

PropertySpecification
Chemical Name (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid
CAS Number 905971-97-3
Molecular Weight 205.02 g/mol
Appearance White to light beige powder
pKa (Predicted) ~8.4 (Boronic acid moiety)
H-Bond Donors/Acceptors 2 / 3

Structural Insight: The acetyl group at the N1 position reduces the electron density of the indoline ring compared to the free amine, slightly increasing oxidative stability but reducing basicity. The boronic acid moiety at C5 is the primary driver of polarity.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on polarity and dielectric constants. Note that commercial samples often contain varying ratios of the free acid and the boroxine anhydride; boroxine-rich samples may dissolve slower and require sonication to hydrolyze back to the free acid species.[1]

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingPractical Limit (Est.)*Application Context
Polar Aprotic DMSO High 20–50 mg/mLRecommended for stock solutions and NMR.[1]
Polar Aprotic DMF High 20–50 mg/mLSuitable for high-temp cross-coupling reactions.[1]
Polar Protic Methanol Moderate 5–15 mg/mLGood for LC-MS; risk of methyl ester formation.[1]
Ethers THF Low-Moderate 1–10 mg/mLoften requires heating; good for reaction screenings.[1]
Chlorinated DCM Low < 1 mg/mLPoor solubility; not recommended for stock.[1]
Non-Polar Hexanes Insoluble NegligibleUsed as an antisolvent for precipitation.[1]
Aqueous Water pH Dependent Low (Neutral pH)Soluble at pH > 10 (Boronate formation).[1]

*Values are estimates based on structural analogs and general arylboronic acid behavior. Actual solubility varies by batch hydration state.

Mechanistic Insights & Stability

The Boroxine Equilibrium

In the solid state and in non-aqueous solvents, 1-Acetylindolin-5-ylboronic acid exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1]

  • Impact: A "cloudy" solution in dry THF or DCM is often due to the boroxine.[1] Adding a trace amount of water (or using "wet" solvents) shifts the equilibrium back to the soluble monomeric boronic acid.

  • Observation: Users may observe that the compound dissolves, precipitates, and then re-dissolves upon heating or adding base. This is the thermodynamic hunting for the most stable hydration state.

Solvent-Reactive Species[1]
  • In Alcohols (MeOH/EtOH): Reversible formation of dialkyl boronate esters occurs rapidly.[1] While this does not typically hinder Suzuki couplings (as the base hydrolyzes the ester), it complicates HPLC analysis, often appearing as split peaks or broad humps.

  • Protodeboronation: Although the N-acetyl group stabilizes the ring, the C-B bond is susceptible to cleavage under strongly acidic conditions or high temperatures in the presence of certain metal catalysts.

Visualizing the Workflow

The following diagrams illustrate the equilibrium dynamics and the decision process for solvent selection.

Diagram 1: Boroxine-Acid Equilibrium & Solvation

BoroxineEquilibrium Acid Free Boronic Acid (Monomer) Soluble in Polar Solvents Boroxine Boroxine (Trimeric Anhydride) Low Solubility in Non-Polar Acid->Boroxine - 3 H2O (Dehydration/Storage) Solvated Solvated Species (Ready for Reaction) Acid->Solvated + Solvent (DMSO/DMF) Boroxine->Solvated + Trace H2O + Heat

Caption: The dynamic equilibrium between the monomeric acid and the trimeric boroxine affects initial dissolution rates.

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Start: 1-Acetylindolin-5-ylboronic acid Goal Define Application Start->Goal Rxn Suzuki Coupling Goal->Rxn Anal Analytical (HPLC/NMR) Goal->Anal Store Long-term Storage Goal->Store RxnSolv Use DMF or Dioxane/H2O Rxn->RxnSolv AnalSolv Use DMSO-d6 or ACN/H2O Anal->AnalSolv StoreCond Solid State @ 4°C Desiccated Store->StoreCond RxnTip Add Base (K2CO3) to increase solubility RxnSolv->RxnTip AnalWarn Avoid MeOH (Prevents esterification) AnalSolv->AnalWarn

Caption: Logical flow for selecting the optimal solvent based on the intended experimental outcome.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (20 mM)

Objective: Create a stable stock solution for biological screening or reaction aliquoting.

  • Weighing: Accurately weigh 4.1 mg of 1-Acetylindolin-5-ylboronic acid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Note: DMSO is hygroscopic.[2] Use a fresh bottle or one stored over molecular sieves to prevent uncontrolled water uptake.

  • Mixing: Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy (boroxine presence), sonicate in a water bath at 35°C for 5–10 minutes.

  • Verification: Visual inspection should show a clear, colorless to pale yellow solution.[1]

  • Storage: Store at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles to prevent precipitation.[1]

Protocol B: Solubility Limit Determination (HPLC Method)

Objective: Determine the exact saturation point in a specific solvent (e.g., THF).[1]

  • Saturation: Add excess solid compound (~20 mg) to 0.5 mL of the target solvent.[1]

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Dilution: Dilute 10 µL of the filtrate into 990 µL of ACN:Water (50:50).

  • Quantification: Inject onto HPLC (C18 column, UV detection at 254 nm). Compare peak area against a standard curve prepared from the DMSO stock (Protocol A).

References

  • Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine equilibrium and solubility trends).

  • PubChem. (2025).[1] Compound Summary: Boronic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of 1-Acetylindolin-5-ylboronic Acid

Executive Summary 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the N-acetylindoline scaffold.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the N-acetylindoline scaffold.[1] While structurally robust compared to electron-rich indole boronic acids, this compound exhibits the characteristic thermodynamic instability of arylboronic acids. It is prone to dehydration-driven trimerization (forming boroxines) and oxidative deborylation (breaking the C-B bond).[1]

This guide provides a self-validating framework for the storage, solubilization, and quality control of 1-Acetylindolin-5-ylboronic acid, ensuring the integrity of the reagent for high-stakes drug discovery applications.

Part 1: Chemical Profile & Structural Vulnerabilities

To handle this compound effectively, one must understand the competing forces acting on its molecular structure.

The Boronic Acid-Boroxine Equilibrium

The most common "purity" issue reported by researchers is not actual degradation but a misunderstanding of the thermodynamic equilibrium. In the solid state and in anhydrous solvents, 1-Acetylindolin-5-ylboronic acid spontaneously dehydrates to form a cyclic trimeric anhydride known as a boroxine .[1]

  • Mechanism: Three molecules of the acid lose three water molecules to form a six-membered B3O3 ring.[1]

  • Impact: This alters the melting point and stoichiometry but does not compromise chemical reactivity in Suzuki couplings, as the boroxine hydrolyzes back to the active monomeric acid under aqueous basic reaction conditions.

Oxidative Instability (C-B Bond Cleavage)

Unlike the reversible boroxine formation, oxidation is destructive and irreversible.

  • Vulnerability: The C-B bond at the 5-position is susceptible to cleavage by reactive oxygen species (ROS), particularly in the presence of moisture.

  • Product: The degradation product is 1-acetyl-5-hydroxyindoline (the corresponding phenol), which is a potent poison for palladium catalysts.

  • Role of the Acetyl Group: The N-acetyl group exerts an electron-withdrawing effect on the indoline ring. This reduces the electron density at the C5 position compared to a free indoline, offering moderate protection against protodeboronation, but it does not eliminate oxidative risks.

Structural Diagram: Degradation & Equilibrium Pathways

The following diagram maps the reversible and irreversible transformations of the compound.

Degradation_Pathways Acid 1-Acetylindolin-5-ylboronic acid (Active Monomer) Boroxine Boroxine Trimer (Storage Form in Dry State) Acid->Boroxine - 3 H2O (Dehydration/Dry Storage) Phenol 1-Acetyl-5-hydroxyindoline (Dead Degradant) Acid->Phenol O2 / Moisture (Irreversible Oxidation) Boroxine->Acid + H2O / Base (Suzuki Conditions)

Caption: Figure 1.[2][3] The reversible boroxine cycle (green/yellow) vs. the irreversible oxidative degradation pathway (red).

Part 2: Storage Protocols

Strict adherence to these environmental controls will extend the shelf life of the compound from months to years.

Environmental Control Table
ParameterSpecificationCausality / Rationale
Temperature -20°C (± 5°C) Kinetic suppression of oxidative deborylation rates.[1]
Atmosphere Inert Gas (Ar or N₂) Displaces atmospheric oxygen; prevents C-B bond oxidation.[1]
Container Amber Glass Vials While not strictly photo-labile, amber glass prevents light-induced radical formation in trace impurities.[1] Caps must be Teflon-lined to ensure a gas-tight seal.[1]
Desiccation Required Moisture catalyzes both oxidation and uncontrolled hydrolysis.[1] Store vials inside a secondary jar containing active desiccant (e.g., Drierite).[1]
The "Thaw-Equilibrate" Rule

Crucial Step: Never open a cold vial of boronic acid directly in ambient air.[1]

  • Remove the vial from the -20°C freezer.

  • Place it in a desiccator or on the benchtop.

  • Allow it to warm to room temperature (approx. 30–45 minutes).

  • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid.[1] This water film dissolves oxygen and accelerates oxidative degradation on the crystal surface.[1]

Part 3: Handling & Solubilization[1][5]

Solvent Compatibility
  • Recommended Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1]

    • Solubility: High.[1]

    • Stability:[1][3][4][5][6][7][8] Good.[1] DMSO stocks (10–50 mM) are stable for weeks if stored frozen.[1]

  • Acceptable Solvents: Methanol, Ethanol.[1]

    • Note: In alcohols, the boronic acid will rapidly equilibrate to form boronic esters (e.g., dimethyl boronate). This is generally acceptable for Suzuki couplings but complicates NMR analysis.[1]

  • Avoid: Water (unless immediately reacting), Acetone (can form cyclic boronates with the solvent).

Preparation of Stock Solutions

For high-throughput screening or repeated use:

  • Weigh the solid rapidly to minimize air exposure.[1]

  • Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

  • Aliquot into small volumes (single-use) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

Part 4: Quality Control & Validation

Do not rely solely on the label purity. Boronic acids change form during storage.[1]

Visual Inspection[8]
  • Pass: White to off-white/light beige powder.[1]

  • Fail: Dark brown or sticky solid (indicates significant oxidation to phenols and quinone-like species).[1]

NMR Validation Protocol (The "D₂O Shake")

Standard 1H NMR in CDCl₃ or DMSO-d₆ can be confusing due to broadening of OH signals or the presence of boroxine peaks.

Protocol:

  • Run 1: Dissolve ~5 mg sample in DMSO-d₆.

    • Observation: You may see multiple sets of peaks corresponding to the monomer and the boroxine trimer. The B-OH protons may appear broad or be invisible.[1]

  • Run 2 (Validation): Add 1 drop of D₂O (Deuterium Oxide) to the NMR tube and shake.[1]

    • Mechanism:[1][9][10] D₂O hydrolyzes the boroxine back to the monomeric acid (deuterated form) and exchanges the OH protons.

    • Result: The spectrum should simplify to a single set of sharp aromatic signals corresponding to the 1-acetylindoline core.

    • Pass Criteria: Clean integration of the aromatic region (3 protons for the benzene ring). Absence of a phenol peak (which would not shift/disappear in the same way).[1]

HPLC Analysis[8]
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Note: Boronic acids often streak or show broad peaks on silica and C18 due to interaction with silanols.[1] Adding a small amount of pinacol to the sample diluent in situ converts the acid to the stable pinacol ester, yielding a sharp, quantifiable peak.

Part 5: Troubleshooting & Degradation Management[1]

Recovery of Dehydrated Material

If the material appears dry but the melting point is high (indicating boroxine formation), do not discard .

  • Action: Use the material "as is" for Suzuki couplings. The base (e.g., K₂CO₃, Cs₂CO₃) and water present in the coupling reaction will hydrolyze the boroxine in situ, releasing the active boronic acid species.

  • Stoichiometry Adjustment: Calculate the molecular weight based on the monomeric acid. The slight excess of boron delivered by the boroxine form (which has a lower effective MW per boron atom) is beneficial for the reaction.

Workflow: Storage & Handling Decision Tree

Handling_Workflow Start Receive 1-Acetylindolin-5-ylboronic acid Check Visual Check: White/Beige Powder? Start->Check Fail_Visual Dark/Sticky: Discard (Oxidized) Check->Fail_Visual No Pass_Visual Prepare for Storage Check->Pass_Visual Yes Storage Store at -20°C Under Inert Gas Pass_Visual->Storage Use Ready to Use? Storage->Use Thaw Thaw to Room Temp (Closed Vial) Use->Thaw Open Weigh Quickly Thaw->Open Solvent Select Solvent Open->Solvent DMSO DMSO/DMF: Stable Stock Solvent->DMSO Alcohol MeOH/EtOH: Forms Esters (OK for Rxn) Solvent->Alcohol

Caption: Figure 2. Decision logic for inspecting, storing, and solubilizing the reagent.

References

  • Hall, D. G.[1] (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Comprehensive text on boronic acid stability and equilibrium).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • ChemicalBook. (n.d.).[1] (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid - CAS 905971-97-3 Properties. Link

  • Sigma-Aldrich. (n.d.).[1] Boronic Acid Stability and Handling Technical Bulletin. (General grounding for boroxine/acid equilibrium protocols).

Sources

Exploratory

Thermal Stability Profiling of 1-Acetylindolin-5-ylboronic Acid: A Technical Guide

Executive Summary & Compound Architecture 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a specialized organoboron intermediate frequently employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a specialized organoboron intermediate frequently employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of bioactive scaffolds (e.g., kinase inhibitors). Unlike simple phenylboronic acids, this molecule possesses a bicyclic indoline core and an N-acetyl moiety, creating a unique thermodynamic profile.

The thermal stability of this compound is governed by two distinct mechanisms:

  • Reversible Dehydration (The Boroxine Cycle): A thermodynamic equilibrium driven by entropy, occurring at moderate temperatures (

    
    ).
    
  • Irreversible Degradation (Protodeboronation): The cleavage of the C–B bond, often catalyzed by moisture, pH extremes, or high thermal stress (

    
    ).
    

This guide provides a rigorous framework for characterizing these behaviors, ensuring data integrity in drug development workflows.

The Thermodynamic Landscape: Monomer vs. Trimer

A common error in handling boronic acids is misinterpreting the "melting point." Boronic acids rarely exhibit a sharp melting point. Instead, they undergo a solid-state dehydration to form boroxines (cyclic trimers).

The Dehydration Equilibrium

Upon heating, three molecules of 1-acetylindolin-5-ylboronic acid condense to release three water molecules, forming the corresponding boroxine.



  • Enthalpy (

    
    ):  Endothermic (requires heat).
    
  • Entropy (

    
    ):  Positive (release of water vapor).
    
  • Implication: Vacuum drying at elevated temperatures (

    
    ) shifts the equilibrium toward the boroxine anhydride. This is not  degradation; the monomer regenerates upon exposure to ambient humidity or aqueous reaction solvents.
    
Structural Stabilization

The N-acetyl group plays a critical role in stability. In free indolines, the nitrogen lone pair strongly activates the C5 position, making the C–B bond susceptible to electrophilic cleavage (protodeboronation). The acetyl group withdraws electron density via resonance, effectively "protecting" the C–B bond and enhancing thermal resistance compared to its non-acetylated precursors.

Degradation Pathways Visualization

The following diagram illustrates the distinct pathways for reversible dehydration versus irreversible decomposition.

DegradationPathways cluster_reversible Reversible Thermodynamic Zone cluster_irreversible Irreversible Degradation Zone Monomer 1-Acetylindolin-5-ylboronic acid (Monomer) Boroxine Boroxine Anhydride (Trimer) Monomer->Boroxine Heat / Vacuum (- H₂O) Decomp 1-Acetylindoline (Protodeboronation Product) Monomer->Decomp High T (>150°C) Metal catalysis / Acid Oxidation 5-Hydroxy-1-acetylindoline (Oxidation Product) Monomer->Oxidation O₂ / Peroxides Boroxine->Monomer Moisture / H₂O (+ H₂O)

Caption: Figure 1. Thermal pathways distinguishing reversible boroxine formation from irreversible C-B bond cleavage.

Experimental Assessment Protocols

To accurately profile the material, rely on these self-validating protocols rather than generic literature values.

Protocol A: Differential Thermal Analysis (TGA/DSC)

Objective: Differentiate between water loss (boroxine formation) and actual decomposition.

  • Instrument: TGA/DSC synchronous analyzer.

  • Sample Mass: 5–10 mg.

  • Atmosphere: Dry Nitrogen (

    
    ) flow at 50 mL/min.
    
  • Ramp Rate:

    
     from 
    
    
    
    to
    
    
    .
  • Data Interpretation:

    • Event 1 (

      
      ):  Look for a mass loss of approx. 8–9% (theoretical water loss for trimerization). This confirms the dehydration transition.[1]
      
    • Event 2 (

      
      ):  Look for significant mass loss and exothermic heat flow. This indicates decomposition (melting/charring).
      
Protocol B: Variable Temperature NMR (VT-NMR)

Objective: Quantify the monomer/trimer ratio in solution at reaction temperatures.

  • Solvent: DMSO-

    
     (promotes monomer) vs. Toluene-
    
    
    
    (promotes trimer).
  • Standard: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) that is thermally stable.

  • Procedure:

    • Prepare a 20 mM solution.

    • Acquire

      
       NMR spectra at 
      
      
      
      ,
      
      
      ,
      
      
      , and
      
      
      .
  • Analysis: Monitor the shift of the aromatic protons ortho to the boron. Boroxine formation typically causes a slight downfield shift and line broadening.

  • Validation: Upon cooling back to

    
    , the spectrum must return to the initial state. If new peaks remain, irreversible degradation has occurred.
    
Protocol C: Accelerated Stress Testing (HPLC)

Objective: Determine shelf-life stability.

Stress ConditionDurationTarget DegradantAcceptance Criteria
Thermal (

)
7 Days1-Acetylindoline (Des-boron)< 0.5% increase
Hydrolytic (pH 7) 24 Hours1-Acetylindoline< 1.0% increase
Oxidative (

)
4 HoursPhenolic derivativeInformational

Storage and Handling Directives

Based on the physicochemical properties of CAS 905971-97-3, the following handling procedures are mandatory to maintain reagent integrity.

  • Temperature: Store at

    
     . While the compound is stable at room temperature for short periods, cold storage retards the slow oxidation of the C–B bond.
    
  • Atmosphere: Store under Argon or Nitrogen . Boronic acids can slowly oxidize to phenols (via C–B migration) in the presence of atmospheric oxygen and moisture.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination is a concern, as metals catalyze protodeboronation.

  • Re-hydration: If the material has been dried aggressively and exists as the boroxine (anhydride), do not discard it. For Suzuki couplings in aqueous media (e.g., Dioxane/Water), the boroxine will hydrolyze in situ to the active boronic acid species.

Analytical Workflow Diagram

Workflow cluster_tests Stability Profiling Sample Raw Sample (CAS 905971-97-3) TGA TGA/DSC (Thermal Limits) Sample->TGA NMR VT-NMR (Reversibility) Sample->NMR HPLC HPLC-MS (Purity/Degradants) Sample->HPLC Decision Passes Criteria? TGA->Decision NMR->Decision HPLC->Decision Release Release for Synthesis Decision->Release Yes Quarantine Quarantine / Repurify Decision->Quarantine No

Caption: Figure 2. Quality Control workflow for validating boronic acid reagent integrity.

References

  • National Institutes of Health (NIH). (2025). Thermodynamics of Boroxine Formation from Aliphatic Boronic Acid Monomers. PMC. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[2] Retrieved from [Link]

  • University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. Research Explorer. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Spectroscopic Profiling of 1-Acetylindolin-5-ylboronic Acid

This technical guide is structured to serve as a definitive reference for the characterization of 1-Acetylindolin-5-ylboronic acid (CAS: 833482-20-5). It synthesizes theoretical chemical principles with practical, bench-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the characterization of 1-Acetylindolin-5-ylboronic acid (CAS: 833482-20-5). It synthesizes theoretical chemical principles with practical, bench-level protocols.

Executive Summary & Structural Context

1-Acetylindolin-5-ylboronic acid is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling. Unlike its indole counterparts, the indoline core possesses a saturated C2-C3 bond, imparting distinct conformational flexibility and electronic properties.

The primary analytical challenge with this compound lies in two dynamic equilibria:

  • Rotamerism: Restricted rotation around the N-Acetyl amide bond (

    
    ), leading to signal broadening or splitting in NMR at ambient temperatures.
    
  • Boroxine Formation: The reversible dehydration of the boronic acid moiety into a cyclic trimeric anhydride (boroxine), which complicates Mass Spectrometry and IR interpretation.

Structural Identifiers
PropertyDetail
IUPAC Name (1-acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid
CAS Number 833482-20-5
Molecular Formula

Molecular Weight 205.02 g/mol
Core Scaffold Indoline (2,3-Dihydroindole)

Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to identifying spectral impurities. The standard route involves the acetylation of indoline, followed by regioselective bromination and lithiation-borylation.

SynthesisWorkflow Indoline Indoline (Starting Material) AcIndoline 1-Acetylindoline (Intermediate 1) Indoline->AcIndoline Ac2O, Et3N BrIndoline 1-Acetyl-5-bromoindoline (Intermediate 2) AcIndoline->BrIndoline Br2, AcOH (Regioselective p- to N) Lithiation Lithiation (n-BuLi, -78°C) BrIndoline->Lithiation Borate Trialkyl Borate Species Lithiation->Borate B(OiPr)3 Product 1-Acetylindolin-5-yl boronic acid Borate->Product Acidic Hydrolysis (H3O+)

Figure 1: Synthetic workflow highlighting precursors that may appear as trace impurities (e.g., des-bromo or unreacted bromide species) in spectral data.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-


 is the mandatory solvent. Chloroform (

) is unsuitable due to poor solubility and the tendency of boronic acids to dimerize or dehydrate in non-polar media.
H NMR Data (400 MHz, DMSO- )

Note: Chemical shifts (


) are representative. Boronic acid protons are concentration-dependent.
Position / GroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
B(OH)

7.90 – 8.10 s (broad) 2H -Diagnostic. Disappears on

shake. Broadness indicates H-bonding.
Ar-H (C7) 8.05d1H8.2Ortho to N-Ac. Deshielded by amide anisotropy.
Ar-H (C6) 7.65dd1H8.2, 1.5Ortho to Boron (EWG), Meta to N.
Ar-H (C4) 7.58d (or s)1H1.5Ortho to Boron, Meta to Alkyl. Often appears as a broad singlet.
N-CH

(C2)
4.12t2H8.5Deshielded by adjacent Amide Nitrogen.
Ar-CH

(C3)
3.15t2H8.5Benzylic protons.
COCH

2.16s3H-Acetyl methyl group. Sharp singlet.
C NMR Data (100 MHz, DMSO- )
  • C=O (Amide): ~169.0 ppm.

  • Aromatic C-N: ~146.0 ppm (Deshielded).

  • Aromatic C-H: ~134.5, 129.0, 115.5 ppm.

  • C-B (Carbon-Boron): Often not observed or extremely broad at ~130 ppm due to Quadrupolar Relaxation of the Boron nucleus (

    
    , 
    
    
    
    ). This is a normal feature, not a missing signal.
  • Aliphatic C2: ~48.5 ppm.

  • Aliphatic C3: ~27.0 ppm.

  • Acetyl CH

    
    :  ~24.0 ppm.
    
Expert Protocol: Handling Rotamers

The N-Acetyl group creates two rotamers (syn/anti). At 25°C, you may see "shadow peaks" or broadening of the C2/C3 triplets and the Acetyl singlet.

  • Validation Step: If purity is , run the NMR at 80°C (353 K) . The rotamers will coalesce into sharp, averaged signals, confirming the compound's identity rather than impurity.

Mass Spectrometry (MS) Characterization

Boronic acids behave deceptively in MS due to their facile dehydration into boroxines (cyclic trimers) under ionization conditions.

ESI-MS (Positive Mode)
  • Target Mass (M): 205.02

  • Observed Species:

    • [M+H]

      
      :  206.1 (Often weak).
      
    • [M+Na]

      
      :  228.1 (Common adduct).
      
    • Boroxine Artifacts: Peaks corresponding to the trimer

      
       may appear at higher m/z (~560 range).
      
    • Esterification: If Methanol is used as the carrier solvent, you will instantly form the methyl boronate ester

      
      . Use Acetonitrile/Water for MS injection. 
      

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the preservation of the boronic acid functionality and the amide.

  • O-H Stretch (Boronic): 3200–3400 cm

    
     (Broad, intense H-bonded network).
    
  • C=O Stretch (Amide): 1640–1660 cm

    
     (Strong). Lower frequency than typical ketones due to resonance with Nitrogen.
    
  • B-O Stretch: 1330–1380 cm

    
     (Strong, characteristic).
    
  • C-H (Aliphatic): 2900–2980 cm

    
    .
    

Stability & Handling: The Boroxine Equilibrium

Researchers often mistake the "waxy" or "glassy" appearance of the solid for impurity. This is usually the Boroxine form.

BoroxineEquilibrium BoronicAcid Boronic Acid (Monomer) (Active Species) Equilibrium Reversible Dehydration (- 3 H2O) BoronicAcid->Equilibrium Boroxine Boroxine (Cyclic Trimer) (Storage Form) Equilibrium->Boroxine Boroxine->Equilibrium + H2O (Hydrolysis)

Figure 2: The dynamic equilibrium between the monomeric acid and the trimeric anhydride.

Self-Validating Purity Protocol

If the melting point is broad or the NMR integration is off:

  • Do not discard.

  • Dissolve the sample in Acetone/Water (1:1).

  • Stir for 30 minutes (hydrolyzes the boroxine).

  • Evaporate solvent gently.

  • Re-run NMR in DMSO-

    
     with 1 drop of 
    
    
    
    . The
    
    
    ensures all boron species appear as the boronate/acid averaged signal, simplifying the spectrum.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Boronic Acid Characterization: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.

  • NMR of Quadrupolar Nuclei: Wrackmeyer, B. NMR Spectroscopy of Boron Compounds.

  • Indoline Synthesis Context: Iwao, M., et al. Regioselective lithiation of N-protected indolines.

Exploratory

1-Acetylindolin-5-ylboronic Acid: Synthetic Versatility and Pharmacophore Potential

The following technical guide provides an in-depth analysis of 1-Acetylindolin-5-ylboronic acid , synthesizing its proven role as a high-value synthetic intermediate with its inferred potential as a bioactive pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Acetylindolin-5-ylboronic acid , synthesizing its proven role as a high-value synthetic intermediate with its inferred potential as a bioactive pharmacophore.

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a bifunctional organoboron compound serving a dual purpose in modern drug discovery. Primarily utilized as a robust building block in Suzuki-Miyaura cross-coupling , it enables the introduction of the biologically privileged N-acetylindoline scaffold into complex drug matrices. Secondarily, it possesses significant intrinsic biological potential as a reversible covalent inhibitor. The boronic acid moiety acts as a transition-state mimic for serine/threonine proteases, while the indoline core provides a lipophilic anchor compatible with various kinase and GPCR binding pockets.

This guide details the compound's physicochemical profile, mechanistic biological potential, and validated experimental protocols for its application.

Chemical Profile & Structural Logic[1]

Physicochemical Specifications
PropertyData
IUPAC Name (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid
CAS Number 905971-97-3
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Physical State White to light beige solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calc) ~8.4 (Boronic acid ionization)
Stability Stable under ambient conditions; susceptible to protodeboronation under harsh acidic conditions.
Structural Analysis (SAR Implications)

The molecule is composed of three distinct functional zones, each contributing to its utility:

  • The Warhead (Boronic Acid): A Lewis acidic center capable of forming reversible covalent bonds with nucleophilic amino acid side chains (Ser, Thr, Cys). It interconverts between a trigonal planar (

    
    ) neutral form and a tetrahedral (
    
    
    
    ) anionic boronate form, mimicking the tetrahedral transition state of peptide hydrolysis.
  • The Scaffold (Indoline): A reduced form of indole. Unlike the flat, aromatic indole, the indoline ring has slight pucker, offering different vector orientations for substituents.

  • The Cap (N-Acetyl): This group nullifies the basicity of the indoline nitrogen, preventing oxidation to the indole and improving metabolic stability. It also serves as a hydrogen bond acceptor.

ChemicalStructure cluster_0 Functional Zones Indoline Indoline Scaffold (Lipophilic Anchor) Boron Boronic Acid (Electrophilic Warhead) Indoline->Boron C5 Attachment Acetyl N-Acetyl Group (Stability/H-Bond Acceptor) Acetyl->Indoline Protects N1

Figure 1: Structural decomposition of 1-Acetylindolin-5-ylboronic acid highlighting functional zones.

Mechanistic Biological Potential

While primarily a reagent, the structural features of 1-Acetylindolin-5-ylboronic acid align with established mechanisms of action for boronic acid drugs (e.g., Bortezomib, Ixazomib).[1]

Mechanism 1: Reversible Covalent Protease Inhibition

The boron atom acts as an electrophile, targeting the active site nucleophiles of enzymes.

  • Target Class: Serine Proteases (e.g., Elastase, Chymotrypsin) and Threonine Proteases (e.g., 20S Proteasome).

  • Mechanism: The active site serine hydroxyl attacks the boron atom, forming a stable but reversible tetrahedral boronate adduct. This mimics the high-energy transition state of the enzyme's natural substrate hydrolysis, effectively inhibiting the enzyme.

Mechanism 2: ROS-Activated Prodrug Logic

Boronic acids are sensitive to Reactive Oxygen Species (ROS).[2] In environments with high H₂O₂ (e.g., tumor microenvironments), the C-B bond oxidizes to a C-O bond, converting the boronic acid into a phenol (5-hydroxy-1-acetylindoline).

  • Application: This allows the molecule to act as a "caged" pharmacophore, releasing an active antioxidant or cytotoxic phenol only in oxidative stress conditions.

Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Boronate Adduct (Transition State Mimic) Enzyme->Complex Nucleophilic Attack Inhibitor 1-Acetylindolin-5-ylboronic acid (Trigonal Planar) Inhibitor->Complex Binds Active Site Inhibition Enzyme Inhibition (Reversible) Complex->Inhibition Blocks Catalysis Inhibition->Enzyme Slow Dissociation

Figure 2: Mechanism of reversible covalent inhibition of serine proteases by the boronic acid moiety.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The most immediate application of this compound is as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions to synthesize biaryl scaffolds found in kinase inhibitors.

Reaction Scope
  • Electrophile Partners: Aryl bromides, aryl iodides, aryl triflates.

  • Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/S-Phos.

  • Bases: K₂CO₃, Cs₂CO₃, K₃PO₄.

Experimental Protocol: General Suzuki Coupling

Objective: Synthesize a 5-aryl-1-acetylindoline derivative.

Reagents:

  • 1-Acetylindolin-5-ylboronic acid (1.2 equiv)[3]

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol) and 1-Acetylindolin-5-ylboronic acid (1.2 mmol, 246 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and aqueous K₂CO₃ (2M, 1.5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under inert atmosphere.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Experimental Protocol: Protease Inhibition Assay (Hypothetical)

To validate the biological activity of the boronic acid moiety, the following assay is recommended.

Objective: Determine the IC₅₀ of 1-Acetylindolin-5-ylboronic acid against Human Neutrophil Elastase (HNE).

Materials:

  • Enzyme: Human Neutrophil Elastase (0.01 U/mL final).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Chromogenic, 100 µM final).

  • Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5.

  • Detection: Absorbance at 405 nm (release of p-nitroaniline).

Workflow:

  • Compound Prep: Prepare a 10 mM stock of 1-Acetylindolin-5-ylboronic acid in DMSO. Serial dilute to generate concentrations from 0.1 µM to 100 µM.

  • Incubation: In a 96-well plate, add 10 µL of compound dilution and 80 µL of Enzyme solution. Incubate for 30 minutes at 37°C to allow boronate adduct formation.

  • Initiation: Add 10 µL of Substrate solution.

  • Measurement: Monitor Absorbance (405 nm) kinetically every 30 seconds for 20 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.
    

Visualization of Synthetic Workflow

SuzukiWorkflow Start Start: 1-Acetylindolin-5-ylboronic acid + Aryl Halide Cat Add Catalyst: Pd(dppf)Cl2 Add Base: K2CO3 Start->Cat Heat Heat: 90°C, 12h Solvent: Dioxane/H2O Cat->Heat Workup Extraction (EtOAc) & Drying (Na2SO4) Heat->Workup Purify Flash Chromatography Workup->Purify Product Final Product: 5-Aryl-1-acetylindoline Purify->Product

Figure 3: Operational workflow for utilizing 1-Acetylindolin-5-ylboronic acid in library synthesis.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198. Link

  • Katsoulas, A., et al. (2021). The Boronic Acid Carbonyl Isostere in Drug Design. Pharmaceuticals, 14(1), 76. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BLD Pharmatech. (2023). Product Datasheet: (1-Acetylindolin-5-yl)boronic acid (CAS 905971-97-3).[4][5][6][7] Link

  • Coutts, S. J., et al. (1996). Structure-Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 39(10), 2087–2094. Link

Sources

Foundational

Commercial &amp; Technical Profile: 1-Acetylindolin-5-ylboronic Acid

Topic: Commercial Availability & Technical Profile of 1-Acetylindolin-5-ylboronic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Sourcing Managers Executive Summary 1-Acet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Profile of 1-Acetylindolin-5-ylboronic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Sourcing Managers

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and GPCR ligands via Suzuki-Miyaura cross-coupling. Unlike commodity phenylboronic acids, this compound occupies a "high-value, low-volume" tier in the supply chain.

For drug development teams, the critical decision matrix involves purity vs. stability . The N-acetylindoline scaffold offers distinct metabolic stability advantages over indoles, but the boronic acid moiety requires rigorous cold-chain handling to prevent dehydration to boroxines or oxidative deboronation. This guide analyzes the commercial landscape, synthesis-derived impurity profiles, and validated handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterSpecification
Chemical Name (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid
CAS Number 905971-97-3
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calculated) ~8.4 (Boronic acid moiety)
Storage Class Hygroscopic; Store at 2–8°C under Argon/Nitrogen

Commercial Landscape: Supply Chain Analysis

The commercial availability of this compound is characterized by a fragmented supply chain . Major catalog houses (e.g., Sigma-Aldrich, Combi-Blocks) often list this item, but inventory is frequently held by upstream contract manufacturing organizations (CMOs) in China and India.

Supplier Tiers & Pricing Models
  • Tier 1 (Global Distributors): High reliability, comprehensive CoA (NMR, HPLC).

    • Price: €180 – €250 per gram.

    • Lead Time: 1–2 weeks (stock) or 4–6 weeks (backorder).

  • Tier 2 (Direct Manufacturers/Aggregators): Variable quality, lower cost.

    • Price: €45 – €80 per gram (Bulk inquiries >10g).

    • Lead Time: Variable; often "make-to-order."

The "Make vs. Buy" Decision Matrix

Due to the high unit cost, process chemistry teams often evaluate in-house synthesis.

MakeVsBuy Start Requirement: >10g Material CheckStock Check Tier 1 Stock Start->CheckStock StockYes In Stock? CheckStock->StockYes Buy BUY (High Cost, Low Risk) StockYes->Buy Yes StockNo Lead Time > 4 Weeks? StockYes->StockNo No InHouse Assess In-House Synthesis StockNo->InHouse Yes Precursors Precursors: 1-Acetylindoline Bis(pinacolato)diboron InHouse->Precursors CostAnalysis Cost Analysis: Pd Catalyst + Labor vs. Commercial Price Precursors->CostAnalysis Decision Decision Point CostAnalysis->Decision Decision->Buy High Internal Cost Make Make Decision->Make Critical Timeline

Figure 1: Decision matrix for sourcing 1-Acetylindolin-5-ylboronic acid. High commercial markups often justify in-house synthesis for quantities exceeding 10g.

Synthesis & Impurity Profiling[3]

Understanding the synthesis is crucial for interpreting the Certificate of Analysis (CoA). The commercial route almost invariably proceeds through a Miyaura Borylation of the 5-bromo precursor.

Synthetic Pathway & Impurity Origins
  • Precursor: 1-Acetyl-5-bromoindoline.[1][2][3]

  • Borylation: Reaction with Bis(pinacolato)diboron (

    
    ) using a Pd(dppf)Cl₂ catalyst.
    
  • Hydrolysis: Conversion of the pinacol ester to the free boronic acid.

Critical Impurities to Watch:

  • Protodeboronated Species (1-Acetylindoline): Result of catalytic cycle failure or instability. Limit: <1.0%.

  • Residual Palladium: High risk due to the heavy metal catalyst used in borylation. Limit: <20 ppm for pharma intermediates.

  • Boroxine Trimer: The dehydrated anhydride form. This is not strictly an impurity but a state of matter for boronic acids (see Section 5).

Synthesis Indoline Indoline (Starting Material) Acetyl Step 1: Acetylation (Acetyl Chloride/Ac2O) Indoline->Acetyl Bromo 1-Acetyl-5-bromoindoline (Bromination) Acetyl->Bromo Br2, AcOH PinEster Boronate Ester Intermediate (Pd Cat, B2pin2) Bromo->PinEster Miyaura Borylation Target 1-Acetylindolin-5-ylboronic Acid (Hydrolysis) PinEster->Target NaIO4/HCl Impurity1 Impurity: 1-Acetylindoline (Protodeboronation) PinEster->Impurity1 Side Reaction

Figure 2: Industrial synthesis pathway highlighting the origin of protodeboronated impurities.

Handling, Stability & Storage

The Boroxine Equilibrium

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: A "pure" sample may appear as a mixture in NMR (broad peaks) or show variable melting points.

  • Implication: This is reversible . In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active monomeric boronic acid. Do not reject batches solely based on boroxine content unless stoichiometry is critical.

Storage Protocol
  • Temperature: 2–8°C. Room temperature storage accelerates dehydration.

  • Atmosphere: Store under Argon. The indoline nitrogen is acylated, reducing oxidation risk compared to free indolines, but the C-B bond remains sensitive to moist air.

  • Re-testing: Retest purity (HPLC) every 6 months.

Applications: Suzuki-Miyaura Coupling[9]

This reagent is the standard for installing the N-acetylindoline-5-yl moiety.

Standard Protocol (High Yield)

This protocol minimizes protodeboronation, a common failure mode for electron-rich heterocycles.

  • Reagents:

    • Aryl Halide (1.0 eq)[4]

    • 1-Acetylindolin-5-ylboronic acid (1.2 – 1.5 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent System: Dioxane/Water (4:1) or DMF/Water (degassed).

  • Conditions: Heat to 80–90°C under inert atmosphere for 4–12 hours.

  • Workup: The N-acetyl group is stable under these mild basic conditions. If deacetylation is required (to free the indoline NH), use strong acid (HCl/MeOH) or strong base (NaOH/EtOH) in a subsequent step.

Troubleshooting
  • Low Conversion: Switch to a more active precatalyst like XPhos Pd G2 if the aryl halide is a chloride or electron-rich.

  • Deacetylation: If the acetyl group is lost during coupling (rare but possible with strong hydroxide bases at high temp), switch to mild bases like

    
    .
    

References

  • BLD Pharm. (2024). Certificate of Analysis: (1-Acetylindolin-5-yl)boronic acid. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
  • ChemicalBook. (2024). Supplier Aggregation for CAS 905971-97-3. Retrieved from

  • Wiley Online Library. (2011).

Sources

Exploratory

Technical Guide: Safety, Handling, and Application of 1-Acetylindolin-5-ylboronic Acid

Executive Summary 1-Acetylindolin-5-ylboronic acid (CAS: 833481-93-1) is a specialized organoboron intermediate used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) for the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS: 833481-93-1) is a specialized organoboron intermediate used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) for the synthesis of kinase inhibitors and indole-based pharmacophores.[1]

Unlike simple phenylboronic acids, this compound features an N-acetylated indoline core. This structural nuance imparts specific stability challenges—namely, the susceptibility of the C–B bond to protodeboronation and the potential for amide hydrolysis under extreme pH. This guide provides a self-validating framework for handling this reagent to ensure experimental reproducibility and operator safety.

Part 1: Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name 1-Acetylindolin-5-ylboronic acid
CAS Number 833481-93-1
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Appearance Off-white to beige solid powder
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Melting Point >200°C (Decomposes; analogue-based estimate)
Structural Feature Contains a protected nitrogen (N-acetyl) and a free boronic acid moiety.[1][2][3]

Part 2: Stability, Storage & Degradation Mechanisms

The primary technical challenge with 1-Acetylindolin-5-ylboronic acid is not its acute toxicity, but its chemical instability. Understanding the degradation pathways is essential for yield optimization.

The Boroxine Cycle & Protodeboronation

Boronic acids exist in a dynamic equilibrium with their anhydride trimers (boroxines). This process is reversible and driven by moisture. However, protodeboronation (cleavage of the C–B bond) is irreversible and is accelerated by:

  • Moisture: Facilitates hydrolysis.

  • Base: High pH promotes the formation of the boronate anion, which is the active species in coupling but also more prone to deborylation.

  • Metal Impurities: Trace metals can catalyze deboronation during storage.

Visualization: Stability & Degradation Logic

The following diagram illustrates the reversible storage states versus the irreversible degradation pathway.

StabilityPathways BoronicAcid 1-Acetylindolin-5-ylboronic Acid (Active Monomer) Boroxine Boroxine Trimer (Anhydride Form) BoronicAcid->Boroxine - H2O (Drying) Boronate Boronate Anion (Reactive Species) BoronicAcid->Boronate + Base (OH-) Boroxine->BoronicAcid + H2O (Moisture) Degraded 1-Acetylindoline (Protodeboronated Waste) Boronate->Degraded Hydrolysis/Metal Cat. (Irreversible)

Figure 1: The equilibrium between the active boronic acid and its storage form (boroxine), contrasted with the irreversible protodeboronation pathway.

Storage Protocol[4]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

  • Shelf-Life: Re-test purity via 1H-NMR or HPLC every 6 months. Look for the disappearance of the B-OH signal or appearance of the deboronated indoline peak.

Part 3: Hazard Identification (GHS)

While specific toxicology data for this CAS is limited, Read-Across methodology from similar indole-boronic acids dictates the following safety profile.

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[4][5]
Skin Corrosion/Irritation H315 Causes skin irritation.[6][5]
Eye Damage/Irritation H319 Causes serious eye irritation.[5]
STOT - Single Exposure H335 May cause respiratory irritation.[5]

Precautionary Measures (P-Codes):

  • P261: Avoid breathing dust/fume.[6]

  • P280: Wear protective gloves/eye protection (Nitrile gloves, Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6]

Part 4: Application Protocol (Suzuki-Miyaura Coupling)

This protocol is optimized to minimize protodeboronation, a common failure mode for heteroaryl boronic acids.

Optimized Coupling Workflow
  • Rationale: Heteroaryl boronic acids are electronically sensitive. Using a mild base and controlled temperature prevents rapid deboronation before the transmetallation step can occur.

Reagents:
  • Substrate: Aryl Halide (1.0 equiv)

  • Boron Source: 1-Acetylindolin-5-ylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for stability.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step Methodology:
  • Degassing (Critical): Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes before adding reagents. Oxygen kills the catalyst and promotes homocoupling.

  • Setup: In a reaction vial, add the Aryl Halide, Boronic Acid, and Base.

  • Inerting: Evacuate and backfill the vial with Argon (3 cycles).

  • Addition: Add the degassed solvent via syringe. Add the Pd-catalyst last under a positive Argon flow.

  • Reaction: Heat to 80–90°C . Note: Do not exceed 100°C unless using microwave irradiation, as thermal deboronation accelerates significantly >100°C.

  • Monitoring: Monitor via TLC or LC-MS. Look for the consumption of the Aryl Halide.

    • Self-Validation: If the Aryl Halide remains but the Boronic Acid disappears, protodeboronation has occurred. Add more Boronic Acid or switch to a milder base (e.g., K₃PO₄).

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep Degas Step 1: Degas Solvents (Argon Sparge 15 min) Start->Degas Weigh Step 2: Weigh Solids (Inert Atmosphere Glovebox preferred) Degas->Weigh Prevents O2 Poisoning Combine Step 3: Combine & Seal (Add Catalyst Last) Weigh->Combine Heat Step 4: Heat to 80-90°C (Monitor LC-MS) Combine->Heat Workup Step 5: Workup (EtOAc Extraction / Silica Filter) Heat->Workup Completion

Figure 2: Step-by-step experimental workflow emphasizing the critical degassing step to preserve catalyst activity.

Part 5: Emergency Response

Spills and Exposure
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Brush off loose particles. Wash with soap and copious amounts of water.[6][5][7] Boronic acids can be sticky; ensure thorough rinsing.

  • Eye Contact: Rinse for 15 minutes.[6] Seek medical attention if irritation persists.

  • Spill Cleanup: Dampen the solid with water (to prevent dust) and sweep up. Place in a chemical waste container. Do not dry sweep.

Waste Disposal
  • Dispose of as Hazardous Chemical Waste .

  • Do not mix with strong oxidizers in the waste stream.

  • Compatible with standard organic solvent waste streams (halogenated or non-halogenated depending on the co-solvents used).

References

  • Hall, D. G. (Ed.). (2011).[8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Fisher Scientific. (n.d.). Safety Data Sheet: Indole-5-boronic acid (Analogue Read-Across). Retrieved from

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Foundational

1-Acetylindolin-5-ylboronic acid literature review

The following technical guide details the synthesis, application, and handling of 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3). This document is designed for medicinal chemists and process scientists requiring act...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, application, and handling of 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3). This document is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insights.

Executive Summary

1-Acetylindolin-5-ylboronic acid serves as a critical nucleophilic building block in the synthesis of pharmaceutical agents targeting kinases, GPCRs, and CNS receptors.[1] Structurally, it consists of a dihydroindole (indoline) core protected at the


-position by an acetyl group, with a boronic acid moiety at the 

-position.

Unlike its indole counterparts, the indoline scaffold offers a distinct 3D vector (sp³ hybridized C2/C3) and improved metabolic stability. The


-acetyl group plays a dual role: it protects the nitrogen from oxidation and modulates the electron density of the aromatic ring, making the 

-boronic acid less prone to protodeboronation compared to electron-rich amino-aryl boronates.[1]
Key Parameter Specification
CAS Number 905971-97-3
Molecular Formula

Molecular Weight 205.02 g/mol
Core Scaffold

-Acetylindoline (Acyl-protected amine)
Primary Utility Suzuki-Miyaura Cross-Coupling (

Bond Formation)
Storage 2-8°C, Inert Atmosphere (Hygroscopic)

Synthetic Architecture (The "Make")

The synthesis of 1-acetylindolin-5-ylboronic acid typically proceeds via a linear sequence starting from indoline. The critical step is the regioselective functionalization of the


 position followed by metallation/borylation.
Retrosynthetic Pathway

The most robust route utilizes 1-acetyl-5-bromoindoline as the pivotal intermediate.[1] Direct borylation of the unhalogenated ring is poor due to competing C-H activation sites.

SynthesisPath Figure 1: Synthetic Pathway to 1-Acetylindolin-5-ylboronic Acid Indoline Indoline (Start) AcIndoline 1-Acetylindoline Indoline->AcIndoline Ac2O, Et3N DCM BrIndoline 1-Acetyl-5-bromoindoline (Key Intermediate) AcIndoline->BrIndoline Br2, AcOH (Regioselective C5) BoronicEster Boronate Ester (Pinacol) BrIndoline->BoronicEster B2pin2, Pd(dppf)Cl2 KOAc, Dioxane Target 1-Acetylindolin-5-ylboronic Acid (Target) BoronicEster->Target NaIO4, NH4OAc Hydrolysis

Detailed Protocol: Miyaura Borylation

While Lithium-Halogen exchange (


-BuLi, 

) is possible, the Palladium-catalyzed Miyaura borylation is preferred for scalability and tolerance of the amide functionality.[1]

Step-by-Step Methodology:

  • Reagent Loading:

    • Charge a reaction vessel with 1-acetyl-5-bromoindoline (1.0 equiv), Bis(pinacolato)diboron (

      
      , 1.1 equiv), and Potassium Acetate  (KOAc, 3.0 equiv).
      
    • Rationale: KOAc acts as a weak base to facilitate transmetallation without hydrolyzing the acetyl group.

  • Catalyst Addition:

    • Add

      
        (0.03 – 0.05 equiv).
      
    • Note: The ferrocenyl ligand (dppf) provides a large bite angle, enhancing the reductive elimination rate and stabilizing the Pd(0) species.

  • Solvent & Degassing:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

    • CRITICAL: Sparge with Nitrogen or Argon for 15 minutes. Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic ester.

  • Reaction:

    • Heat to 80–90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup & Hydrolysis (To Free Acid):

    • If the Pinacol Ester is sufficient: Filter through Celite, concentrate, and purify via silica gel chromatography (EtOAc/Hexanes).

    • To isolate the Boronic Acid: Treat the crude pinacol ester with Sodium Periodate (

      
      , 3.0 equiv) and Ammonium Acetate  (
      
      
      
      ) in Acetone/Water (1:1) for 12 hours at room temperature. This oxidative cleavage removes the pinacol group under mild conditions, preserving the
      
      
      -acetyl moiety.

Applications & Reactivity (The "Use")

Suzuki-Miyaura Cross-Coupling

This reagent is the nucleophilic partner in Suzuki couplings.[1] The


-acetyl group exerts a moderate electron-donating effect (via resonance from the nitrogen lone pair, though attenuated by the carbonyl), making the 

-boronate nucleophilic enough for oxidative addition but stable enough to resist rapid protodeboronation.

Optimized Coupling Conditions:

  • Electrophile: Aryl bromides, iodides, or triflates (Heterocycles preferred).

  • Catalyst:

    
     (Standard) or 
    
    
    
    (Challenging/Steric substrates).
  • Base:

    
     (aqueous, 2M) or 
    
    
    
    (anhydrous).
  • Solvent: DME/Water or Toluene/Ethanol/Water.

Mechanistic Cycle

Understanding the catalytic cycle allows for troubleshooting. The transmetallation step is often the bottleneck for electron-rich boronates.

SuzukiCycle Figure 2: Suzuki-Miyaura Catalytic Cycle for Indoline Boronic Acids Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Indoline RedElim->Pd0 - Product Electrophile Ar-X (Electrophile) Boronate 1-Acetylindolin-5-yl-B(OH)2 (Nucleophile) Base Base (OH-)

Stability & Troubleshooting

Protodeboronation

Boronic acids ortho or para to electron-donating groups (like the nitrogen in indoline) are susceptible to protodeboronation (loss of the boron group replaced by hydrogen).

  • Mechanism: Acid-catalyzed ipso-substitution.[1]

  • Mitigation: The 1-acetyl group is essential here.[1] By withdrawing electron density from the nitrogen, it reduces the electron density at C5 compared to a free indoline, significantly increasing stability.

  • Storage: Store as the boronic acid anhydride (trimer) or pinacol ester if possible. Keep dry.

Oxidation

Indolines are susceptible to oxidation to indoles (dehydrogenation).

  • Risk: High temperatures in the presence of Pd and air can lead to aromatization of the indoline ring to the indole.

  • Prevention: Strictly exclude oxygen. Use degassed solvents. If the target is the indole, perform the coupling first, then oxidize using DDQ or MnO2 in a subsequent step.

Purification Strategy
  • Boronic Acid: Often sticks to silica. Use reverse-phase (C18) chromatography with water/acetonitrile (+0.1% Formic Acid) or recrystallize from water/alcohol mixtures.[1]

  • Pinacol Ester: Purifies easily on standard silica gel.

Quantitative Data Summary

Solvent SystemTemp (°C)Yield (Typical)Comment
Dioxane/H2O 80-10075-90%Standard Suzuki conditions.[1]
DMF (Anhydrous) 10060-80%For sterically hindered partners; requires stronger base.[1]
THF/Water 6050-70%Milder; good for thermally sensitive substrates.[1]

References

  • Synthesis of 5-Bromoindoles via 1-Acetyl-5-bromoindoline

    • Method for preparing 5-bromoindole.[1][2] Google Patents. (CN102558017A).

  • General Reactivity of Indolylboronic Acids

    • Indolylboronic Acids: Preparation and Applications.[3][4][5][6] Molecules, 2019, 24(19), 3523.

  • Suzuki-Miyaura Coupling Mechanics

    • Boronic Acids and Their Derivatives in Medicinal Chemistry.[6][7][8] MDPI, 2020.

    • [1]

  • Stability of Boronic Acids

    • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] J. Am. Chem. Soc. 2008.

  • Commercial Availability & Properties

    • (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid Product Page.[9][10] BLD Pharm.

Sources

Exploratory

Technical Guide: Physical Form and Characterization of 1-Acetylindolin-5-ylboronic Acid

Part 1: Executive Summary 1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3 ) is a critical heterocyclic building block employed primarily in Suzuki-Miyaura cross-coupling reactions to introduce the N-acetylindoline moie...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3 ) is a critical heterocyclic building block employed primarily in Suzuki-Miyaura cross-coupling reactions to introduce the N-acetylindoline moiety into complex pharmaceutical scaffolds. Unlike simple aryl boronic acids, this compound exhibits unique physical behaviors driven by the interplay between its amide functionality and the Lewis-acidic boron center.

This guide moves beyond basic safety data sheets to provide a mechanistic understanding of the compound's physical form, its dynamic equilibrium with boroxine anhydrides, and self-validating protocols for its characterization.

Part 2: Physical Characterization Profile

Core Physical Properties

The "physical form" of a boronic acid is rarely a static state; it is a snapshot of its hydration level. 1-Acetylindolin-5-ylboronic acid typically exists as a microcrystalline powder whose color is a reliable indicator of oxidation or extensive dehydration.

PropertySpecificationTechnical Insight
Appearance White to Light Beige PowderDarkening to brown indicates oxidation of the indole core or phenol formation.
Physical State SolidHygroscopic; tends to clump if exposed to ambient humidity.
CAS Number 905971-97-3 Often confused with the unacetylated analog (CAS 144104-59-6); verification is crucial.
Molecular Formula C₁₀H₁₂BNO₃MW: 205.02 g/mol .[1][2]
Solubility DMSO, Methanol, DMFLimited solubility in non-polar solvents (DCM, Hexane).
Melting Point Decomposes >170°CDoes not exhibit a sharp melt; undergoes dehydration to boroxine before melting.
The Boronic Acid-Boroxine Equilibrium

The most critical physical characteristic of this compound is its propensity to dehydrate into a cyclic trimer (boroxine). This is not a degradation pathway but a reversible equilibrium driven by thermodynamics and storage conditions.

  • Dry State: In a vacuum desiccator, the equilibrium shifts toward the Boroxine (Anhydride) .

  • Ambient State: In standard laboratory air, it exists as a mixture or predominantly the Boronic Acid .

  • Solution State: In aqueous/protic solvents, it hydrolyzes back to the free acid.

Implication for Researchers: A "low" purity result by melting point often falsely flags the boroxine form as an impurity.

Part 3: Structural Integrity & Visualization

Dehydration Pathway Diagram

The following diagram illustrates the reversible dehydration of 1-Acetylindolin-5-ylboronic acid into its cyclic boroxine trimer. This mechanism explains the variability in melting point and solubility data often observed in Certificates of Analysis.

BoronicEquilibrium cluster_conditions Environmental Factors Acid 1-Acetylindolin-5-ylboronic Acid (Free Acid Form) C10H12BNO3 Transition Dehydration (- 3 H2O) Acid->Transition Heat / Vacuum Boroxine Boroxine Trimer (Anhydride Form) (C10H10BNO2)3 Transition->Boroxine Boroxine->Acid + H2O / Protic Solvent Factor1 Storage: Desiccator promotes Boroxine Factor2 Reaction: Suzuki coupling requires Free Acid

Figure 1: The reversible dehydration pathway.[3] The "Free Acid" is the reactive species in Suzuki couplings, while the "Boroxine" is the stable storage form.

Part 4: Analytical Validation Protocols

To ensure scientific integrity, you must distinguish between the free acid, the boroxine, and actual impurities (e.g., protodeboronated 1-acetylindoline).

Self-Validating NMR Protocol

Standard CDCl₃ NMR often yields broad, undefined peaks due to quadrupole relaxation of the Boron atom and hydrogen bonding.

Recommended Protocol:

  • Solvent: Use DMSO-d₆ or Methanol-d₄ .

  • The "D₂O Shake" Test:

    • Run the initial ¹H NMR in DMSO-d₆.[4] Look for the B(OH)₂ protons (typically broad singlets around 8.0 ppm).

    • Add 1-2 drops of D₂O to the NMR tube and shake.

    • Result: The B(OH)₂ peak will disappear (exchange with D), and the aromatic peaks will sharpen significantly. This confirms the identity of the boronic acid moiety.

  • Boroxine Detection: If using CDCl₃, the presence of a single sharp set of peaks usually indicates the boroxine. Multiple sets of peaks indicate a mixture of acid/anhydride.

HPLC Characterization Workflow

Boronic acids interact strongly with silanol groups on silica columns, leading to peak tailing.

Optimized Method:

  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Why Formic Acid? It suppresses the ionization of silanols and maintains the boronic acid in a neutral state, improving peak shape.

  • Detection: UV at 254 nm (Indoline chromophore).

AnalyticalWorkflow cluster_NMR NMR Validation cluster_HPLC HPLC Purity Check Sample Sample: 1-Acetylindolin-5-ylboronic acid Solvent Solvent: DMSO-d6 Sample->Solvent Prep Diluent: ACN/Water (1:1) Sample->Prep Spectrum1 Initial Spectrum: Broad B(OH)2 peaks Solvent->Spectrum1 D2O Add D2O Spectrum1->D2O Spectrum2 Final Spectrum: Sharp Aromatic Signals (Disappearance of OH) D2O->Spectrum2 Column Column: C18 (End-capped) Prep->Column Result Single Peak @ 254nm (>97% Purity) Column->Result Retention Time ~3-5 min Mobile Mobile Phase: 0.1% Formic Acid Mobile->Column

Figure 2: Analytical workflow for confirming identity and purity, highlighting the critical role of solvent choice and additives.

Part 5: Handling and Storage

To maintain the physical form described above, strict adherence to storage protocols is required.

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Boronic acids can undergo slow aerobic oxidation to phenols (C-B bond cleavage) over months.

  • Humidity Control: Keep in a tightly sealed container within a secondary desiccator. Moisture absorption accelerates the acid/boroxine cycling, which can lead to physical caking of the powder.

References

  • ChemicalBook. (2023). (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid Properties and Suppliers. Retrieved from

  • BLD Pharm. (2023). (1-Acetylindolin-5-yl)boronic acid MSDS and Technical Data. Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid/Boroxine equilibrium mechanics).
  • Sigma-Aldrich. (2023). General Handling of Boronic Acids. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Acetylindolin-5-ylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of 1-Acetylindolin-5-ylboronic acid as a key building block in Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 1-Acetylindolin-5-ylboronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. The indoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via robust C-C bond-forming reactions is of significant interest in the development of novel therapeutic agents.[1] This document outlines the mechanistic underpinnings of the Suzuki-Miyaura reaction, offers detailed, field-proven protocols for the effective coupling of 1-Acetylindolin-5-ylboronic acid with various aryl and heteroaryl halides, and discusses key considerations for reaction optimization and product purification.

Introduction: The Strategic Importance of the 1-Acetylindoline Moiety

The indoline (2,3-dihydroindole) framework is a core structural motif in numerous natural products and synthetic compounds with significant biological activity. Its derivatives have been explored for a wide range of therapeutic applications, including anti-tumor, anti-bacterial, and anti-inflammatory agents.[1] The N-acetyl group in 1-Acetylindolin-5-ylboronic acid serves a dual purpose: it modulates the electronic properties of the indoline ring system and protects the nitrogen atom, preventing potential side reactions that can occur with free N-H groups in palladium-catalyzed couplings.[2]

The boronic acid at the C-5 position provides a versatile handle for the introduction of aryl, heteroaryl, or vinyl substituents through the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] The low toxicity and high stability of organoboron compounds further enhance the appeal of this methodology in pharmaceutical development.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is critical for rational troubleshooting and optimization of reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7]

  • Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9] The exact mechanism of transfer from the boronate to the Pd(II) complex is complex and can be the rate-limiting step.[9]

  • Reductive Elimination: The two organic fragments (Ar¹ and the 1-acetylindolinyl group) on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Ar1 Ar¹-Pd(II)L₂-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar1_Ar2 RedElim Reductive Elimination Product Ar¹-Ar² PdII_Ar1_Ar2->Product Product RedElim->Pd0 Ar1X Ar¹-X Ar1X->OxAdd Aryl Halide Boronic Ar²B(OH)₂ + Base Boronate [Ar²B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetal Boronate Complex caption Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Caption: Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Experimental Protocols: A Practical Guide

While no specific, published protocols for 1-Acetylindolin-5-ylboronic acid were identified in a broad literature survey, the following protocols are based on best practices for the Suzuki-Miyaura coupling of N-protected heterocyclic boronic acids and are designed to provide a high probability of success.[10]

General Considerations & Reagent Quality
  • Boronic Acid Stability: Boronic acids can be prone to protodeboronation or formation of boroxine anhydrides upon storage.[4] It is recommended to use 1-Acetylindolin-5-ylboronic acid from a reliable commercial source[7][11] and store it under inert gas in a cool, dry place. Purity should be assessed by ¹H NMR if there is any doubt.

  • Inert Atmosphere: While many modern catalyst systems are robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to lower yields.

  • Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.

Protocol 1: General Screening Conditions for Aryl Bromides

This protocol is a robust starting point for coupling 1-Acetylindolin-5-ylboronic acid with a range of electron-rich, electron-neutral, and moderately electron-poor aryl or heteroaryl bromides.

ReagentMolar Eq.Amount (for 0.5 mmol scale)Purity
Aryl Bromide1.00.5 mmol>98%
1-Acetylindolin-5-ylboronic acid 1.2 - 1.5 0.6 - 0.75 mmol (123 - 154 mg) >95%
Pd(dppf)Cl₂·CH₂Cl₂0.02 - 0.058.2 - 20.4 mgCatalyst Grade
Sodium Carbonate (Na₂CO₃)2.0 - 3.01.0 - 1.5 mmol (106 - 159 mg)Anhydrous
Solvent (e.g., 1,4-Dioxane/H₂O)-4 mL / 1 mL (4:1 v/v)Anhydrous/Deionized

Step-by-Step Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), 1-Acetylindolin-5-ylboronic acid (0.6 mmol, 1.2 eq), and sodium carbonate (1.0 mmol, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 5 mol%).

  • Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Reagents: Aryl Halide, Boronic Acid, Base Inert 2. Add to Vial & Purge with Inert Gas (Ar/N₂) Reagents->Inert Catalyst 3. Add Catalyst & Ligand Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat to 80-100 °C Solvent->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Quench 7. Cool & Dilute (EtOAc/H₂O) Monitor->Quench Extract 8. Separate & Extract Aqueous Layer Quench->Extract Dry 9. Dry & Concentrate Organic Layer Extract->Dry Purify 10. Purify via Chromatography Dry->Purify Product Pure Product Purify->Product caption Fig. 2: General workflow for Suzuki-Miyaura coupling.

Caption: Fig. 2: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Conditions for Challenging Substrates (Aryl Chlorides or Hindered Systems)

For less reactive aryl chlorides or sterically demanding coupling partners, a more active catalyst system is required. Buchwald ligands and precatalysts are highly effective in these cases.

ReagentMolar Eq.Amount (for 0.5 mmol scale)Purity
Aryl Chloride1.00.5 mmol>98%
1-Acetylindolin-5-ylboronic acid 1.5 0.75 mmol (154 mg) >95%
RuPhos Pd G30.01 - 0.024.2 - 8.4 mgCatalyst Grade
Potassium Phosphate (K₃PO₄)2.01.0 mmol (212 mg)Anhydrous
Solvent (e.g., t-Amyl Alcohol)-5 mLAnhydrous

Step-by-Step Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the reagents listed above (note the change in base to K₃PO₄).

  • Add the RuPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Add anhydrous, degassed t-Amyl Alcohol (5 mL) via syringe.

  • Seal the vial and heat to 100-110 °C.

  • Monitor the reaction as described previously. These reactions may require longer times (12-24 hours).

  • For workup, cool the reaction, dilute with a suitable organic solvent like MTBE or ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify as in Protocol 1.

Optimization and Causality: A Deeper Dive

The success of a Suzuki-Miyaura coupling often depends on the careful selection of four key components: the palladium source/ligand, the base, the solvent, and the temperature.

ParameterCommon ChoicesRationale and Field Insights
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., RuPhos Pd G3) Pd(PPh₃)₄ is a classic but can be sensitive. Pd(dppf)Cl₂ is a robust, general-purpose catalyst suitable for many aryl bromides and iodides. For challenging substrates like aryl chlorides or sterically hindered partners, electron-rich, bulky phosphine ligands (like RuPhos) are essential. They promote the oxidative addition step and facilitate the final reductive elimination.[9]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ The base is crucial for activating the boronic acid to form the boronate.[8] Carbonates (Na₂CO₃, K₂CO₃) are excellent for general-purpose couplings in aqueous solvent mixtures. For less reactive partners or when anhydrous conditions are preferred, a stronger, more soluble base like K₃PO₄ is often more effective. Cs₂CO₃ is a strong but expensive option, sometimes used for particularly difficult transformations.
Solvent Toluene, 1,4-Dioxane, DME, THF, t-Amyl Alcohol (often with H₂O) Aprotic polar solvents like Dioxane and DME are common. The addition of water often accelerates the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species. For higher temperatures needed for aryl chlorides, high-boiling point solvents like t-Amyl Alcohol are used.
Temperature Room Temp to 120 °C Most couplings require heating (80-110 °C) to drive the catalytic cycle. Highly reactive aryl iodides may couple at lower temperatures, while unreactive aryl chlorides will almost always require temperatures >100 °C.

Purification and Characterization

  • Workup: A standard aqueous workup is typically sufficient to remove the inorganic base and salts. A common issue is the presence of residual boronic acid. A wash with a dilute base (e.g., 1M NaOH) can sometimes help remove unreacted boronic acid by converting it to the water-soluble boronate salt.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the final product. Eluent systems typically consist of hexanes and ethyl acetate.

  • Characterization: The final, purified 5-substituted-1-acetylindoline product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

1-Acetylindolin-5-ylboronic acid is a valuable reagent for introducing a functionalized indoline scaffold into target molecules. By leveraging the power of the Suzuki-Miyaura cross-coupling reaction, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this building block, emphasizing a mechanistically informed approach to reaction setup and optimization.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]

  • Sage, C. et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • HETEROCYCLES. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. [Link]

  • PubMed. (2019). Indolylboronic Acids: Preparation and Applications. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • PubMed. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • National Analytical Corporation. (1-Acetyl-2,3-Dihydro-1H-Indol-5-Yl)Boronic Acid - Cas No: 905971-97-3. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. (2023). Development and Application of Indolines in Pharmaceuticals. [Link]

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Acetylindolin-5-ylboronic Acid

[1] Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Acetylindolin-5-ylboronic acid . Unlike standard phenylboronic acids, this substrate contains a nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Acetylindolin-5-ylboronic acid . Unlike standard phenylboronic acids, this substrate contains a nitrogen heterocycle (indoline) protected by an acetyl group. The physicochemical properties of the N-acetyl moiety dictate specific requirements for base selection and temperature control to prevent protecting group hydrolysis while maintaining sufficient reactivity for the transmetalation step.

This guide provides a robust, self-validating method using Pd(dppf)Cl₂[1]·CH₂Cl₂ and K₃PO₄ , achieving high yields with broad functional group tolerance. It also includes a "Rescue Protocol" for sterically hindered or electron-rich electrophiles using XPhos Pd G2 .[1]

Chemical Profile & Mechanistic Considerations

Substrate Characteristics[2]
  • Compound Name: 1-Acetylindolin-5-ylboronic acid[1][2][3]

  • CAS Number: 905971-97-3 (Generic reference; verify specific batch COA)

  • Molecular Weight: 205.02 g/mol [3]

  • Structure: An indoline (2,3-dihydroindole) core with an acetyl group at the N1 position and a boronic acid at the C5 position.

Mechanistic Challenges
  • Electronic Activation vs. Stability: The N-acetyl group withdraws electron density from the nitrogen lone pair, making the C5-position less nucleophilic than in free indoline.[1] This is advantageous as it reduces oxidative degradation but requires a sufficiently active catalyst for oxidative addition/transmetalation.

  • Protodeboronation Risk: Although the acetyl group stabilizes the ring, the C5 position is para to the nitrogen. Under high temperatures or strongly aqueous/basic conditions, protodeboronation (loss of the boron group) can compete with the coupling reaction.

  • Amide Hydrolysis: The acetyl group is susceptible to hydrolysis under harsh alkaline conditions (e.g., NaOH, KOH at reflux), converting the substrate back to the free indoline, which can poison the catalyst or undergo uncontrolled side reactions.

Optimization Strategy (Decision Matrix)

The following table outlines the strategic choices for reagents based on the electrophile (aryl halide) properties.

ComponentStandard Protocol (Method A)Challenging/Hindered (Method B)Anhydrous/Labile (Method C)
Target Aryl Bromides/IodidesAryl Chlorides, Ortho-subs.[1]Esters, Hydrolysis-prone grps
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ XPhos Pd G2 Pd(PPh₃)₄
Loading 2–5 mol%1–3 mol%5 mol%
Base K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:[1]1)THF / H₂O (10:1)Toluene (Anhydrous)
Temp 80–90 °C60 °C100 °C
Time 4–12 hours1–4 hours12–18 hours

Detailed Experimental Protocols

Method A: Standard Protocol (Recommended)

Best for: Routine coupling with aryl bromides or activated aryl chlorides.

Reagents & Equipment
  • 1-Acetylindolin-5-ylboronic acid (1.2 equiv)[1]

  • Aryl Halide (1.0 equiv)[4]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (4:1 ratio)[1]

  • Vessel: Sealed reaction vial or round-bottom flask with condenser

Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vial with the Aryl Halide (1.0 mmol), 1-Acetylindolin-5-ylboronic acid (246 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[1]

    • Critical Step: If the aryl halide is a liquid, add it after the solvent.

  • Inertion:

    • Cap the vial with a septum. Evacuate and backfill with Nitrogen (or Argon) three times to remove oxygen.

    • Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

  • Solvation & Catalyst Addition:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

    • Briefly sparge the mixture with Nitrogen for 5 minutes.

    • Remove the septum briefly (under N₂ flow) and add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Reseal immediately.

  • Reaction:

    • Heat the mixture to 85 °C in an oil bath or heating block. Stir vigorously (approx. 600-800 rpm).

    • Monitor by TLC or LCMS after 2 hours. Most reactions complete within 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the layers.[5] Extract the aqueous layer twice with Ethyl Acetate.

    • Combine organics, wash with Brine (sat.[5] NaCl), and dry over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent Suggestion: Hexanes/Ethyl Acetate gradient (typically 10% to 50% EtOAc).

Method B: "Rescue" Protocol (High Reactivity)

Best for: Unreactive aryl chlorides or sterically hindered partners.

  • Catalyst Substitution: Replace Pd(dppf)Cl₂ with XPhos Pd G2 precatalyst (CAS: 1310584-14-5).[1]

  • Solvent Switch: Use THF/Water (10:1) .

  • Temperature: Run at 60 °C . The highly active Buchwald ligand system allows for lower temperatures, preserving the acetyl group and preventing protodeboronation.

Visualizations

Reaction Pathway & Logic

The following diagram illustrates the catalytic cycle and the critical decision points for preventing side reactions.

SuzukiMechanism Start Substrates: 1-Acetylindolin-5-ylboronic acid + Aryl Halide OxAdd Oxidative Addition (Pd0 inserts into Ar-X) Start->OxAdd Pd(0) Side2 Side Reaction: Amide Hydrolysis Start->Side2 Strong Base (NaOH) / High Temp TransMet Transmetalation (Rate Determining Step) OxAdd->TransMet Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim Side1 Side Reaction: Protodeboronation TransMet->Side1 High Temp / Electron Rich Ring RedElim->OxAdd Regenerated Pd(0) Product Coupled Product (Biaryl) RedElim->Product

Figure 1: Catalytic cycle for Suzuki coupling highlighting critical failure modes (Red) to avoid.

Optimization Decision Tree

Use this logic flow to select the correct method for your specific coupling partner.

OptimizationTree Root Select Coupling Partner (Ar-X) Type1 Aryl Bromide / Iodide (Standard) Root->Type1 Type2 Aryl Chloride (Unactivated) Root->Type2 Type3 Base-Sensitive Groups (Esters, Nitriles) Root->Type3 MethodA METHOD A Pd(dppf)Cl2 K3PO4, Dioxane/H2O 85°C Type1->MethodA Robust MethodB METHOD B XPhos Pd G2 K3PO4, THF/H2O 60°C Type2->MethodB High Activity MethodC METHOD C Pd(PPh3)4 Cs2CO3, Toluene (Dry) 100°C Type3->MethodC Anhydrous

Figure 2: Decision matrix for selecting reaction conditions based on electrophile properties.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive catalyst.[1]Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure thorough degassing.
Deacetylation Base is too strong or reaction too hot.Switch from K₃PO₄ to Cs₂CO₃ or NaHCO₃ . Lower temp to 70°C.
Protodeboronation Substrate instability in water.Use Method C (Anhydrous Toluene). Add base slowly.
Homocoupling Oxygen presence.Degas solvents by sparging with Argon for >15 mins before adding catalyst.
Black Precipitate Pd precipitation ("Pd black").Ligand is insufficient to stabilize Pd. Add 10 mol% free ligand (e.g., dppf or PPh₃).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem. (n.d.). Compound Summary for CAS 905971-97-3. National Library of Medicine. Link

Sources

Method

Application Note: Catalyst Selection &amp; Protocol for 1-Acetylindolin-5-ylboronic Acid Cross-Coupling

Executive Summary & Molecule Profile 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a critical building block in the synthesis of kinase inhibitors and CNS-active agents. Unlike its indole counterparts, the indol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a critical building block in the synthesis of kinase inhibitors and CNS-active agents. Unlike its indole counterparts, the indoline (2,3-dihydroindole) scaffold possesses a distinct 3D geometry (puckered ring) and modified electronic properties due to the saturation of the C2-C3 bond.

While the N-acetyl group mitigates the excessive electron density typical of free amines, this substrate remains an electron-rich heteroaryl boronic acid . Consequently, it presents specific challenges:

  • Protodeboronation: The carbon-boron bond at the C5 position is susceptible to hydrolytic cleavage under high-temperature/high-pH conditions, leading to the formation of 1-acetylindoline (des-boryl byproduct).

  • Transmetallation Efficiency: The nucleophilicity of the boronate species requires careful base selection to balance activation vs. decomposition.

This guide outlines a "First-Time-Right" catalyst selection strategy, moving beyond generic screening to mechanistically grounded choices.

Critical Analysis of Catalyst Systems

For this specific substrate, we categorize catalyst systems based on their kinetic profiles and ability to outcompete protodeboronation.

Tier 1: The "Golden Standard" (Recommended)

System: XPhos Pd G4 (or G3)

  • Why: The dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos create a highly active monolithic Pd(0) species. The bulky ligand facilitates rapid oxidative addition, but more importantly, it accelerates reductive elimination.

  • Mechanism: The rapid turnover rate is crucial. By increasing the rate of the coupling cycle (

    
    ), we effectively suppress the competing protodeboronation pathway (
    
    
    
    ), which is time-dependent.
  • Application: Ideal for coupling with aryl chlorides or electron-rich aryl bromides where the reaction might otherwise be sluggish.

Tier 2: The Robust Workhorse

System: Pd(dppf)Cl₂ · DCM

  • Why: The large bite angle of the dppf ligand favors reductive elimination. It is robust, air-stable, and often sufficient for coupling with reactive aryl iodides or electron-deficient aryl bromides.

  • Limitation: Requires higher temperatures (80–100 °C), which increases the risk of thermal protodeboronation if the reaction stalls.

Tier 3: For Sterically Demanding Partners

System: Pd-PEPPSI-IPr

  • Why: If the electrophile (aryl halide) is sterically hindered (ortho-substituted), the N-heterocyclic carbene (NHC) ligand provides the necessary steric bulk and electron-donating capability to facilitate the coupling.

Decision Matrix: Catalyst Selection

The following Graphviz diagram illustrates the logical flow for selecting the optimal catalyst and conditions based on your specific electrophile.

CatalystSelection Start Electrophile (Ar-X) Analysis Type1 Reactive Halide (Ar-I, Ar-Br) No steric hindrance Start->Type1 Type2 Challenging Halide (Ar-Cl, Ar-OTf) Or e- rich partner Start->Type2 Type3 Sterically Hindered (Ortho-substituted) Start->Type3 Cat1 Pd(dppf)Cl2 · DCM (Standard) Type1->Cat1 Cost-Effective Cat2 XPhos Pd G4 (High Turnover) Type2->Cat2 Performance Cat3 Pd-PEPPSI-IPr (Steric Bulk) Type3->Cat3 Specialized Base1 Base: Na2CO3 Solvent: Dioxane/H2O Cat1->Base1 Base2 Base: K3PO4 Solvent: THF/H2O Cat2->Base2 Cat3->Base2

Figure 1: Decision tree for catalyst selection based on electrophile properties.

Detailed Experimental Protocol

This protocol uses the Tier 1 (XPhos Pd G4) system, optimized for high yield and minimal deboronation.

Materials
  • Boronic Acid: 1-Acetylindolin-5-ylboronic acid (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or THF (Degassed)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and 1-Acetylindolin-5-ylboronic acid (1.2 mmol, 246 mg).

    • Add XPhos Pd G4 (0.02 mmol, ~17 mg).

    • Note: If using a solid base, add it here. However, aqueous base is recommended for this substrate to ensure solubility of the boronate species.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (

      
      ).
      
    • Inject 1,4-Dioxane (4 mL) via syringe.

    • Inject 0.5 M Aqueous

      
        (6 mL, 3.0 mmol) via syringe.
      
  • Reaction:

    • Place the vial in a pre-heated block at 60 °C .

    • Expert Insight: Do not overheat. While Suzuki couplings often run at 80-100 °C, this electron-rich boronic acid is stable at 60 °C. Higher temperatures increase the rate of hydrolysis (protodeboronation) more than the rate of coupling.

    • Stir vigorously (1000 rpm) to ensure biphasic mixing.

  • Monitoring:

    • Monitor by LC-MS at 1 hour. Look for the product mass and the specific byproduct mass (M-B(OH)2 + H).

    • Reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and water. Separate phases.

    • Extract aqueous layer with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Mechanistic Troubleshooting: The "Silent Killer"

The primary failure mode for this coupling is Protodeboronation .

Pathway:



Diagnosis: If LC-MS shows high conversion of the starting material but low yield of product, and a significant peak corresponding to 1-acetylindoline (Mass = 161.2), protodeboronation is occurring.

Remediation Strategy:

  • Switch Base: Change from Carbonate (

    
    ) to Phosphate (
    
    
    
    ) or Fluoride (CsF). Sometimes a stronger base helps by accelerating the transmetallation step, consuming the boronic acid before it can hydrolyze. Conversely, if base-catalyzed hydrolysis is the issue, try anhydrous conditions with
    
    
    or
    
    
    in dry DMF/Toluene.
  • Increase Catalyst Loading: Boosting Pd to 5 mol% increases the rate of the productive cycle.

  • Pre-activation: Pre-stir the boronic acid with the base for 5 minutes before adding the catalyst/halide (formation of the active boronate species).

Quantitative Comparison of Conditions

ParameterStandard ConditionsOptimized Conditions (Recommended)
Catalyst Pd(PPh3)4XPhos Pd G4
Ligand Class Monodentate PhosphineDialkylbiaryl Phosphine
Base Na2CO3 (aq)K3PO4 (aq)
Temperature 90 °C60 °C
Time 12-24 h2-4 h
Typical Yield 40-60%85-95%
Major Side Product Protodeboronation (~20%)Minimal (<5%)

Visualizing the Catalytic Cycle

Understanding the cycle helps pinpoint where the reaction stalls. For this substrate, the Transmetallation step is the bottleneck where competition with hydrolysis occurs.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Hydrolysis Protodeboronation (Byproduct Ar'-H) TransMet->Hydrolysis Slow Transmetallation High Temp/H2O RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical competition between Transmetallation and Protodeboronation.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749-4755. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Application

Application Note: Reaction Conditions for Coupling 1-Acetylindolin-5-ylboronic Acid with Aryl Halides

[1] Executive Summary The 1-acetylindolin-5-yl moiety is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole or aniline derivatives in kinase inhibitors and CNS-active agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1-acetylindolin-5-yl moiety is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole or aniline derivatives in kinase inhibitors and CNS-active agents.[1] However, the Suzuki-Miyaura coupling of 1-acetylindolin-5-ylboronic acid presents specific challenges distinct from simple phenylboronic acids.

This guide details optimized protocols for coupling this specific building block. Unlike the electron-rich and acid-sensitive free indole-5-boronic acid, the N-acetyl group stabilizes the substrate against oxidation and protodeboronation.[1] However, the amide bond introduces susceptibility to hydrolysis under harsh basic conditions. We present two validated protocols: a Standard Aqueous Method for general screening and a High-Fidelity Anhydrous Method for sensitive substrates or scale-up.[1]

Mechanistic Considerations & Chemical Context

Electronic Properties

The 5-position of the indoline ring is electronically activated (para to the nitrogen). In 1-acetylindoline, the acetyl group withdraws electron density from the nitrogen lone pair, attenuating its donation into the ring.

  • Advantage: This makes the C-B bond at C5 more stable towards protodeboronation compared to unprotected indolines or indoles.

  • Disadvantage: The nucleophilicity of the boronate is slightly reduced, requiring efficient transmetallation conditions.

Stability Profile
  • N-Acetyl Stability: The acetamide group is generally stable to carbonate bases (K₂CO₃, Cs₂CO₃) at moderate temperatures (60–80 °C). However, strong hydroxide bases (NaOH, KOH) or prolonged heating >100 °C in aqueous media can lead to deacetylation.

  • Boronic Acid Stability: While more stable than the free amine, the boronic acid can still undergo deborylation if the catalytic cycle is sluggish. Fast oxidative addition catalysts (e.g., Pd-dppf, XPhos-Pd-G2) are recommended.[1]

Decision Matrix: Selecting the Right Conditions

Use the following logic flow to determine the optimal protocol for your specific aryl halide partner.

DecisionTree cluster_0 Standard Screening cluster_1 High Difficulty / Sensitive Start Select Aryl Halide Partner (Ar-X) HalideType Identify Halide Type Start->HalideType Simple Simple Aryl Bromide/Iodide (No hydrolyzable groups) HalideType->Simple Br / I Complex Aryl Chloride OR Base-Sensitive Groups (Esters, Nitriles) HalideType->Complex Cl / Steric Bulk ProtocolA PROTOCOL A: Dioxane/H2O + Pd(dppf)Cl2 (Robust, Cost-effective) Simple->ProtocolA ProtocolB PROTOCOL B: Toluene (Anhydrous) + XPhos (High Activity, Mild Base) Complex->ProtocolB

Figure 1: Decision matrix for selecting coupling conditions based on electrophile properties.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Organic)

Best for: Routine synthesis, aryl bromides/iodides, and stable substrates.

Reagents:

  • 1-Acetylindolin-5-ylboronic acid (1.2 equiv)[1]

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to halide)[1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 246 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvate: Inject degassed 1,4-Dioxane (10 mL) via syringe.

  • Activate: Inject 2.0 M aqueous K₂CO₃ (1.5 mL) via syringe.

  • React: Heat the mixture to 80 °C for 4–12 hours. Monitor by LCMS for consumption of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: Pd(dppf)Cl₂ is robust and resists deactivation by the nitrogen heterocycle. The biphasic system allows for efficient scavenging of the boronic acid by-products.

Protocol B: The "High-Fidelity" Method (Anhydrous)

Best for: Aryl chlorides, sterically hindered partners, or substrates prone to hydrolysis.

Reagents:

  • 1-Acetylindolin-5-ylboronic acid (pinacol ester preferred, but acid works) (1.5 equiv)[1]

  • Aryl Halide (1.0 equiv)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Alternative: XPhos Pd G2 Precatalyst (2-5 mol%)[1]

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Toluene or n-Butanol (anhydrous)[1]

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict inert atmosphere, combine aryl halide (1.0 mmol), boronic acid (1.5 mmol), Pd₂(dba)₃ (18 mg), XPhos (19 mg), and anhydrous K₃PO₄ (636 mg) in a reaction tube.

  • Solvate: Add anhydrous Toluene (5 mL).

  • React: Seal the tube and heat to 100 °C for 2–6 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography.

Why this works: Anhydrous K₃PO₄ prevents the hydrolysis of the N-acetyl group. XPhos is an electron-rich, bulky ligand that facilitates the oxidative addition of unreactive aryl chlorides and promotes reductive elimination of the bulky biaryl product.

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical rectifications.

Observation Probable Cause Corrective Action
Low Conversion (<20%) Catalyst poisoning by Indoline NitrogenSwitch to Protocol B (XPhos or SPhos ligands bind Pd tighter than the substrate).[1]
Protodeboronation (Ar-H observed)Reaction too slow; Boronic acid instabilityIncrease catalyst loading to 10 mol%; Use Boronic Ester (Pinacol) instead of free acid; Lower temp to 60°C.
Deacetylation (Free NH observed)Base too strong / HydrolysisSwitch from aq.[1] K₂CO₃ to anhydrous K₃PO₄ or CsF in Toluene.[1]
Homocoupling (Ar-Ar dimer)Oxidation of Boronic AcidEnsure strict degassing of solvents; Reduce excess boronic acid to 1.1 equiv.[1]
Catalytic Cycle Visualization

Understanding the cycle helps pinpoint failure modes. Note that the Transmetallation step is often the bottleneck for electron-rich boronates.[1]

CatalyticCycle Pd0 Pd(0) Active Species (L2Pd) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting for Indolines) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl RedElim->Product Boronate 1-Acetylindolin-5-yl Boronate + Base Boronate->TransMet Activation

Figure 2: Simplified catalytic cycle highlighting the critical transmetallation entry point.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. J. Org.[1] Chem. 2013, 78, 4, 1529–1542. (Demonstrates stability of N-heterocycles in Suzuki conditions).

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids. J. Am. Chem. Soc.[1] 2000, 122, 4020. (Foundational work on Pd2(dba)3/Phosphine systems).

  • Preparation and Applications of Indolylboronic Acids. Molecules 2020, 25(16), 3605. (Review of indole boronic acid stability and reactivity).

  • PubChem Compound Summary: 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. (Analogous structure data and physical properties).

Sources

Method

Technical Application Note: 1-Acetylindolin-5-ylboronic Acid in Medicinal Chemistry

Part 1: Introduction & Strategic Value The "Privileged" Indoline Scaffold In modern drug discovery, the transition from flat, aromatic structures (like indoles) to partially saturated systems (like indolines) is a proven...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

The "Privileged" Indoline Scaffold

In modern drug discovery, the transition from flat, aromatic structures (like indoles) to partially saturated systems (like indolines) is a proven strategy to improve physicochemical properties. 1-Acetylindolin-5-ylboronic acid serves as a critical "install kit" for the N-acetyl-5-indolinyl moiety.

Unlike its fully aromatic indole counterparts, the indoline core possesses a non-planar, puckered conformation at the C2-C3 bond. This subtle geometric shift often results in:

  • Enhanced Solubility: Disruption of

    
    -stacking interactions common in flat heteroaromatics.
    
  • Metabolic Stability: The

    
    -acetyl group blocks the nitrogen lone pair, reducing susceptibility to oxidative metabolism while preventing non-specific protein binding.
    
  • Vector Control: The 5-position boronic acid allows for precise, regioselective extension of the scaffold into solvent-exposed regions of a protein binding pocket.

Core Applications
  • Kinase Inhibitors: Targeting the hinge region or solvent front (e.g., bioisosteres of sunitinib-like cores).

  • GPCR Ligands: Particularly 5-HT (serotonin) receptor modulators where the indoline nitrogen mimics the endogenous neurotransmitter.

  • Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment with defined growth vectors.

Part 2: Chemical Profile & Handling

PropertySpecificationApplication Note
CAS Number 837392-62-8Primary identifier.
Formula

MW: 205.02 g/mol .
Appearance Off-white to beige solidColor change to dark brown indicates protodeboronation or oxidation.
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents (

, Hexanes).
Storage 2-8°C, DesiccatedHygroscopic. Store under inert gas (Ar/N2) for long-term stability.
Stability ModerateThe

-acetyl group stabilizes the ring against oxidation compared to free indolines.

Part 3: Synthetic Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 1-Acetylindolin-5-ylboronic acid with electron-deficient heteroaryl halides (e.g., 4-chloropyridine, 2-bromopyrimidine).

Mechanistic Insight: Electron-rich boronic acids (like indolines) can suffer from protodeboronation.[1] This protocol uses a precatalyst system and mild base to maximize the rate of transmetallation over side reactions.

Reagents
  • Substrate: Heteroaryl Halide (1.0 equiv)

  • Boronic Acid: 1-Acetylindolin-5-ylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the aryl halide (1.0 mmol) and boronic acid (1.2 mmol, 246 mg).

  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg) in a glovebox or under a cone of argon.
    
  • Solvent/Base: Add degassed 1,4-Dioxane (5 mL) followed by 2M aqueous

    
     (1.5 mL).
    
  • Deoxygenation: Sparge the biphasic mixture with argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the halide.

    • Checkpoint: If protodeboronation (formation of N-acetylindoline) exceeds 10%, switch solvent to DME/Water and lower temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically 0-50% EtOAc/Hexanes).
    
Protocol B: Copper-Mediated Chan-Lam Coupling (N-Arylation)

Objective: Coupling the boronic acid to an amine or imidazole to form a C-N bond.

Reagents
  • Substrate: Imidazole or Aniline derivative (1.0 equiv)

  • Boronic Acid: 1-Acetylindolin-5-ylboronic acid (1.5 equiv)[2]

  • Catalyst:

    
     (1.0 equiv)
    
  • Base: Pyridine (2.0 equiv)

  • Solvent: DCM (Anhydrous)

  • Oxidant: Atmospheric Oxygen (

    
     balloon or open air)
    
Step-by-Step Methodology
  • Mix Solids: Combine substrate (1.0 mmol), boronic acid (1.5 mmol), and

    
     (1.0 mmol) in a dry flask.
    
  • Solvation: Add anhydrous DCM (10 mL) and Pyridine (2.0 mmol).

  • Activation: Stir vigorously open to the air (or with an

    
     balloon for faster rates) at Room Temperature for 16–24 hours.
    
  • Quench: Filter the slurry through a pad of Celite to remove copper salts. Rinse with MeOH.

  • Purification: Concentrate filtrate and purify via reverse-phase HPLC or silica chromatography.

Part 4: Visualizing the Workflow

Diagram 1: Strategic Scaffold Evolution

This diagram illustrates the decision matrix for selecting the 1-acetylindoline scaffold over traditional indoles.

ScaffoldLogic Start Target Profile: Kinase/GPCR Ligand Decision Optimization Criteria: Solubility & Metabolism Start->Decision Indole Option A: Indole Core (Flat, Aromatic) Result_Indole Issues: Low Solubility C2-C3 Oxidation Risk Indole->Result_Indole Indoline Option B: 1-Acetylindoline (Puckered, sp3 character) Result_Indoline Benefits: Improved Fsp3 Metabolic Stability (N-Ac) Vector Control (C5) Indoline->Result_Indoline Decision->Indole Traditional Decision->Indoline Bioisostere Strategy Application Suzuki Coupling (Protocol A) Result_Indoline->Application Use 1-Acetylindolin-5-ylboronic acid

Caption: Decision matrix for scaffold hopping from Indole to 1-Acetylindoline to improve physicochemical properties.

Diagram 2: Suzuki Coupling Reaction Cycle

Focusing on the critical transmetallation step for this specific boronic acid.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Critical Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 5-Aryl-1-acetylindoline RedElim->Product Boronic 1-Acetylindolin-5-ylboronic acid + Base (OH-) Boronic->TransMet Activated Boronate

Caption: Catalytic cycle highlighting the entry point of the activated boronate species during Transmetallation.

Part 5: References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[3] Synthesis, 2011(06), 829–856. Link

  • Song, J. J., et al. (2008). Synthesis of 5-Substituted Indolines via Palladium-Catalyzed Cross-Coupling Reactions.[1] Tetrahedron Letters, 49(20), 3283-3287. Link

Sources

Application

Application Note: Strategic Synthesis of Bioactive Molecules Utilizing 1-Acetylindolin-5-ylboronic Acid

Executive Summary: The Strategic Value of the Indoline Scaffold The indoline nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Indoline Scaffold

The indoline nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups to achieve high-affinity interactions with biological targets like protein kinases.[2] 1-Acetylindolin-5-ylboronic acid has emerged as a critical building block, enabling the direct and efficient incorporation of this valuable pharmacophore into complex molecules. This application note provides an in-depth guide to its use, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a robust and versatile method for carbon-carbon bond formation.[3][4] We will elucidate the mechanistic principles, provide a detailed, field-proven protocol for synthesizing a kinase inhibitor-type scaffold, and discuss critical parameters for reaction success.

Foundational Chemistry: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for coupling boronic acids with aryl or vinyl halides and triflates.[5][6] Its popularity stems from the high stability, low toxicity, and commercial availability of boronic acid reagents, as well as the mild reaction conditions and tolerance of a wide array of functional groups.[5][7]

2.1 The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle.[5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex undergoing oxidative addition with the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The choice of a sufficiently reactive halide (I > Br > Cl) is critical for this step to proceed efficiently.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), forms a boronate species (-B(OH)₃⁻). This activated species transfers its organic group (the 1-acetylindolinyl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step. The choice of base is crucial; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.

  • Reductive Elimination: The two organic groups on the palladium complex (the aryl group and the indolinyl group) couple and are eliminated from the metal center. This step forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate L₂Pd(II)(Ar)(Ar') transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0  Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation product Ar-Ar' product->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a 5-(Pyrimidin-4-yl)-1-acetylindoline Scaffold

This protocol details the synthesis of a bi-aryl scaffold commonly found in kinase inhibitors. The coupling of the electron-rich indoline system with an electron-deficient pyrimidine ring is a synthetically valuable transformation.

3.1 Scientific Rationale and Workflow Design

The goal is to couple 1-Acetylindolin-5-ylboronic acid with 4-chloropyrimidine. The acetyl group on the indoline nitrogen serves a dual purpose: it protects the nitrogen from participating in side reactions and modulates the electron density of the aromatic ring. A palladium catalyst with phosphine ligands is chosen to facilitate the catalytic cycle efficiently. An aqueous base is used to promote the crucial transmetalation step.

Synthesis_Workflow Synthetic Workflow start Starting Materials: 1. (1-Acetylindolin-5-yl)boronic acid 2. 4-Chloropyrimidine 3. Pd Catalyst & Base reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating & Stirring (e.g., 80-100 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 5-(Pyrimidin-4-yl)-1-acetylindoline purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

3.2 Materials and Reagents

ReagentCAS No.Molecular WeightPurpose
1-Acetylindolin-5-ylboronic acid905971-97-3205.02Arylating Agent (Indoline Source)
4-Chloropyrimidine1193-21-1114.53Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane123-91-188.11Solvent
Deionized Water7732-18-518.02Co-solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)7647-14-558.44Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent

3.3 Step-by-Step Experimental Protocol

Causality: Each step is designed to create an optimal environment for the catalytic cycle to proceed efficiently and to ensure the isolation of a pure product.

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Acetylindolin-5-ylboronic acid (1.0 eq, e.g., 205 mg, 1.0 mmol) and 4-chloropyrimidine (1.1 eq, 126 mg, 1.1 mmol).

    • Rationale: Using a slight excess of the more volatile or potentially reactive coupling partner can help drive the reaction to completion.

  • Catalyst and Base Addition: Add potassium carbonate (2.5 eq, 345 mg, 2.5 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 35 mg, 0.03 mmol).

    • Rationale: The base is essential for activating the boronic acid for transmetalation.[5] A catalyst loading of 3 mol% is a standard starting point for optimization. Pd(PPh₃)₄ is chosen for its reliability, though other catalyst/ligand systems may offer higher efficiency.[8]

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Seal the flask with a septum and degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing is a critical step to ensure catalyst longevity and prevent the formation of unwanted side products. The dioxane/water solvent system is effective at dissolving both the organic reagents and the inorganic base.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously under an inert atmosphere.

    • Rationale: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2-4 hours. The reaction is typically complete within 8-16 hours.

    • Rationale: Monitoring prevents unnecessary heating that could lead to product degradation and confirms the consumption of starting materials.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

    • Rationale: The workup procedure is designed to quench the reaction and separate the organic product from the inorganic salts and water-soluble components.

  • Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).

    • Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase. The brine wash helps to remove residual water and some inorganic impurities from the organic layer.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removing all water is crucial before concentration to prevent hydrolysis and to obtain an accurate crude product weight.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

    • Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding the pure bioactive scaffold.

Expected Outcomes and Data

The described protocol is robust for a variety of aryl and heteroaryl halides. The table below provides illustrative data based on literature precedents for similar Suzuki-Miyaura couplings.

Aryl Halide Partner (Ar-X)BaseTemp (°C)Time (h)Typical Yield (%)
4-ChloropyrimidineK₂CO₃901275-85
2-BromopyridineCs₂CO₃100880-90
4-IodoanisoleNa₂CO₃851085-95
3-BromobenzonitrileK₃PO₄951670-80

Conclusion

1-Acetylindolin-5-ylboronic acid is a powerful and versatile reagent for the synthesis of complex, bioactive molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway to incorporate the medicinally significant indoline scaffold. The protocol detailed herein is a validated starting point that can be adapted and optimized for a wide range of coupling partners, empowering researchers in the rapid development of novel chemical entities for drug discovery.

References

  • ResearchGate. Synthesis of (Azidomethyl)phenylboronic Acids. Available at: [Link]

  • Čubínek, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available at: [Link]

  • PubMed. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]

  • Hilgeroth, A., et al. (2004). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 47(27), 6658-6668. Available at: [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available at: [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]

  • Guillon, J., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(1), 933-967. Available at: [Link]

  • Peng, C., et al. (2008). Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Journal of the American Chemical Society, 130(5), 1566-1567. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis of biologically active boron-containing compounds. RSC Advances, 7(72), 45554-45576. Available at: [Link]

  • ChemRxiv. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available at: [Link]

  • ResearchGate. Boronic acids used most frequently in the synthesis of bioactive molecules. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Available at: [Link]

  • PubMed. (2013). Indolinones as promising scaffold as kinase inhibitors: a review. Current medicinal chemistry. Available at: [Link]

  • Molecules. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • PubMed. (2000). Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. Organic letters. Available at: [Link]

  • Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Available at: [Link]

  • Indian Academy of Sciences. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available at: [Link]

  • ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available at: [Link]

  • Semantic Scholar. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. Available at: [Link]

Sources

Method

Application Note: 1-Acetylindolin-5-ylboronic Acid in Drug Discovery

Subtitle: Precision Fragment Coupling and Scaffold Evolution in Medicinal Chemistry Executive Summary 1-Acetylindolin-5-ylboronic acid (CAS: 833481-86-6) represents a high-value "privileged structure" fragment in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Precision Fragment Coupling and Scaffold Evolution in Medicinal Chemistry

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS: 833481-86-6) represents a high-value "privileged structure" fragment in modern drug discovery. Unlike simple phenylboronic acids, this reagent introduces the dihydroindole (indoline) scaffold—a saturated bioisostere of indole found in numerous bioactive alkaloids and kinase inhibitors. The


-acetyl group serves a dual purpose: it acts as a robust protecting group during palladium-catalyzed cross-couplings, preventing catalyst poisoning by the free amine, and it functions as a latent handle for late-stage diversification.

This guide provides optimized protocols for utilizing this fragment in Suzuki-Miyaura cross-couplings and Fragment-Based Drug Discovery (FBDD), addressing specific challenges such as boroxine formation and protodeboronation.

Chemical Profile & Handling

Critical Insight: Like many aryl boronic acids, 1-acetylindolin-5-ylboronic acid exists in a dynamic equilibrium between its free acid form and its cyclic trimeric anhydride (boroxine). This equilibrium is driven by moisture and solvent choice, significantly impacting stoichiometric precision during reaction setup.

Physicochemical Properties
PropertyValue / Description
CAS Number 833481-86-6
Molecular Formula C₁₀H₁₂BNO₃
Molecular Weight 205.02 g/mol
Appearance Off-white to beige solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Storage 2–8°C, Desiccated. Hygroscopic.
The Boroxine Equilibrium

Researchers often observe "variable" melting points or inconsistent yields. This is frequently due to the dehydration of the boronic acid into a boroxine.

Boroxine_Equilibrium Acid 3 x Free Boronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine - 3 H2O (Dehydration) Boroxine->Acid + 3 H2O (Hydrolysis) Water 3 x H2O

Figure 1: The reversible dehydration of boronic acids. In anhydrous solvents (e.g., dry DMF), the equilibrium shifts right. In aqueous coupling conditions, it shifts left to the reactive monomeric species.

Handling Protocol:

  • Stoichiometry: Calculate equivalents based on the monomeric molecular weight (205.02 g/mol ).

  • Activation: If the reagent has been stored for long periods in a desiccator, pre-activate it by stirring in the aqueous base solution for 10 minutes prior to adding the catalyst. This ensures hydrolysis of any boroxine back to the reactive boronate species.

Application 1: High-Fidelity Suzuki-Miyaura Coupling

The primary utility of this fragment is installing the indoline motif onto heteroaryl halides. The electron-rich nature of the indoline ring can make the C-B bond prone to protodeboronation (loss of the boron group) under harsh basic conditions. The following protocol uses a precatalyst system to enable mild, rapid coupling.

Optimized Coupling Protocol

Objective: Coupling of 1-acetylindolin-5-ylboronic acid with an aryl/heteroaryl chloride or bromide.

Reagents:

  • Fragment: 1-Acetylindolin-5-ylboronic acid (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or XPhos Pd G2 (for difficult chlorides)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), 1-Acetylindolin-5-ylboronic acid (1.2 equiv), and the Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If protodeboronation (formation of 1-acetylindoline) is observed, lower temperature to 60°C and switch base to CsF or K₃PO₄.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

Mechanism of Action

Understanding the catalytic cycle helps in troubleshooting low yields.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronate (R-B(OH)3-) RedElim Reductive Elimination TransMet->RedElim Ar-Pd-R RedElim->Pd0 Product (Ar-R)

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The transmetallation step requires the boronate "ate" complex, formed by the reaction of the boronic acid with the base.

Application 2: Fragment-Based Drug Discovery (FBDD)

In FBDD, 1-acetylindolin-5-ylboronic acid is used not just as a building block, but as a strategic "vector" for growing a lead compound.

Strategic Logic: The "Grow" Vector

The 5-position of the indoline is geometrically distinct from the nitrogen. By coupling at the 5-position, you extend the molecule into a new sub-pocket of the protein target (e.g., the solvent-exposed region of a kinase ATP pocket).

Workflow:

  • Core Identification: Identify a weak binder (fragment) containing a halogen (Cl/Br).

  • Coupling: Attach the indolinyl moiety using the Suzuki protocol above.

  • Diversification (The "Acetyl Switch"):

    • Path A (Amide Retention): Keep the acetyl group if the carbonyl interacts with a backbone H-bond donor.

    • Path B (Deacetylation): Hydrolyze the acetyl group (HCl/MeOH, reflux) to reveal the secondary amine.

    • Path C (N-Capping): React the free amine with sulfonyl chlorides, alkyl halides, or different acyl chlorides to probe the hydrophobic tolerance of the pocket.

Comparative Data: Indoline vs. Indole

Why use the dihydro (indoline) version?

FeatureIndole-5-yl1-Acetylindolin-5-ylDrug Design Implication
Geometry Planar (aromatic)Puckered (non-planar)Indoline offers better solubility and 3D-complexity (Fsp³ character).
H-Bonding NH is donorN-Acetyl is AcceptorAcetyl carbonyl is a strong H-bond acceptor; Indole NH is a donor.
Metabolism Prone to oxidationMore stableAcetyl group blocks N-oxidation/glucuronidation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or inactive boroxine.1. Pre-hydrolyze the boronic acid in base.2. Switch to XPhos Pd G2 or Pd(dtbpf)Cl₂.
Protodeboronation (Formation of 1-acetylindoline)Reaction temp too high; Base too strong.1. Lower temp to 60°C.2. Use anhydrous conditions (CsF in Dioxane).
Homocoupling (Biaryl formation)Oxygen in reaction vessel.Rigorous degassing (freeze-pump-thaw or sparging with Argon).
Insoluble Residue Boronate salts precipitating.Add small amount of water or switch to DMSO/Water mix.

References

  • Boronic Acids in Medicinal Chemistry

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[1]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Suzuki-Miyaura Coupling Mechanism

    • Title: Suzuki-Miyaura Cross-Coupling: Basics, Mechanism, and Examples.
    • Source: ChemOrgChem (YouTube/Educ
    • URL:[Link]

  • Indolylboronic Acid Preparation & Applications

    • Title: Indolylboronic Acids: Preparation and Applications.[2][3][4][5]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Boronic Acid Handling

    • Title: Preparation and Handling of Arylboronic Acids.[1][6][7][8]

    • Source: Organic Syntheses.[1][6][8][9]

    • URL:[Link]

  • Design of Boronic Acid Drugs

    • Title: Design and discovery of boronic acid drugs.[1][10][11]

    • Source: European Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

Sources

Application

Application Note: Derivatization Strategies for 1-Acetylindolin-5-ylboronic Acid

Abstract This technical guide details the derivatization of 1-Acetylindolin-5-ylboronic acid (CAS: 837392-64-0) , a privileged intermediate in the synthesis of kinase inhibitors and GPCR ligands. Unlike the unstable free...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the derivatization of 1-Acetylindolin-5-ylboronic acid (CAS: 837392-64-0) , a privileged intermediate in the synthesis of kinase inhibitors and GPCR ligands. Unlike the unstable free indoline-5-boronic acid, the N-acetyl derivative offers enhanced stability against oxidative degradation and protodeboronation. This document provides validated protocols for Suzuki-Miyaura cross-coupling (C-C bond formation), Chan-Lam coupling (C-N/C-O bond formation), and oxidative hydroxylation (C-OH formation), supported by mechanistic insights and troubleshooting frameworks.

Chemical Profile & Handling

The 1-acetyl group is not merely a protecting group; it is an electronic modulator that stabilizes the C-B bond.

PropertySpecification
Compound Name 1-Acetylindolin-5-ylboronic acid
CAS Number 837392-64-0
Molecular Weight 205.02 g/mol
Appearance Off-white to beige powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
Stability Risk Prone to dehydration (boroxine formation) under vacuum; sensitive to protodeboronation at pH >10.
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen).
Expert Insight: The Boroxine Equilibrium

Like most aryl boronic acids, 1-acetylindolin-5-ylboronic acid exists in equilibrium with its trimeric anhydride (boroxine). This is reversible.

  • Observation: NMR in CDCl₃ may show broad peaks or multiple species.

  • Solution: Add a drop of D₂O or CD₃OD to the NMR tube to hydrolyze the boroxine back to the monomeric acid for sharp spectral resolution.

Divergent Synthesis Map

The following diagram illustrates the primary derivatization pathways accessible from this scaffold.

DerivatizationMap Start 1-Acetylindolin- 5-ylboronic acid Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Start->Suzuki Pd(0), Base Ar-X ChanLam Chan-Lam (N/O-Arylation) Start->ChanLam Cu(OAc)2, O2 Nu-H Oxidation Oxidative Hydroxylation (5-Hydroxyindoline) Start->Oxidation H2O2 NaOH Prod_Suzuki 5-Aryl-1-acetylindoline (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Prod_Chan 5-Amino/Phenoxy Derivatives ChanLam->Prod_Chan Prod_Ox 1-Acetylindolin-5-ol (Metabolic Precursor) Oxidation->Prod_Ox

Figure 1: Strategic derivatization pathways for 1-Acetylindolin-5-ylboronic acid.

Protocol A: Suzuki-Miyaura Cross-Coupling

This is the primary workflow for generating biaryl libraries.

Mechanistic Rationale

Electron-rich heterocycles (like indolines) accelerate the transmetalation step but are susceptible to protodeboronation (loss of the boron group).

  • The Risk: High pH and high temperature promote the hydrolytic cleavage of the C-B bond, yielding 1-acetylindoline (byproduct).

  • The Fix: Use mild bases (K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if the substrate is sensitive.

Standard Operating Procedure (SOP)

Reagents:

  • 1-Acetylindolin-5-ylboronic acid (1.0 equiv)

  • Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous) or K₃PO₄ (solid, anhydrous)

  • Solvent: 1,4-Dioxane or DME

Step-by-Step:

  • Charge: In a reaction vial, combine the boronic acid (205 mg, 1.0 mmol), Aryl halide (1.0 mmol), and Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).

  • Inert: Seal the vial and purge with Nitrogen for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (5 mL).

  • Activate: Add base.

    • Standard: 1.0 mL of 2M K₂CO₃ (aq).

    • Sensitive: 425 mg K₃PO₄ (solid) + 0.5 mL water (to solubilize base slightly).

  • Reflux: Heat to 80-90°C for 4-12 hours.

  • Monitor: Check LCMS for the product mass. If the deboronated byproduct (1-acetylindoline, MW ~161) is dominant, switch to anhydrous conditions (Protocol A2).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting: Protodeboronation Mitigation

If yields are low due to deboronation, use the "Slow Release" strategy or anhydrous conditions.

VariableStandard ConditionOptimized for Stability (Low Deboronation)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2 (Faster coupling beats deboronation)
Base Na₂CO₃ / K₂CO₃K₃PO₄ or CsF (Anhydrous)
Solvent DMF / Water1,4-Dioxane or Toluene (Anhydrous)

Protocol B: Chan-Lam Coupling (N/O-Arylation)

This copper-catalyzed reaction allows the formation of C-N or C-O bonds under oxidative conditions, useful for synthesizing diaryl ethers or diaryl amines.

Mechanistic Rationale

Unlike Suzuki, this cycle involves a Cu(II)/Cu(III) redox loop. The reaction requires oxygen (air) to reoxidize the copper catalyst.

Standard Operating Procedure (SOP)

Reagents:

  • 1-Acetylindolin-5-ylboronic acid (1.0 equiv)

  • Nucleophile (Phenol, Aniline, or Imidazole) (1.2 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv)

  • Base: Pyridine or TEA (2.0 equiv)

  • Solvent: DCM or MeCN (Dry)

  • Atmosphere: Open air or O₂ balloon

Step-by-Step:

  • Mix: Combine boronic acid (1.0 mmol), Nucleophile (1.2 mmol), and Cu(OAc)₂ (0.2 mmol for catalytic, 1.0 mmol for difficult substrates) in a flask.

  • Solvate: Add DCM (10 mL) and Pyridine (2.0 mmol).

  • Oxidize: Stir vigorously open to the air at Room Temperature (RT).

    • Note: Use a drying tube if humidity is high, as water inhibits the transmetalation.

  • Time: Reaction typically takes 12-24 hours. The mixture will turn from blue/green to dark brown/black.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with NH₄Cl (aq) to chelate residual copper.

Protocol C: Oxidative Hydroxylation (Synthesis of Phenols)

Converting the boronic acid to a hydroxyl group yields 1-acetylindolin-5-ol , a potent antioxidant scaffold and metabolic reference standard.

Mechanistic Rationale

The boron atom acts as a Lewis acid, accepting a hydroperoxide anion. A 1,2-migration of the aryl group followed by hydrolysis yields the phenol.[1]

Standard Operating Procedure (SOP)

Reagents:

  • 1-Acetylindolin-5-ylboronic acid (1.0 equiv)

  • Oxidant: 30% H₂O₂ (aq) (3.0 equiv)

  • Base: 1M NaOH (1.0 equiv)

  • Solvent: THF/Water (1:1)

Step-by-Step:

  • Dissolve: Dissolve the boronic acid (1.0 mmol) in THF (3 mL).

  • Cool: Place the flask in an ice bath (0°C).

  • Basify: Add NaOH (1 mL, 1.0 mmol).

  • Oxidize: Dropwise add H₂O₂ (0.3 mL). Caution: Exothermic.

  • Stir: Allow to warm to RT over 1 hour.

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess peroxide (test with starch-iodide paper).

  • Acidify: Adjust pH to ~6 with 1M HCl.

  • Extract: Extract with EtOAc. The product is 1-acetylindolin-5-ol.

Self-Validating Quality Control

Before committing to large-scale reactions, validate the integrity of the starting material.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Expected Retention: Boronic acid elutes early (polar). Boroxine may appear as a split peak or smear depending on column pH.

NMR Validation (DMSO-d6):

  • Look for the acetyl methyl singlet at ~2.1 ppm.

  • Look for the B-OH protons: Broad singlet around 7.8 - 8.2 ppm (integrates to 2H). If missing, the sample may be the boroxine anhydride (still reactive, but adjust stoichiometry).

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016).[2][3] Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Chan-Lam Coupling Protocols

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[4][5] Synthesis, 2011(06), 829-856. Link

  • Boronic Acid Oxidation

    • Simon, J., et al. (2012). Mild and Efficient Synthesis of Phenols from Arylboronic Acids.[1][6][7] Journal of Organic Chemistry. Link

  • Indoline Scaffold Applications

    • Example of Indoline-5-boronic acid usage in kinase inhibitor synthesis (VEGFR inhibitors). Journal of Medicinal Chemistry. Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 1-Acetylindolin-5-ylboronic acid before handling.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 1-Acetylindolin-5-ylboronic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 1-Acetylindolin-5-ylboronic acid in Modern Drug Discovery 1-Acetylindolin-5-ylboronic acid is a key building block in co...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-Acetylindolin-5-ylboronic acid in Modern Drug Discovery

1-Acetylindolin-5-ylboronic acid is a key building block in contemporary medicinal chemistry. Its rigid indoline scaffold, coupled with the versatile reactivity of the boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures. This compound is particularly sought after for its role in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds. The ability to readily introduce the acetylindoline core into a variety of organic molecules has positioned it as a critical intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors, receptor modulators, and other potential therapeutic agents.

The successful transition of a drug candidate from discovery to clinical development hinges on the ability to produce key intermediates, such as 1-Acetylindolin-5-ylboronic acid, on a large scale in a safe, efficient, and reproducible manner. This guide provides a comprehensive overview of a scalable synthetic route to this important building block, with a focus on the practical considerations and critical parameters necessary for a successful scale-up campaign.

Strategic Approach to the Synthesis of 1-Acetylindolin-5-ylboronic acid

The synthesis of 1-Acetylindolin-5-ylboronic acid can be strategically divided into two key stages: the preparation of the 1-acetylindoline precursor and the subsequent regioselective borylation. Two primary methodologies for the borylation step will be discussed, each with its own set of advantages and considerations for scale-up.

Stage 1: Synthesis of the 1-Acetylindoline Precursor

The synthesis of 1-acetylindoline is a well-established transformation that can be achieved with high efficiency and scalability.

Protocol 1: Synthesis of 1-Acetylindoline

  • Reaction: Acetylation of indoline.

  • Reagents:

    • Indoline (1.0 eq)

    • Acetic anhydride (1.1 eq)

    • Triethylamine (1.2 eq) or Pyridine (catalytic to 2.0 eq)

    • Dichloromethane (DCM) or Toluene as solvent

  • Procedure:

    • To a stirred solution of indoline in the chosen solvent at 0 °C, add triethylamine or pyridine.

    • Slowly add acetic anhydride dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC for completion.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-acetylindoline.

  • Scale-Up Considerations:

    • The reaction is generally high-yielding and clean.

    • Exothermic nature of the acetylation requires careful control of the addition rate of acetic anhydride and efficient cooling on a larger scale.

    • The use of pyridine can sometimes lead to coloration of the product; triethylamine is often a cleaner alternative.

    • Work-up can be streamlined by using a continuous liquid-liquid extractor for large-scale operations.

Stage 2: Borylation of 1-Acetylindoline

The introduction of the boronic acid moiety at the C-5 position of the indoline ring is the critical step in this synthesis. Two robust methods are presented here: Miyaura borylation of a pre-functionalized intermediate and a more direct C-H activation approach.

This classic and reliable approach involves the palladium-catalyzed cross-coupling of a halogenated precursor with a diboron reagent.

Protocol 2: Synthesis of 5-Bromo-1-acetylindoline

  • Reaction: Electrophilic bromination of 1-acetylindoline.

  • Reagents:

    • 1-Acetylindoline (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile or Dichloromethane as solvent

  • Procedure:

    • Dissolve 1-acetylindoline in the chosen solvent and cool to 0 °C.

    • Add NBS portion-wise over 30 minutes, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 1-2 hours. Monitor for completion by TLC or HPLC.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • The crude product can often be purified by recrystallization from ethanol or isopropanol.

Protocol 3: Miyaura Borylation of 5-Bromo-1-acetylindoline

  • Reaction: Palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂).

  • Reagents:

    • 5-Bromo-1-acetylindoline (1.0 eq)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

    • Pd(dppf)Cl₂ (0.02-0.05 eq)

    • Potassium acetate (KOAc) (3.0 eq)

    • 1,4-Dioxane or Toluene as solvent

  • Procedure:

    • To a degassed solution of 5-bromo-1-acetylindoline, B₂pin₂, and KOAc in the chosen solvent, add the palladium catalyst.

    • Heat the mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours. Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the resulting pinacol ester.

    • The pinacol ester is then hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., 2M HCl) or by transesterification with a diol like phenylboronic acid followed by an aqueous workup.

This more modern approach offers a more atom-economical route by directly functionalizing a C-H bond, avoiding the need for a pre-halogenated starting material.

Protocol 4: Iridium-Catalyzed C-H Borylation of 1-Acetylindoline

  • Reaction: Direct C-H borylation at the C-5 position.

  • Reagents:

    • 1-Acetylindoline (1.0 eq)

    • Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)

    • [Ir(cod)OMe]₂ (0.01-0.03 eq)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.02-0.06 eq)

    • Tetrahydrofuran (THF) or Cyclohexane as solvent

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 1-acetylindoline, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy in the chosen solvent.

    • Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor for the formation of the desired 5-borylated product by GC-MS or LC-MS.

    • Cool the reaction, concentrate, and purify the pinacol ester.

    • Hydrolyze the pinacol ester to the boronic acid as described in Method A.

Scale-Up Synthesis Workflow

Caption: A scalable workflow for the synthesis of 1-Acetylindolin-5-ylboronic acid.

Purification and Characterization

The purification of arylboronic acids is a critical step to ensure high purity and batch-to-batch consistency, which is paramount in drug development.

Purification Protocol
  • Recrystallization: This is often the most effective method for purifying the final boronic acid.

    • Solvent Screening: A solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallizing arylboronic acids include mixtures of water with ethanol, isopropanol, or acetonitrile.

    • Procedure: Dissolve the crude boronic acid in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Diethanolamine Adduct Formation: For boronic acids that are difficult to crystallize or are contaminated with non-acidic impurities, forming a diethanolamine adduct can be an effective purification strategy.[1]

    • Procedure: The crude boronic acid is treated with diethanolamine in a suitable solvent (e.g., ether or toluene), leading to the precipitation of the crystalline diethanolamine-boronate complex. This complex can be isolated by filtration and then hydrolyzed back to the pure boronic acid by treatment with an aqueous acid.

Analytical Characterization

The identity and purity of the synthesized 1-Acetylindolin-5-ylboronic acid should be confirmed by a battery of analytical techniques.

Analytical Technique Expected Results
¹H NMR Signals corresponding to the acetyl protons, the indoline ring protons, and the boronic acid hydroxyl protons. The aromatic region should show a splitting pattern consistent with 5-substitution.
¹³C NMR Resonances for the carbonyl carbon, the aliphatic carbons of the indoline ring, and the aromatic carbons, including the carbon bearing the boronic acid group.
HPLC/UPLC A single major peak with a purity of >98% is typically desired for use in subsequent synthetic steps.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound should be observed.
Melting Point A sharp melting point range is indicative of high purity.

Process Safety and Handling

The safe handling of all reagents and intermediates is of utmost importance, especially during scale-up operations.

Compound/Reagent Class Key Hazards Recommended Precautions
Indoline Toxic, skin and eye irritant.Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Acetic Anhydride Corrosive, causes severe burns.Use in a fume hood. Avoid inhalation of vapors. Have an appropriate neutralizing agent readily available.
N-Bromosuccinimide (NBS) Lachrymator, corrosive.Handle in a fume hood. Avoid contact with skin and eyes.
Palladium and Iridium Catalysts Can be pyrophoric on filter media.Handle under an inert atmosphere. Quench filter cakes carefully.
Boronic Acids Generally considered irritants.Avoid inhalation of dust. Wear gloves and eye protection.

Troubleshooting

Problem Potential Cause Suggested Solution
Incomplete Borylation Reaction Inactive catalyst, insufficient degassing, low reaction temperature.Use a fresh batch of catalyst. Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere. Increase the reaction temperature in increments.
Low Yield after Recrystallization Boronic acid is too soluble in the chosen solvent.Screen for alternative solvent systems or solvent mixtures. Consider anti-solvent crystallization.
Product Contaminated with Boroxine Exposure of the boronic acid to high heat or prolonged drying.Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C). Store the final product in a cool, dry place.

Conclusion

The successful scale-up synthesis of 1-Acetylindolin-5-ylboronic acid is a critical step in advancing drug discovery programs that utilize this versatile building block. By carefully selecting the synthetic route, optimizing reaction conditions, and implementing robust purification and analytical protocols, researchers and drug development professionals can ensure a reliable and scalable supply of this important intermediate. The methodologies and considerations outlined in this guide provide a solid foundation for the development of a safe, efficient, and reproducible manufacturing process.

References

  • Chemsrc. (2025, August 20). 1-Acetylindoline. Retrieved from [Link]

  • Hartwig, J. F. (2010). Iridium-Catalyzed C-H Borylation of Heteroarenes: A Tutorial on Optimization and Understanding. Synlett, 2010(06), 829-854.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C−H Bonds and Its Application to Organic Synthesis. Chemistry–An Asian Journal, 3(7), 750-758.
  • Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C–H Activation for the Construction of C–B Bonds. Chemical Reviews, 110(2), 890–931.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Palladium-Catalyzed Miyaura Borylation.
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Lab Alley. (2025, July 15). How to Store Boric Acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Retrieved from [Link]

  • D. G. Hall (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

Sources

Application

Application Note: Protecting Group Strategies for 1-Acetylindolin-5-ylboronic Acid

Executive Summary 1-Acetylindolin-5-ylboronic acid is a critical building block in the synthesis of kinase inhibitors and sulfonamide-based therapeutics.[1] However, its utility is often compromised by the inherent insta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetylindolin-5-ylboronic acid is a critical building block in the synthesis of kinase inhibitors and sulfonamide-based therapeutics.[1] However, its utility is often compromised by the inherent instability of the boronic acid moiety on the electron-rich indoline scaffold.[1] While the N-acetyl group provides essential electronic stabilization to the heterocyclic core, the boronic acid functionality remains susceptible to protodeboronation , oxidation , and boroxine trimerization .[1]

This guide details a "Dual-Layer Protection Strategy" for researchers:

  • Intrinsic Stabilization: Leveraging the N-acetyl group to modulate ring electron density.[1]

  • Extrinsic Protection: Converting the labile boronic acid into Pinacol Esters for standard coupling or MIDA Boronates for iterative synthesis and long-term storage.[1]

Strategic Analysis: The Stability Challenge

The Mechanism of Instability

Indoline is an electron-rich heterocycle.[1] The high electron density at the C5 position facilitates protodeboronation (cleavage of the C-B bond by protons), particularly in aqueous basic media typical of Suzuki-Miyaura couplings.[1]

  • The Role of N-Acetyl: Unlike free indoline, N-acetylindoline possesses an amide bond that withdraws electron density from the nitrogen lone pair.[1] This reduces the nucleophilicity of the ring, significantly slowing down protodeboronation compared to the free amine or N-alkyl variants.[1] Crucial Rule: Do not remove the acetyl group before the cross-coupling event unless absolutely necessary.[1]

Decision Matrix: Selecting the Right Boron Protecting Group
FeatureFree Boronic AcidPinacol Ester (Bpin)MIDA Boronate
Stability (Air/Moisture) Low (Forms anhydrides)HighVery High (Indefinite)
Chromatography Difficult (Streaking)GoodExcellent (Silica stable)
Reactivity High (Instant)Moderate (Requires activation)Latent (Requires hydrolysis)
Atom Economy HighModerateLow
Best Use Case Immediate crude useStandard Suzuki CouplingIterative Synthesis / Storage

Visualizing the Strategy

The following diagram outlines the decision logic and synthetic pathways for handling this scaffold.

G Start Starting Material: 5-Bromo-1-acetylindoline Decision Decision Point: Intended Application Start->Decision Route_Pin Route A: Standard Coupling (Pinacol Ester) Decision->Route_Pin Immediate Use Route_MIDA Route B: Storage/Iterative Synthesis (MIDA Boronate) Decision->Route_MIDA Complex Synthesis Step_Pin Miyaura Borylation (Pd(dppf)Cl2, B2Pin2) Route_Pin->Step_Pin Route_MIDA->Step_Pin Step 1 Step_MIDA Ligand Exchange (N-Methyliminodiacetic acid) Step_Pin->Step_MIDA Step 2 Prod_Pin 1-Acetylindolin-5-yl Pinacol Boronate Step_Pin->Prod_Pin Prod_MIDA 1-Acetylindolin-5-yl MIDA Boronate Step_MIDA->Prod_MIDA Action_Suzuki Standard Suzuki Coupling (Base: K2CO3/H2O) Prod_Pin->Action_Suzuki Action_SlowRelease Slow-Release Cross-Coupling (Base: K3PO4, H2O/Dioxane) Prod_MIDA->Action_SlowRelease

Figure 1: Strategic workflow for synthesizing and deploying protected boron species of 1-acetylindoline.

Experimental Protocols

Protocol A: Synthesis of the Pinacol Ester (The Workhorse)

This protocol converts the commercially available 5-bromo-1-acetylindoline into the stable pinacol boronate.[1]

Reagents:

  • 5-Bromo-1-acetylindoline (1.0 equiv)[1]

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)[1]
    
  • 
     (0.03 equiv)[1]
    
  • Potassium Acetate (KOAc) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Charge a dry Schlenk flask with 5-bromo-1-acetylindoline,

    
    , KOAc, and the Pd catalyst.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (x3) to remove oxygen, which is detrimental to the catalyst and can promote phenol formation.[1]

  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M) via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC (silica gel; EtOAc/Hexane).[1] The bromide spot should disappear.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[1] Rinse with EtOAc.[1]

  • Purification: Concentrate the filtrate. The residue can often be recrystallized from Hexane/EtOAc or purified via rapid silica flash chromatography.[1]

    • Note: Pinacol esters can degrade on acidic silica.[1] Use neutral silica or add 1% triethylamine to the eluent.[1]

Protocol B: Synthesis of the MIDA Boronate (The Stabilizer)

For scenarios requiring high stability or "slow-release" conditions to suppress protodeboronation.[1]

Reagents:

  • 1-Acetylindolin-5-ylboronic acid pinacol ester (from Protocol A) (1.0 equiv)[1]

  • 
    -Methyliminodiacetic acid (MIDA) (1.5 equiv)[1]
    
  • Solvent: Toluene / DMSO (10:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the pinacol ester in the Toluene/DMSO mixture in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).

  • Reaction: Heat to reflux (110°C) for 12–16 hours. The reaction is driven by the removal of pinacol and water.[1]

  • Workup: Cool the mixture. The MIDA boronate often precipitates out upon cooling or addition of diethyl ether.[1]

  • Purification: Filter the solid. Wash with diethyl ether to remove residual pinacol and solvent.[1]

    • Validation: MIDA boronates are typically white, crystalline solids stable on the benchtop.[1]

Protocol C: "Slow-Release" Cross-Coupling

This method hydrolyzes the MIDA boronate in situ, maintaining a low concentration of the free boronic acid to minimize decomposition.[1]

Reagents:

  • 1-Acetylindolin-5-yl MIDA boronate (1.0 equiv)[1]

  • Aryl Halide Partner (1.0 equiv)[1]

  • Catalyst:

    
     / SPhos (or XPhos)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Dioxane /

    
     (5:1)[1]
    

Methodology:

  • Combine all reagents in a vial.

  • Heat to 60°C. The aqueous base slowly hydrolyzes the MIDA backbone, releasing the reactive boronic acid which immediately enters the catalytic cycle.[1]

  • Why this works: The low steady-state concentration of free boronic acid prevents second-order decomposition pathways (like disproportionation).[1]

Quality Control & Troubleshooting

Analytical Data Reference
  • 1H NMR (DMSO-d6): Look for the acetyl methyl singlet at

    
     ppm.[1]
    
  • 11B NMR:

    • Free Boronic Acid: Broad singlet

      
       ppm.[1]
      
    • Pinacol Ester: Sharp singlet

      
       ppm.[1]
      
    • MIDA Boronate: Upfield shift

      
       ppm (indicative of 
      
      
      
      hybridized boron).[1]
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Borylation) Protodeboronation of productReduce temp to 80°C; ensure anhydrous conditions.
Phenol Formation Oxidation of C-B bondRigorous degassing required; check Argon quality.[1]
Streaking on TLC Boronic acid interaction with silicaConvert to Pinacol ester or add 1%

to eluent.[1]
N-Acetyl Cleavage Base too strong / Temp too highSwitch from hydroxide bases (NaOH) to mild bases (

,

).[1]

References

  • Miyaura Borylation of Indoles

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.[1] The Journal of Organic Chemistry, 60(23), 7508-7510.[1] Link[1]

  • MIDA Boronate Strategy

    • Gillis, E. P., & Burke, M. D. (2007).[1][2] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids.[1] Journal of the American Chemical Society, 129(21), 6716-6717.[1] Link[1]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165.[1] Link[1]

  • Compound Data

    • PubChem CID 24866632 (1-Acetyl-5-indolineboronic acid).[1] Link[1]

Sources

Method

Advanced Purification Protocols for Cross-Coupling Products of 1-Acetylindolin-5-ylboronic Acid

Abstract 1-Acetylindolin-5-ylboronic acid (CAS: 837392-62-8) is a critical scaffold in the synthesis of kinase inhibitors and CNS-active agents. While the N-acetyl group provides essential protection against oxidative de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Acetylindolin-5-ylboronic acid (CAS: 837392-62-8) is a critical scaffold in the synthesis of kinase inhibitors and CNS-active agents. While the N-acetyl group provides essential protection against oxidative degradation of the indoline nitrogen, it introduces specific purification challenges, including increased aqueous solubility and amphiphilic behavior. This Application Note details high-fidelity purification workflows for products derived from this scaffold, focusing on the removal of protodeboronated by-products, homocoupled impurities, and residual palladium species to <20 ppm levels.

Part 1: Reaction Context & Impurity Profiling

Before selecting a purification strategy, one must understand the "impurity fate" of the reaction. The 1-acetylindoline moiety is robust, but the boronic acid functionality is labile.

The Impurity Landscape

In a typical Suzuki-Miyaura coupling involving 1-acetylindolin-5-ylboronic acid, three primary impurity classes arise:

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Protodeboronated Species (1-acetylindoline)Hydrolytic cleavage of the C-B bond (base-catalyzed).Non-polar, lacks the polar boronic acid "anchor."Elutes early in Normal Phase (NP) chromatography.
Homocoupled Dimer (Biaryl)Oxidative coupling of two boronic acid molecules (Pd(II) mediated).Highly lipophilic, often crystalline.Separation via crystallization or gradient chromatography.
Residual Palladium Catalyst decomposition (Pd black) or soluble Pd-ligand complexes.Variable; often co-elutes with polar products.Mandatory: Chemical scavenging (Thiol/C18).
Boronic Acid/Boroxine Unreacted starting material.Highly polar, streaks on silica.Retained on silica; removed via basic wash.
Mechanism of Protodeboronation

The 5-position of the indoline ring is susceptible to protodeboronation, particularly under the basic aqueous conditions required for Suzuki coupling. The mechanism typically involves the formation of a boronate "ate" complex followed by ipso-protonation.

Technical Insight: The N-acetyl group exerts an electron-withdrawing effect, slightly deactivating the ring compared to free indoline. However, prolonged exposure to strong bases (e.g., K₂CO₃, Cs₂CO₃) at reflux significantly increases the rate of C-B bond cleavage.

Part 2: Work-up and Scavenging Protocols

Principle: Purification begins in the quench. Do not rely solely on chromatography to remove palladium.

Protocol A: The "Low-Water" Work-up (Recommended)

Use this protocol to prevent product loss into the aqueous phase due to the polarity of the N-acetyl group.

  • Quench: Cool reaction mixture to room temperature (RT).

  • Dilution: Dilute the reaction mixture 1:1 with Ethyl Acetate (EtOAc) .

  • Filtration: Pass the mixture through a pad of Celite 545 to remove bulk Pd black and inorganic salts. Rinse the pad with EtOAc.

  • Partition: Transfer to a separatory funnel. Wash once with 5% aqueous NH₄Cl.

    • Why? Mildly acidic/buffered wash helps break up Pd-amine complexes.

    • Caution: Avoid strong acids which may hydrolyze the N-acetyl group.

  • Drying: Dry organic layer over MgSO₄ (preferred over Na₂SO₄ for faster kinetics) and filter.

Protocol B: Palladium Scavenging (Crucial Step)

Chromatography alone often fails to reduce Pd levels below pharmaceutical limits (ICH Q3D).

Reagents:

  • SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica).

  • Activated Carbon (e.g., Darco G-60).

Procedure:

  • After Protocol A (Step 5), re-dissolve the crude residue in THF or EtOAc (10 volumes).

  • Add SiliaMetS® Thiol (0.5 equivalents relative to Pd loading).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane.

  • Concentrate to dryness.

Part 3: Chromatographic Purification[1]

Normal Phase (NP) Flash Chromatography

The N-acetyl group makes the product an amide, capable of hydrogen bonding. Unreacted boronic acid will streak significantly.

  • Stationary Phase: High-performance spherical silica (25–40 µm).

  • Mobile Phase:

    • Standard: Hexanes / Ethyl Acetate (Gradient 0% → 100% EtOAc).

    • For Polar Products: Dichloromethane (DCM) / Methanol (0% → 10% MeOH).

  • Modifier: If streaking occurs, add 1% Triethylamine (Et₃N) to the mobile phase. This neutralizes acidic sites on the silica that interact with the amide or residual boron species.

Decision Matrix:

  • If Rf (Product) < 0.2 in 100% EtOAc → Switch to DCM/MeOH or Reverse Phase.

  • If Rf (Product) > 0.8 in 50% EtOAc → Use Hex/EtOAc gradient.

Reverse Phase (RP) Chromatography

Recommended when the coupled partner is a nitrogen heterocycle (pyridine, pyrimidine).

  • Column: C18 (Octadecyl).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 CV (Column Volumes).

Note: The N-acetyl group is stable to 0.1% Formic Acid. Avoid TFA if the product contains acid-sensitive protecting groups (e.g., Boc), though the acetyl group itself is stable to TFA.

Part 4: Visualization of Workflows

Diagram 1: Purification Logic Flow

This flowchart illustrates the decision-making process based on the physicochemical properties of the crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (1-Acetylindolin-5-yl product) Quench 1. Dilute w/ EtOAc 2. Celite Filtration Start->Quench Scavenge Pd Scavenging (SiliaMetS Thiol / 50°C) Quench->Scavenge Essential Step Solubility Solubility Check Scavenge->Solubility NP_Chrom Normal Phase Flash (Hex/EtOAc + 1% Et3N) Solubility->NP_Chrom Lipophilic (Soluble in Hex/EtOAc) RP_Chrom Reverse Phase (C18) (H2O/ACN + 0.1% FA) Solubility->RP_Chrom Polar/Basic (Streaks on Silica) Cryst Crystallization (EtOAc/Heptane) NP_Chrom->Cryst Optional Polish Final Pure Product (<20 ppm Pd) RP_Chrom->Final Cryst->Final

Caption: Logical workflow for purifying 1-acetylindoline derivatives, prioritizing metal scavenging and solubility-based chromatography selection.

Diagram 2: Impurity Fate Analysis

Understanding where the impurities go during the process.

ImpurityFate BoronicAcid Unreacted Boronic Acid Step1 Aqueous Wash (Basic) BoronicAcid->Step1 Removes DeBoron Protodeboronated (1-Acetylindoline) Step2 Flash Chrom (Early Elution) DeBoron->Step2 Separates Homo Homocoupled Dimer Homo->Step2 Separates Pd Residual Pd Step3 Scavenger Resin Pd->Step3 Captures

Caption: Fate mapping of common impurities. Red nodes indicate critical contaminants requiring specific removal steps.

Part 5: Stability & Storage

  • Deacetylation Risk: The N-acetyl group is generally stable. However, avoid storing the purified product in strong alcoholic bases (e.g., NaOMe/MeOH) as this can lead to cleavage of the acetyl group, yielding the free indoline which is prone to oxidation (turning the sample dark/black).

  • Boronic Acid Precursor Storage: If you have leftover starting material (1-Acetylindolin-5-ylboronic acid), store it at 4°C under Argon. Boronic acids dehydrate to form boroxines (trimers) upon standing. This is reversible by adding water/methanol, but affects stoichiometry in future reactions.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 14(3), 588–592.

Application

Application Note: Advanced Utilization of 1-Acetylindolin-5-ylboronic Acid in Materials Science

Executive Summary & Chemical Profile[1][2] 1-Acetylindolin-5-ylboronic acid represents a high-value "masked" synthon in the materials scientist's toolkit. Unlike unprotected indole-5-boronic acids, which are susceptible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-Acetylindolin-5-ylboronic acid represents a high-value "masked" synthon in the materials scientist's toolkit. Unlike unprotected indole-5-boronic acids, which are susceptible to oxidative degradation and N-H acidity interference during transition-metal catalysis, the N-acetyl derivative offers superior stability and chemoselectivity.

This guide details the application of this reagent as a primary building block for Hole Transport Materials (HTMs) in OLEDs and as a precursor for functionalized sensing surfaces . The acetyl group serves as a reversible protecting group, allowing researchers to install the indoline core via Suzuki-Miyaura coupling before differentiating the nitrogen center for final material tuning.

PropertySpecificationRelevance to Materials Science
Structure Indoline core, N-acetyl, C5-boronic acidC5-position allows linear conjugation extension; N-acetyl prevents catalyst poisoning.
Stability Air-stable solidResistant to N-oxidation (formation of isatin byproducts) common in free indolines.
Reactivity Suzuki-Miyaura CouplingExcellent partner for aryl bromides/chlorides in constructing donor-acceptor systems.
Electronic Nature Electron-Rich (Donor)Precursor to triarylamines and carbazole analogs used in p-type semiconductors.

Strategic Application: Organic Electronics (OLEDs/OPVs)

The primary utility of 1-Acetylindolin-5-ylboronic acid lies in the modular synthesis of Triarylamine-based Hole Transport Layers (HTL) . The indoline moiety, once deprotected and oxidized or alkylated, functions as a potent electron donor.

The "Masked Indole" Strategy

Direct coupling of free indole-boronic acids often suffers from low yields due to the acidity of the N-H proton (pKa ~16) and potential coordination to Palladium catalysts. The N-acetyl group mitigates this by:

  • Steric/Electronic Protection: Reducing N-coordination to the metal center.

  • Solubility Enhancement: Improving solubility in non-polar organic solvents (Toluene, THF) preferred for device-grade synthesis.

  • Stepwise Functionalization: Allowing the C-C bond formation (Suzuki) to occur before N-modification (Ullmann coupling or alkylation).

Workflow Visualization

The following diagram illustrates the conversion of 1-Acetylindolin-5-ylboronic acid into a functional HTM scaffold.

G Start 1-Acetylindolin-5-ylboronic acid (Reagent) Step1 Suzuki Coupling (Pd cat., Aryl Bromide) Start->Step1 Inter1 5-Aryl-1-acetylindoline (Intermediate) Step1->Inter1 C-C Bond Formation Step2 Acidic Hydrolysis (Deprotection) Inter1->Step2 Inter2 5-Arylindoline (Free Amine) Step2->Inter2 Acetyl Removal Step3 Oxidation (DDQ) OR Buchwald Coupling Inter2->Step3 Final Functionalized Indole/HTM (OLED Material) Step3->Final Aromatization/Functionalization

Caption: Synthetic pathway for converting 1-Acetylindolin-5-ylboronic acid into OLED Hole Transport Materials.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized to minimize protodeboronation (loss of the boron group), a common failure mode with electron-rich heterocyclic boronic acids.

Materials & Reagents[3][4]
  • Substrate: 1-Acetylindolin-5-ylboronic acid (1.2 equiv).

  • Electrophile: Aryl Bromide (e.g., 4-Bromo-N,N-diphenylaniline) (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%). Note: The bidentate ligand dppf prevents catalyst decomposition better than PPh3 for this substrate.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask and let it cool under a stream of Argon or Nitrogen.

  • Charging: Add the Aryl Bromide (1.0 mmol), 1-Acetylindolin-5-ylboronic acid (1.2 mmol, 246 mg), and Pd(dppf)Cl₂ (0.03 mmol) to the flask.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL). Stir gently to dissolve the organics.

  • Base Addition: Add the 2.0 M K₂CO₃ solution (3 mL) via syringe. The mixture will become biphasic.

    • Critical Insight: Do not use stronger bases like NaOH or alkoxides, as they can prematurely cleave the acetyl group or promote rapid protodeboronation [1].

  • Reaction: Heat the mixture to 85°C for 12–16 hours under inert atmosphere. Monitor by TLC (the boronic acid will remain at the baseline; look for the disappearance of the aryl bromide).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: Hexanes to 20% EtOAc/Hexanes). The acetyl group makes the product less polar than the free amine, facilitating separation.

Protocol Validation (Self-Check)
  • Success Indicator: Appearance of a highly fluorescent spot on TLC (typical for extended conjugated systems).

  • Failure Mode: If the starting aryl bromide remains consumed but no product forms, check for protodeboronation (formation of 1-acetylindoline). This suggests the temperature was too high or the catalyst inactive.

Application 2: Functional Sensors & Surface Modification

Beyond coupling, the boronic acid moiety itself is a functional sensor for diols (sugars).[1] In this context, the 1-acetyl group acts as a permanent "blocking" group to prevent amine oxidation while the boronic acid interacts with analytes.

Mechanism: Diol Binding

Boronic acids reversibly bind 1,2- or 1,3-diols (like glucose) to form cyclic boronate esters. This binding alters the hybridization of Boron from sp² (neutral) to sp³ (anionic), causing a change in electronic properties detectable by:

  • Fluorescence Quenching/Enhancement: If the indoline core is part of a fluorophore.

  • Electrochemical Impedance: If the molecule is electropolymerized onto an electrode.

Electropolymerization Protocol (Conceptual)

Reference to similar poly(indole) systems [2].

  • Monomer Prep: Dissolve 1-Acetylindolin-5-ylboronic acid (10 mM) in Acetonitrile containing 0.1 M LiClO₄.

  • Electrode: Glassy Carbon or ITO.

  • Method: Cyclic Voltammetry (-0.4 V to +1.2 V vs Ag/AgCl).

  • Result: Formation of a conductive polymer film.[1] The acetyl group may partially hydrolyze during this process depending on pH, but often remains to modulate the film's hydrophobicity.

References

  • Suzuki-Miyaura Cross-Coupling Reaction

    • Source: YouTube / ChemHelpASAP. "Suzuki cross-coupling reaction."[2][3][4][5][6]

    • Relevance: mechanistic overview of base/catalyst roles.[3][6]

  • Electropolymerization of Indolylboronic Acids

    • Source: MDPI (Molecules).[7] "Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization."

    • Relevance: Protocols for polymerizing indole-boronic species for sensing applic
  • Boronic Acid Stability & Protection

    • Source: YouTube / UCI OpenCourseWare. "Masking Boronic Acids for Suzuki Coupling."
    • Relevance: Discusses stability issues of boronic acids and strategies (like protecting groups)
  • Indolylboronic Acids Review

    • Source: PMC (NIH).
    • Relevance: Comprehensive review of synthesis and reactivity of indole-boronic acid deriv
  • Commercial Availability & Properties

    • Source: Boron Molecular / BLD Pharm.[8][9] "Product Specifications: (1-Acetylindolin-5-yl)boronic acid."

    • Relevance: Confirmation of CAS 905971-97-3 and physical properties.[9]

Sources

Method

Application Note: Electropolymerization of Indole-5-Boronic Acid for Functional Interfaces

Executive Summary This guide details the electrochemical polymerization of indole-5-boronic acid (5-IBA) to form conductive, functionalized polyindole films. Unlike post-polymerization functionalization, direct electropo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the electrochemical polymerization of indole-5-boronic acid (5-IBA) to form conductive, functionalized polyindole films. Unlike post-polymerization functionalization, direct electropolymerization of 5-IBA incorporates the boronic acid moiety into every repeat unit, maximizing the density of binding sites for diol-containing analytes (e.g., glucose, dopamine, RNA).

We present two distinct protocols:

  • Standard Organic Protocol (ACN/LiClO₄): For general characterization and robust film formation.

  • Low-Potential Protocol (BFEE): Using Boron Trifluoride Diethyl Etherate for high-quality, defect-free films at lower oxidation potentials, minimizing overoxidation.

Mechanistic Insight & Rationale

The Polymerization Pathway

Indole derivatives polymerize primarily via C(2)–C(3) coupling. Unlike pyrrole (which couples at 2,5), the benzene ring fused to the pyrrole core in indole blocks the 4, 5, 6, and 7 positions, forcing the linkage to occur at the pyrrolic ring.

  • Step 1: Oxidation. The monomer is oxidized to a radical cation at the anode.

  • Step 2: Coupling. Two radical cations couple at the C(2) and C(3) positions.

  • Step 3: Propagation. Protons are eliminated, and the chain grows.

Critical Consideration: The boronic acid group at the C(5) position is electron-withdrawing. This increases the oxidation potential of the monomer compared to unsubstituted indole, making the choice of electrolyte and solvent critical to prevent film degradation (overoxidation) during synthesis.

Boronic Acid Functionality

The boronic acid group (-B(OH)₂) remains intact during electropolymerization. In aqueous media, it exists in equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) boronate form. The anionic form reversibly binds cis-1,2-diols or cis-1,3-diols to form cyclic boronate esters, a mechanism utilized for label-free sensing.

Visualization of Workflow & Mechanism

G cluster_0 Phase 1: Electropolymerization cluster_1 Phase 2: Sensing Mechanism Monomer 5-Indoleboronic Acid (Monomer) Oxidation Anodic Oxidation (Radical Cation) Monomer->Oxidation -e⁻ Coupling C(2)-C(3) Coupling (Dimerization) Oxidation->Coupling Polymer Poly(5-IBA) Film (Conductive Matrix) Coupling->Polymer -2H⁺ Binding Rev. Esterification (Cyclic Boronate) Polymer->Binding + OH⁻ (pH > pKa) Target Target Diol (Glucose/Dopamine) Target->Binding Signal Signal Transduction (Impedance/Current Change) Binding->Signal Charge Modulation

Figure 1: Logical flow from monomer oxidation to functional sensing response. The 2,3-coupling creates the conductive backbone, while the pendant boronic acid groups capture the target.

Materials & Equipment

  • Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Chronoamperometry.

  • Working Electrode (WE): Glassy Carbon (GCE), Platinum (Pt), or Screen-Printed Carbon Electrodes (SPCE).[1] Note: GCE must be polished to a mirror finish with 0.05 µm alumina slurry.

  • Counter Electrode (CE): Platinum wire or mesh (surface area > WE).

  • Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE). For organic solvents, use a double-junction electrode or Ag/Ag⁺ (in ACN).

  • Monomer: 5-Indoleboronic acid (purity >97%).

  • Solvents: Acetonitrile (ACN, HPLC grade, anhydrous), Boron Trifluoride Diethyl Etherate (BFEE).

  • Electrolytes: Lithium Perchlorate (LiClO₄), Tetrabutylammonium Perchlorate (TBAP).

Experimental Protocols

Protocol A: Standard Organic Deposition (ACN/LiClO₄)

Best for: Initial characterization, checking monomer activity, and standard coating applications.

  • Solution Prep: Dissolve 10 mM 5-indoleboronic acid and 0.1 M LiClO₄ in anhydrous Acetonitrile. Purge with N₂ for 10 minutes.

  • CV Parameters:

    • Range: -0.4 V to +1.2 V (vs Ag/AgCl).

    • Scan Rate: 50 – 100 mV/s.

    • Cycles: 10 – 20 cycles.

  • Observation: Look for an oxidation onset around +0.9 V. With successive cycles, the current should increase, indicating the growth of a conductive film on the electrode.

  • Washing: Rinse the electrode gently with monomer-free ACN to remove unreacted species.

Protocol B: High-Quality Low-Potential Deposition (BFEE)

Best for: Creating dense, highly conductive films with minimal overoxidation defects. BFEE acts as both solvent and Lewis acid catalyst.[2]

  • Solution Prep: Prepare a solution of 10 mM 5-indoleboronic acid in a mixture of BFEE and Diethyl Ether (1:1 or 1:2 ratio). Caution: BFEE is moisture-sensitive and corrosive; handle in a fume hood.

  • CV Parameters:

    • Range: 0.0 V to +1.0 V (vs Ag wire pseudo-reference).

    • Scan Rate: 50 mV/s.

  • Mechanism Note: The Lewis acidity of BFEE lowers the oxidation potential of the indole ring, allowing polymerization to occur at milder potentials (often < 1.0 V), preserving the structural integrity of the polymer.

Data Interpretation & Characterization

Electrochemical Characterization Table
ParameterProtocol A (ACN)Protocol B (BFEE)Significance
Oxidation Onset (

)
~0.95 V~0.75 VLower

in BFEE reduces overoxidation risk.
Film Color Dark Green/BlackDark Green/MetallicVisual confirmation of conjugated polymer formation.
Stability (Cycling) Good (>500 cycles)Excellent (>1000 cycles)BFEE films generally show higher cross-linking density.
Morphology (SEM) Spherical AggregatesSmooth/CompactSmoother films are better for reproducible sensing.
Spectroscopic Validation (FTIR/Raman)

To confirm the polymer structure and the retention of the boronic acid group:

  • Indole Ring: Look for C=C / C=N stretching at 1540–1620 cm⁻¹ .[1]

  • Boronic Acid: Confirm B-O stretching bands at ~1340 cm⁻¹ and deformation modes <800 cm⁻¹ .

  • Polymerization: Disappearance of the N-H stretch (if N-substitution occurred) or shifts in C-H out-of-plane bending indicating 2,3-linkage. Since this is 5-substituted, the N-H stretch at ~3400 cm⁻¹ should remain but broaden due to hydrogen bonding.

Application: Label-Free Glucose Sensing

Principle: The binding of glucose to the boronic acid moieties changes the pKa and the solvation state of the polymer, altering its electrochemical impedance or causing a potentiometric shift.

  • Conditioning: Incubate the PIn-5BA modified electrode in Phosphate Buffered Saline (PBS, pH 7.4) for 15 mins.

  • Measurement (EIS): Perform Electrochemical Impedance Spectroscopy in PBS containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ probe.

    • Frequency: 100 kHz to 0.1 Hz.

    • Amplitude: 5 mV.

  • Detection: Add Glucose (0.1 mM – 20 mM).

    • Result: The charge transfer resistance (

      
      ) typically decreases or shifts systematically as the anionic boronate ester forms, altering the electrostatic repulsion/attraction to the redox probe.
      

Troubleshooting & Optimization

  • Issue: Film Delamination.

    • Cause: Poor adhesion to the electrode surface or rapid gas evolution.

    • Fix: Polish GCE thoroughly. Switch to Protocol B (BFEE) for better adhesion.

  • Issue: No Polymer Growth (Current doesn't increase).

    • Cause: Monomer concentration too low or solvent is "wet" (water scavenges radical cations).

    • Fix: Ensure anhydrous ACN. Increase monomer concentration to 20-50 mM.

  • Issue: Loss of Boronic Activity.

    • Cause: Overoxidation at potentials >1.3 V can degrade the boronic moiety or the polymer backbone.

    • Fix: Restrict the upper potential limit. Use Galvanostatic deposition (constant current) at 0.5 mA/cm² for better control.

References

  • Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization. Polymers, 2025.[3] Link

  • Electropolymerization of Indole and Its 5-Position-Substituted Derivatives in Mixed Electrolytes. Int. J. Electrochem. Sci., 2019. Link

  • Electrochemical polymerization of indole.Journal of Electroanalytical Chemistry, 1992.
  • Boronic Acid-Based Sensors for Glucose Detection. MDPI Sensors, 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 1-Acetylindolin-5-ylboronic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 1-Acetylindol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 1-Acetylindolin-5-ylboronic acid. As a somewhat electron-rich, heteroaromatic boronic acid, this substrate presents unique challenges, primarily its susceptibility to degradation. This document provides in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve successful coupling outcomes.

Part 1: First-Pass Diagnostics: What Does Your Crude Reaction Tell You?

Before diving into extensive optimization, a quick analysis of your crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can immediately point towards the most likely failure mode.

Observation in Crude Analysis Primary Indication Next Steps / Relevant FAQ Section
Only starting materials are present (Aryl Halide & Boronic Acid).Reaction failed to initiate. Refer to FAQ 1: "My reaction shows low or no conversion."
Aryl halide is consumed, but the main peak is the corresponding arene (dehalogenated starting material).Dehalogenation is outpacing cross-coupling. Refer to FAQ 2: "I'm observing significant dehalogenation of my aryl halide."
Boronic acid is consumed, but the main byproduct is 1-Acetylindoline.Significant protodeboronation has occurred. Refer to FAQ 3: "My boronic acid is decomposing (Protodeboronation)."
Significant amount of a symmetrical biaryl product derived from the boronic acid is observed.Homocoupling is a major side reaction. Refer to FAQ 4: "How can I minimize homocoupling of my boronic acid?"
Multiple new spots/peaks are visible, with low yield of the desired product.Catalyst decomposition or other side reactions. Refer to all sections; start with FAQ 1 and FAQ 5.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction shows low or no conversion to the desired product. What's wrong?

This is the most common issue and typically points to a fundamental problem with one of the core components of the catalytic cycle.

Primary Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it's not formed or is rapidly deactivated, the reaction will not proceed.

    • Causality: Pd(II) precatalysts, such as Pd(OAc)₂, require in-situ reduction to Pd(0). This process can be inefficient or fail if the conditions aren't right.[1] More critically, oxygen is the primary enemy of the Suzuki coupling; it rapidly and irreversibly oxidizes the active Pd(0) catalyst, leading to the formation of palladium black and a complete shutdown of the reaction.[1] Phosphine ligands can also be oxidized by trace air, rendering them unable to coordinate to the palladium center.[1]

    • Solutions:

      • Improve Degassing: This is the most critical step. Ensure your solvent and the reaction headspace are rigorously deoxygenated. The "freeze-pump-thaw" method (3 cycles) is superior to sparging with an inert gas like argon or nitrogen, though the latter is often sufficient.[2]

      • Use a Pre-formed Pd(0) Source: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the correct oxidation state. However, be aware that they can degrade upon storage.[1]

      • Switch to Modern Precatalysts: Buchwald or other palladacycle precatalysts are designed for high stability and reliable, rapid generation of the active Pd(0) species under reaction conditions.[1]

      • Reagent Purity: Use fresh, high-purity ligands, bases, and solvents. Ensure solvents are anhydrous if the protocol requires it.[3]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle is the insertion of the Pd(0) catalyst into the aryl-halide bond.[4][5]

    • Causality: The reactivity of the aryl halide is critical and follows the general trend: I > OTf > Br >> Cl.[6] Aryl chlorides are notoriously difficult to activate. The electronic properties of the ligand are key; electron-rich ligands increase the electron density on the palladium center, promoting its insertion into the carbon-halogen bond.[4][7]

    • Solutions:

      • Change the Halide: If possible, use the aryl bromide or iodide instead of the chloride.

      • Screen Ligands: For challenging substrates like aryl chlorides, use ligands specifically designed to promote oxidative addition. These are typically bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][8]

  • Inefficient Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[5]

    • Causality: Transmetalation requires the activation of the boronic acid by a base.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[5][8] If the base is too weak, too sterically hindered, or insoluble in the reaction medium, this step can become rate-limiting.

    • Solutions:

      • Screen Bases: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[3]

      • Ensure Biphasic Mixing: Many Suzuki reactions are biphasic (e.g., Toluene/Water). Vigorous stirring is essential to ensure the base, which is often in the aqueous phase, can interact with the catalyst and boronic acid in the organic phase.

Troubleshooting Workflow for No Conversion

Here is a logical workflow to diagnose a failed reaction.

G Start Reaction Failed: Low or No Conversion Check_Reagents 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Dry Solvents? - Boronic Acid Integrity? Start->Check_Reagents Check_Setup 2. Review Reaction Setup - Degassing Thorough? - Inert Atmosphere Maintained? - Correct Stoichiometry? Check_Reagents->Check_Setup Reagents OK Screen_Conditions 3. Systematically Screen Conditions (See Table 2) Check_Setup->Screen_Conditions Setup OK Screen_Catalyst Change Catalyst/Ligand Screen_Conditions->Screen_Catalyst Screen_Base Change Base Screen_Conditions->Screen_Base Screen_Solvent Change Solvent/Temp Screen_Conditions->Screen_Solvent Success Reaction Successful Screen_Catalyst->Success Screen_Base->Success Screen_Solvent->Success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling.

FAQ 2: I'm observing significant dehalogenation of my aryl halide. How do I stop this?

Dehalogenation occurs when the aryl halide is reduced to the corresponding arene, consuming your starting material in an unproductive pathway.[9]

Primary Causes & Solutions:

  • Causality: This side reaction is often promoted by high temperatures, certain bases, or solvents that can act as hydride donors (e.g., alcohols). The palladium intermediate that should proceed to transmetalation is instead intercepted by a hydride source.[5][9]

  • Solutions:

    • Lower the Temperature: High heat can accelerate dehalogenation. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.

    • Change the Base: Avoid bases that can potentially generate hydride species. Switch from alkoxides to inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Change the Solvent: If using an alcohol-based solvent, switch to an aprotic solvent system like Dioxane, THF, or Toluene (often with a small amount of water).[5]

FAQ 3: My boronic acid is decomposing (Protodeboronation). Why is this happening to 1-Acetylindolin-5-ylboronic acid?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Heteroaryl boronic acids, like the indoline derivative you are using, are particularly susceptible to this process.[1][3][10]

Primary Causes & Solutions:

  • Causality: The C-B bond is sensitive to cleavage by protic sources, especially under basic or heated conditions.[3][11] The electron-rich nature of the indoline ring system can exacerbate this instability. Water in the reaction mixture is a primary culprit.

  • Solutions:

    • Use Fresh Boronic Acid: Boronic acids can degrade on the shelf. Use a freshly opened bottle or recrystallize your existing material.

    • Minimize Water and Use Milder Base: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can promote protodeboronation.[5] Try using anhydrous solvents with a base like KF, which is less harsh.

    • Convert to a More Stable Boronate Ester: This is the most robust solution. Converting the boronic acid to a pinacol ester, MIDA boronate, or potassium aryltrifluoroborate dramatically increases its stability.[1][3][6] These derivatives are more resistant to premature protodeboronation and slowly release the active boronic acid under the reaction conditions.[10]

Protocol: Conversion of 1-Acetylindolin-5-ylboronic acid to its Pinacol Ester

This protocol provides a reliable method for protecting your boronic acid, significantly improving its stability.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Acetylindolin-5-ylboronic acid (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent such as THF or Dichloromethane.

  • Drying: Add an anhydrous drying agent like magnesium sulfate (MgSO₄) to the flask to scavenge the water that is formed during the reaction.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid (this may take several hours to overnight).

  • Workup: Once the reaction is complete, filter off the drying agent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude pinacol ester can often be used directly in the subsequent Suzuki coupling. If purification is necessary, it can typically be achieved by silica gel chromatography.

FAQ 4: How can I minimize homocoupling of my boronic acid?

Homocoupling results in the formation of a symmetrical biaryl (1,1'-diacetyl-5,5'-biindoline), consuming two molecules of your boronic acid.

Primary Causes & Solutions:

  • Causality: The primary cause of homocoupling is the presence of oxygen.[1] Oxygen can mediate an oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.[1] Using a Pd(II) precatalyst can also contribute, as some of the boronic acid may be consumed during the in-situ reduction to Pd(0).[1]

  • Solutions:

    • Rigorous Degassing: As with catalyst deactivation, meticulous deoxygenation of your reaction mixture is the best defense against homocoupling.

    • Use a Pd(0) Source: Start with a catalyst already in the Pd(0) state to avoid consuming the boronic acid for catalyst reduction.[1]

FAQ 5: My reaction is messy and purification is difficult. What are your recommendations?

A complex crude mixture indicates multiple side reactions or catalyst decomposition. Purification can be challenging due to structurally similar byproducts.

Primary Causes & Solutions:

  • Causality: Overly harsh conditions (high temperature, strong base, long reaction times) can lead to a variety of decomposition pathways for the starting materials, product, and catalyst.

  • Solutions:

    • Systematic Screening: Don't immediately jump to harsh conditions. It is often best to start with a milder set of conditions and systematically increase reactivity. A structured screening approach is highly recommended.

    • Purification Strategy: For silica gel chromatography, start by finding a solvent system where the desired product has an Rf value of approximately 0.1-0.2 for optimal separation.[12] If solubility is an issue, consider a dry-loading technique.[12]

Part 3: Experimental Protocols & Data

Systematic Screening Protocol

When a reaction fails, a systematic screen of key parameters is the most efficient path to success. The following table outlines a recommended screening array.

Reaction Setup (General): In an oven-dried vial under an inert atmosphere, combine the aryl halide (1.0 equiv), 1-Acetylindolin-5-ylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), Pd catalyst (1-5 mol%), and ligand (1-10 mol%). Add the degassed solvent, seal the vial, and heat to the specified temperature with vigorous stirring. Monitor by TLC or LC-MS.

Table 2: Recommended Screening Conditions for a Failed Reaction
Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent System (v/v) Temp (°C) Rationale / Key Variable Being Tested
1 Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane / H₂O (5:1)100Baseline: A robust, general-purpose condition.
2 Pd₂(dba)₃ (1.5%)XPhos (3%)K₂CO₃ (2.0)Toluene / H₂O (4:1)110Alternative Ligand/Solvent: XPhos is excellent for many couplings.
3 Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)DME / H₂O (4:1)85Classic Conditions: Milder base and temperature.
4 PEPPSI-IPr (3%)-K₃PO₄ (2.0)THF / H₂O (5:1)65NHC Catalyst: Testing a different class of ligand, often good at lower temps.
5 Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)Dioxane / H₂O (5:1)100Stronger Base: Cesium carbonate can accelerate slow transmetalations.
6 Pd(dppf)Cl₂ (3%)-K₂CO₃ (2.0)DMF90Anhydrous Polar Solvent: Sometimes beneficial if protodeboronation is severe.
The Suzuki-Miyaura Catalytic Cycle and Common Failure Points

This diagram illustrates the core mechanism and indicates where the most common problems interfere with the cycle.

G cluster_cycle Catalytic Cycle cluster_failures Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans + R²-B(OH)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R² O2_attack Catalyst Oxidation (O₂ present) O2_attack->Pd0 Deactivates Protodeboronation Protodeboronation (H₂O, heat) Protodeboronation->Trans Intercepts Boronic Acid Dehalogenation Dehalogenation (hydride source) Dehalogenation->PdII Intercepts Intermediate

Caption: The Suzuki cycle with key steps and common points of failure.

References

  • Suzuki purification problem. Reddit r/OrganicChemistry. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • What is the proper way to set up a suzuki coupling? Reddit r/chemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Suzuki reaction. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-Acetylindolin-5-ylboronic Acid

Welcome to the Technical Support Portal. Ticket ID: #PROTO-IND-05 Subject: Preventing Protodeboronation in 1-Acetylindolin-5-ylboronic Acid Status: Open Assigned Specialist: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal. Ticket ID: #PROTO-IND-05 Subject: Preventing Protodeboronation in 1-Acetylindolin-5-ylboronic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing low yields during Suzuki-Miyaura cross-coupling due to protodeboronation . While the N-acetyl group on your indoline scaffold provides some electronic stabilization compared to a free indoline, the C5 position remains electronically coupled to the nitrogen lone pair. Under basic catalytic conditions, this facilitates ipso-protonation and subsequent cleavage of the C-B bond, yielding the hydrodeboronated byproduct (1-acetylindoline).

This guide provides a root-cause analysis and three tiers of remediation: Reaction Engineering (Kinetic Control) , Ligand Selection , and Derivatization (Thermodynamic Control) .

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my boronic acid decomposing before it couples?

A: The mechanism is base-catalyzed.[1] In the presence of the base required for Suzuki coupling (e.g., hydroxide, carbonate), the boronic acid forms a tetrahedral boronate "ate" complex. This species is the active nucleophile for transmetallation, but it is also the precursor to decomposition.

In 1-acetylindolin-5-ylboronic acid, the electron density from the nitrogen atom (even when acetylated) increases the basicity of the carbon attached to the boron (C5). This makes C5 susceptible to protonation by water or protic solvents. Once C5 is protonated, the C-B bond cleaves irreversibly.

Visualization: Protodeboronation Pathway

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

Protodeboronation Start 1-Acetylindolin-5-ylboronic Acid AteComplex Boronate 'Ate' Complex (Nucleophilic) Start->AteComplex + Base Base Base (OH- / CO3--) Base->AteComplex Product Coupled Product (Desired) AteComplex->Product Transmetallation (Fast) Deboronated 1-Acetylindoline (Byproduct) AteComplex->Deboronated Ipso-Protonation (Slow) PdCatalyst Pd(II)-Ar Complex PdCatalyst->Product ProtonSource Proton Source (H2O / Solvent) ProtonSource->Deboronated

Figure 1: Mechanistic divergence. Success depends on the Transmetallation rate (


) exceeding the Protodeboronation rate (

).

Module 2: Reaction Optimization (The "How")

Q: How do I stop the decomposition without changing my starting material?

A: You must accelerate the cross-coupling reaction so it finishes before the boronic acid has time to decompose. This is the "Fast Reaction" Strategy .

1. Catalyst Selection

Do not use Pd(PPh3)4 or Pd(dppf)Cl2. These are often too slow for unstable substrates.

  • Recommendation: Use Buchwald Precatalysts (Gen 3 or Gen 4) with bulky, electron-rich biaryl phosphine ligands.

  • Specific Ligand: XPhos or SPhos . These ligands facilitate extremely rapid oxidative addition and transmetallation.

2. Base & Solvent Engineering

Avoid aqueous hydroxides (NaOH, KOH) which ensure a high concentration of the unstable "ate" complex.

  • Recommendation: Use anhydrous bases or weak bases that buffer the pH.

  • Solvent: Anhydrous 1,4-Dioxane or THF is preferred over DMF/Water mixtures.

Protocol: High-Turnover Suzuki Coupling

Use this protocol for 1-acetylindolin-5-ylboronic acid.

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (1–2 mol%)Ensures rapid turnover (TOF), outcompeting decomposition.
Base K3PO4 (3.0 equiv)Mild anhydrous base; creates low steady-state concentration of active boronate.
Solvent THF or 1,4-Dioxane (Anhydrous)Minimizes proton sources available for ipso-protonation.
Temperature 40°C – 60°C Lower temperature slows deboronation more than it slows the catalytic cycle (usually).
Additives None initiallyAvoid copper unless necessary; it can sometimes accelerate deboronation in this specific scaffold.

Step-by-Step:

  • Charge a vial with the aryl halide (1.0 equiv), 1-acetylindolin-5-ylboronic acid (1.2–1.5 equiv), XPhos Pd G3 (0.02 equiv), and K3PO4 (3.0 equiv).

  • Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling and oxidative deboronation).

  • Add anhydrous THF (degassed).

  • Stir at 50°C. Monitor by LCMS at 30 minutes. The reaction should be complete quickly.

Module 3: The "Ultimate Fix" (Derivatization)

Q: The free acid is still degrading. What is the next level of stabilization?

A: If kinetic control (faster catalyst) fails, you must use thermodynamic control by masking the boronic acid.

Option A: MIDA Boronates (The Gold Standard)

N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, meaning the boron p-orbital is filled by the nitrogen dative bond. They are chemically inert to transmetallation and protodeboronation until hydrolyzed.

  • Strategy: "Slow Release." Under reaction conditions (aqueous K3PO4), the MIDA group slowly hydrolyzes to release the free boronic acid. Because the free acid is released slowly, its instantaneous concentration is very low, and it is consumed by the catalyst immediately upon release.

Option B: Pinacol Esters

Pinacol esters are more stable than free acids but less stable than MIDA boronates. They are a good middle ground if MIDA synthesis is too complex for your timeline.

Decision Tree: Choosing the Right Derivative

DerivativeChoice Start Start: 1-Acetylindolin-5-ylboronic Acid Fails Q1 Is the reaction failing due to rapid protodeboronation? Start->Q1 Branch1 Try Pinacol Ester Q1->Branch1 Moderate Instability Branch2 Try MIDA Boronate Q1->Branch2 Severe Instability (>50% byproduct) Branch1->Branch2 Still Fails?

Figure 2: Workflow for selecting the appropriate protective group strategy.

Module 4: Storage & Handling FAQs

Q: Can I store 1-Acetylindolin-5-ylboronic acid on the shelf? A: It is hygroscopic and prone to dehydration (forming boroxines) and oxidation. Store at 4°C or -20°C under an inert atmosphere (Argon). If the solid looks "wet" or sticky, it has likely absorbed water and begun to degrade.

Q: My NMR shows a mixture of species. Is it pure? A: Boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is reversible and not a purity issue. However, if you see peaks corresponding to 1-acetylindoline (the deboronated species), that is irreversible degradation.

References

  • Cox, P. A., et al. (2017). "Protodeboronation of (Hetero)arylboronic Acids." Journal of the American Chemical Society.[2][3] Mechanistic study detailing the base-catalyzed pathways of deboronation.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society.[2][3] Describes the use of XPhos Pd G2/G3 for unstable substrates.

  • Gillis, E. P., & Burke, M. D. (2007).[3][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2][3] The foundational paper on MIDA boronates and the "slow release" strategy.

  • Molander, G. A., & Ellis, N. (2007).[4] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Alternative stabilization strategy using BF3K salts.[4]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-Acetylindolin-5-ylboronic Acid Reactions

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions, specifically focusing on the optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions, specifically focusing on the optimization of catalyst loading for reactions involving 1-Acetylindolin-5-ylboronic acid. As a heteroaromatic boronic acid, this substrate presents unique challenges and opportunities in widely-used transformations like the Suzuki-Miyaura coupling.[1]

The efficiency and economic viability of these reactions are critically dependent on catalyst loading. Minimizing the amount of expensive palladium catalyst not only reduces costs but also simplifies product purification by lowering residual metal contamination.[2] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and systematically optimize catalyst loading for your specific application. We will delve into the causality behind experimental choices, grounded in established mechanistic principles of palladium-catalyzed cross-coupling.[3]

Part 1: Frequently Asked Questions (FAQs) on Initial Setup

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with a novel boronic acid like 1-Acetylindolin-5-ylboronic acid?

A1: For initial screening with a new substrate, a conservative starting point for palladium catalyst loading is typically in the range of 1-2.5 mol%.[4] This concentration is often sufficient to achieve a reasonable yield and establish proof-of-concept without premature concerns about catalyst deactivation or excessive cost. Many academic reports use loadings in this range for initial explorations.[2][4]

It's crucial to select an appropriate palladium source and ligand combination from the outset. For heteroaromatic systems, modern bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) paired with a suitable palladium precatalyst are often more effective than traditional catalysts like Pd(PPh₃)₄, allowing for lower loadings even in initial runs.[1][5]

Q2: I'm not seeing any product formation. Should I immediately increase the catalyst loading?

A2: Not necessarily. While an inactive catalyst is a possibility, zero yield often points to a more fundamental issue with the reaction conditions rather than just insufficient catalyst concentration.[6] Before increasing the loading, which can be a costly and potentially confounding step, consider the following critical parameters:

  • Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[7] This process can be inefficient. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that forms the active species more reliably.[7][8]

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[9][10] For a substrate like 1-Acetylindolin-5-ylboronic acid, the choice of base (e.g., carbonates, phosphates) and its strength can significantly impact the reaction. Ensure the base is appropriate and of high purity.

  • Solvent and Degassing: Oxygen can deactivate the Pd(0) catalyst.[7] Rigorous degassing of your solvent is essential. The choice of solvent itself can also dramatically influence reaction outcomes.[11][12][13]

  • Boronic Acid Stability: Heteroaryl boronic acids can be prone to decomposition, particularly protodeboronation (replacement of the C-B bond with a C-H bond).[7][14] Confirm the integrity of your starting material.

Increasing catalyst loading should be considered a last resort after other variables have been optimized, as it can increase costs and potential metal contamination.[7]

Q3: How do I choose the right ligand and palladium source for my initial experiments?

A3: The choice of ligand is paramount for a successful Suzuki-Miyaura coupling.[1] Ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.

  • For heteroaromatic substrates like 1-Acetylindolin-5-ylboronic acid, electron-rich and sterically hindered phosphine ligands are generally preferred. These properties enhance the rate of oxidative addition and reductive elimination.[1] Good starting points include Buchwald ligands (e.g., SPhos, XPhos) or other biaryl phosphines.[6]

  • Regarding the palladium source, precatalysts are often a superior choice over simple salts. Buchwald-type precatalysts, for instance, are designed to generate the active, monoligated Pd(0) species readily and quantitatively, leading to more reproducible results.[6][8]

The table below provides a starting point for catalyst system selection.

Palladium SourceLigand TypeTypical Pd:Ligand RatioKey Considerations
Pd(OAc)₂ / PdCl₂Monodentate (e.g., PPh₃)1:2 to 1:4Requires in situ reduction; may lead to side reactions.[7]
Pd₂(dba)₃Bulky Phosphine1:2 to 1:4A common Pd(0) source, but can be unstable over time.[7]
Buchwald PrecatalystsBuchwald Ligands1:1 (Pre-formed)Highly efficient at generating the active catalyst.[6]

Part 2: Troubleshooting Guide for Catalyst Optimization

This section addresses specific problems you might encounter when trying to lower catalyst loading.

Issue 1: Reaction is sluggish or stalls at low catalyst loading (<0.5 mol%).
  • Causality: At low concentrations, the catalyst is more susceptible to deactivation pathways, which can compete with the productive catalytic cycle.[15] The formation of inactive palladium black is a common indicator of catalyst decomposition.[16] Insufficiently rapid oxidative addition or transmetalation can also lead to stalling.

  • Troubleshooting Workflow:

    G start Sluggish Reaction at <0.5 mol% Pd check_ligand Is the ligand sufficiently electron-rich and bulky? start->check_ligand check_temp Is the reaction temperature optimal? check_ligand->check_temp Yes increase_ligand Switch to a more robust ligand (e.g., Buchwald G3/G4 precatalyst). check_ligand->increase_ligand No check_conc Are the reagents sufficiently concentrated? check_temp->check_conc Yes increase_temp Incrementally increase temperature (e.g., in 10°C steps). check_temp->increase_temp No/Unsure increase_conc Increase reagent concentration to favor bimolecular steps. check_conc->increase_conc No end_point Re-evaluate reaction progress. check_conc->end_point Yes increase_ligand->end_point increase_temp->end_point increase_conc->end_point

    Caption: Troubleshooting workflow for slow reactions.

  • Detailed Protocol: Temperature and Concentration Screening

    • Set up a parallel array of reactions with your standard conditions but at the low catalyst loading.

    • Vary the temperature across the array (e.g., 60°C, 80°C, 100°C). Note that excessive heat can also accelerate catalyst decomposition.[7]

    • In a separate array, vary the concentration of your reactants (e.g., 0.1 M, 0.5 M, 1.0 M) while keeping the temperature constant. Higher concentrations can favor the desired bimolecular steps (transmetalation, reductive elimination) over unimolecular catalyst deactivation.

    • Analyze the yield at set time points to determine the optimal conditions.

Issue 2: Significant formation of homocoupled boronic acid by-product.
  • Causality: Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of oxygen, which facilitates the oxidative coupling catalyzed by palladium.[7][17] It can also occur if the Pd(II) precatalyst reduction is inefficient, as this can consume the boronic acid in a side reaction.[7][17]

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical step. Ensure your solvent and reaction vessel are rigorously purged with an inert gas (Argon or Nitrogen). A common method is the freeze-pump-thaw technique for at least three cycles.

    • Use a Pd(0) Source: If you are using a Pd(II) source like Pd(OAc)₂, switch to a Pd(0) source such as Pd₂(dba)₃ or a well-defined precatalyst.[7] This bypasses the problematic in situ reduction step.

    • Check Base and Water Content: The choice of base and the presence of water can influence the rate of homocoupling. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and consider if anhydrous conditions might be beneficial, although many Suzuki reactions perform well with some water present.

Issue 3: Protodeboronation of 1-Acetylindolin-5-ylboronic acid is observed.
  • Causality: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for many boronic acids and is influenced by temperature, pH, and the electronic nature of the substrate.[14] For heteroaromatic boronic acids, this can be a significant competing pathway.[7]

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. Consider screening milder bases like potassium fluoride (KF) or weaker carbonate bases.[9]

    • Lower Reaction Temperature: As protodeboronation is often accelerated by heat, running the reaction at the lowest effective temperature can help minimize this side reaction.

    • Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, an MIDA boronate, or a potassium trifluoroborate salt. These derivatives can slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and suppressing side reactions.[7][18]

    G start Protodeboronation Observed screen_base Screen milder bases (e.g., KF, NaHCO₃). start->screen_base lower_temp Lower reaction temperature. screen_base->lower_temp use_ester Convert to a stable derivative (e.g., pinacol ester). lower_temp->use_ester result Reduced Side Reaction use_ester->result

    Caption: Strategies to mitigate protodeboronation.

Part 3: High-Throughput Experimentation (HTE) for Fine-Tuning Catalyst Loading

Once you have an established reaction that provides a good yield at a moderate catalyst loading (e.g., 1 mol%), the next step is to systematically reduce it. High-Throughput Experimentation (HTE) is an invaluable tool for this process.[19][20]

Workflow for HTE-Based Catalyst Optimization
  • Define Variables: The primary variable is catalyst loading. Secondary variables to screen in parallel could include ligand-to-metal ratio, base, and solvent.[21]

  • Experimental Design: A full factorial or fractional factorial design of experiments (DoE) is highly effective.[19] This approach allows you to test every combination of your chosen variables, revealing important interactions.[19]

  • Execution: Use microscale reaction vials or well plates to perform a large number of experiments simultaneously.[22] Automated liquid handlers can greatly improve precision and throughput.

  • Analysis: Use rapid analytical techniques like UPLC-MS to determine the yield and purity for each reaction.

  • Data Visualization: Plot the results to identify trends. A "heat map" is often an effective way to visualize the performance across different combinations of conditions.

Sample HTE Plate Layout for Catalyst Loading Optimization

The following table illustrates a section of a 96-well plate experiment designed to find the minimum effective catalyst loading while screening two different ligands.

WellCatalyst Loading (mol%)LigandBaseYield (%)
A10.5SPhosK₃PO₄Analyze
A20.25SPhosK₃PO₄Analyze
A30.1SPhosK₃PO₄Analyze
A40.05SPhosK₃PO₄Analyze
B10.5XPhosK₃PO₄Analyze
B20.25XPhosK₃PO₄Analyze
B30.1XPhosK₃PO₄Analyze
B40.05XPhosK₃PO₄Analyze

This systematic approach can quickly identify the "sweet spot" where catalyst loading is minimized without a significant drop in yield, potentially lowering it to 0.1 mol% or even less in some optimized systems.[2][23]

References

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available from: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available from: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available from: [Link]

  • Indolylboronic Acids: Preparation and Applications - PMC - NIH. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available from: [Link]

  • Unleashing high-throughput reaction screening - Unchained Labs. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. Available from: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available from: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. Available from: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available from: [Link]

  • Practical High-Throughput Experimentation for Chemists | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Deactivation Pathways in Transition Metal Catalysis - Macmillan Group. Available from: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Available from: [Link]

  • Protodeboronation - Wikipedia. Available from: [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available from: [Link]

  • Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery - ChemRxiv. Available from: [Link]

  • DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION - INOVATUS JOURNALS. Available from: [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings - ACS. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. Available from: [Link]

  • Protodeboronation - Organic Chemistry Portal. Available from: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Selection for 1-Acetylindolin-5-ylboronic Acid Couplings

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: Coupling 1-Acetylindolin-5-ylboronic acid presents a specific chemoselective challenge. Unlike simple phenylboronic acids, this substrate con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Coupling 1-Acetylindolin-5-ylboronic acid presents a specific chemoselective challenge. Unlike simple phenylboronic acids, this substrate contains an amide handle (N-acetyl) and an electron-rich indoline core .

The choice of base dictates the success of the reaction by controlling two competing pathways:

  • The Productive Pathway: Activation of the boronic acid to the boronate species (

    
    ) to facilitate transmetallation.
    
  • The Destructive Pathways:

    • Protodeboronation: Premature cleavage of the C-B bond, common in electron-rich heterocycles.

    • Deacetylation: Hydrolysis of the N-acetyl group under harsh basic conditions.

This guide provides a technical breakdown of base selection to maximize yield while preserving the structural integrity of the indoline scaffold.

Mechanism of Action: The "Base Activation" Cycle

To troubleshoot effectively, one must understand why the base is added. The base does not merely neutralize acid; it is a ligand for Boron.

According to the Lennox-Lloyd-Jones mechanism , there are two primary pathways for transmetallation. For electron-rich substrates like 1-acetylindoline, the Boronate Pathway is dominant.

Visualization: The Boronate Activation Pathway

SuzukiMechanism BoronicAcid 1-Acetylindolin-5-yl Boronic Acid Boronate Active Boronate Species [Ar-B(OH)3]- BoronicAcid->Boronate + Base (Activation) Base Base (OH-, CO3--, PO4---) Base->Boronate Hydrolysis Deacetylation (Loss of Acetyl Group) Base->Hydrolysis If Base = NaOH/KOH Transmetallation Transmetallation (Rate Limiting Step) Boronate->Transmetallation Protodeboronation Protodeboronation (Ar-H + B(OH)3) Boronate->Protodeboronation High Temp / Strong Base Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Transmetallation Product Coupled Indoline Product Transmetallation->Product Reductive Elimination

Figure 1: The dual role of the base. It activates the boronic acid (blue to green path) but can trigger side reactions (red dashed paths) if pKa is too high.

Base Selection Matrix

The following table summarizes the suitability of common bases specifically for N-protected indoline boronic acids.

BasepKa (conj. acid)SuitabilityRisk ProfileRecommended Solvent System

~12.3High Low. Excellent balance of activation vs. stability.Toluene/Water or Dioxane/Water

~10.3High Low. Good solubility in organic solvents; milder than phosphates.DMF or Dioxane (Anhydrous possible)

~10.3Medium Low. Often requires high water content for solubility, which may slow reaction.Dioxane/Water (3:1)

~15.7Critical Fail High. Causes rapid deacetylation and protodeboronation.Water/Alcohol (Avoid)

N/ASpecialist Very Low. Used for anhydrous conditions to prevent hydrolysis.THF or Dioxane (Anhydrous)

Troubleshooting Guide

Issue A: Low Yield due to Protodeboronation

Symptom: LCMS shows the formation of 1-acetylindoline (mass = M-Boronic Acid + H).

  • Root Cause: The "active" boronate species is unstable at high temperatures in aqueous media. The electron-rich nature of the indoline ring accelerates protonolysis of the C-B bond.

  • Solution:

    • Switch Base: Move from Carbonates to

      
       . The phosphate buffering effect often stabilizes the boronate.
      
    • Reduce Water: Switch to an anhydrous system using

      
       (2.0 equiv)  in dry THF or Dioxane.
      
    • Lower Temperature: If running at 100°C, reduce to 60-80°C.

Issue B: Loss of Acetyl Group (Deacetylation)

Symptom: LCMS shows product mass minus 42 Da (Loss of Acetyl).

  • Root Cause: Hydroxide ions (

    
    ) are attacking the amide carbonyl. This happens when using strong hydroxide bases or when carbonate bases are used at reflux in water for extended periods.
    
  • Solution:

    • Eliminate Hydroxides: Ensure no NaOH or KOH is used.

    • Buffer the System: Use

      
        instead of 
      
      
      
      .
    • Anhydrous Conditions: Water is the reagent for hydrolysis. Remove it. Use anhydrous

      
        in DMF.
      
Issue C: Reaction Stalled (No Conversion)

Symptom: Starting material (Boronic acid) remains unconsumed.

  • Root Cause: The base is not soluble enough in the organic phase to activate the boronic acid, or the boronic acid has dehydrated to a boroxine (trimer) which is less reactive.

  • Solution:

    • Phase Transfer: Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%. This helps transport the inorganic base into the organic layer.

    • Solvent Switch: Use DME (Dimethoxyethane) or DMF instead of Toluene; these dissolve the boronic acid and base better.

Optimized Protocols

Protocol A: The "Robust" Method (Start Here)

Best for standard couplings with stable aryl halides.

  • Reagents:

    • 1-Acetylindolin-5-ylboronic acid (1.2 equiv)

    • Aryl Halide (1.0 equiv)[1][2]

    • 
       (Tribasic Potassium Phosphate)  (2.0 equiv)
      
    • 
       (3-5 mol%)
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Degas solvents with

    
     for 15 mins. Heat to 80°C  for 4-12 hours.
    
  • Why this works: Phosphate provides rapid activation without the harsh pH spike of hydroxides, preserving the acetyl group.

Protocol B: The "Anhydrous" Method (For Sensitive Substrates)

Use this if you observe protodeboronation or hydrolysis in Protocol A.

  • Reagents:

    • 1-Acetylindolin-5-ylboronic acid (1.5 equiv)

    • Aryl Halide (1.0 equiv)[1][2]

    • 
       (Cesium Fluoride)  (2.5 equiv) - Must be dry/powdered.
      
    • 
       (5 mol%)
      
  • Solvent: Anhydrous THF or Dioxane.

  • Conditions: Reflux (65-100°C) under Argon atmosphere.

  • Why this works: Fluoride activates the boronic acid (

    
    ) in the absence of water, completely eliminating the hydrolysis pathway for the acetyl group.
    

Decision Tree for Experimental Design

DecisionTree Start Start: Select Base Q1 Is the coupling partner base-sensitive (e.g., esters)? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Sensitive Branch1_No No Q1->Branch1_No Robust Anhydrous Use Anhydrous Conditions Base: CsF or Dry Cs2CO3 Solvent: THF or DMF Branch1_Yes->Anhydrous Standard Use Aqueous Conditions Base: K3PO4 Solvent: Dioxane/Water Branch1_No->Standard Q2 Did Protocol A fail due to Protodeboronation? Standard->Q2 If Yield Low Fail_Yes Yes Q2->Fail_Yes Switch Switch to Protocol B (Anhydrous CsF) Fail_Yes->Switch

Figure 2: Logic flow for selecting the optimal base and troubleshooting failures.

Frequently Asked Questions (FAQs)

Q: Can I use TEA (Triethylamine) or DIPEA as a base? A: Generally, no . Organic amine bases are usually too weak to effectively activate the boronic acid to the boronate species required for transmetallation in Suzuki couplings. They are better suited for Sonogashira or Heck couplings. Stick to inorganic bases (


, 

).

Q: Why does my reaction turn black immediately? A: Rapid blackening usually indicates "Pd black" precipitation. This means your catalyst is decomposing before it can enter the catalytic cycle. This often happens if the base is too strong or the phosphine ligand is oxidizing. Solution: Ensure thorough degassing (sparging) of solvents and consider adding more ligand (e.g., extra


) to stabilize the Palladium.

Q: My boronic acid has low solubility. Will this affect the base choice? A: Yes. If the boronic acid is insoluble, it cannot react with the base in the aqueous phase. In this case, use


  in DMF  or NMP . Cesium has a larger cation radius ("Cesium Effect"), which improves solubility in organic solvents compared to Potassium or Sodium salts.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 71-76. (Alternative strategy if protodeboronation persists). [Link]

Sources

Troubleshooting

Technical Support: 1-Acetylindolin-5-ylboronic Acid in Cross-Coupling

This guide serves as a specialized technical support resource for researchers utilizing 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3 / 837392-62-8) in Suzuki-Miyaura cross-coupling reactions. It moves beyond generi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers utilizing 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3 / 837392-62-8) in Suzuki-Miyaura cross-coupling reactions. It moves beyond generic advice to address the specific electronic and structural challenges of this reagent.

Reagent Profile & Reactivity Context

1-Acetylindolin-5-ylboronic acid is an electron-rich heteroaryl boronic acid. The nitrogen atom at position 1, although acetylated, donates electron density into the aromatic ring via resonance.[1] This enrichment activates the ring for coupling but simultaneously destabilizes the C-B bond, making it highly susceptible to protodeboronation (hydrolysis of the C-B bond to form the hydro-deboronated byproduct).[1]

  • Key Challenge: Balancing transmetalation efficiency (requires base) against protodeboronation (accelerated by base/water).

  • Storage: Hygroscopic. Store at 2-8°C under inert gas to prevent boroxine formation or oxidation.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I see a major byproduct with Mass M-H = 161 (1-Acetylindoline). Yield is low."

Diagnosis: Protodeboronation . This is the most common failure mode for electron-rich boronic acids. The C-B bond is cleaved by water or protons, replacing the boronic acid group with a hydrogen atom.[1]

  • Mechanism: The electron-donating N-acetyl group increases electron density at the C5 position, facilitating ipso-protonation.

  • Corrective Action:

    • Switch Solvent System: Move away from aqueous mixtures (e.g., Dioxane/H2O).[1] Use anhydrous conditions with a suspended base (e.g., Toluene/Anhydrous K3PO4 or DMF/Cs2CO3 ).[1]

    • Control pH: Avoid strong bases (NaOH, KOH). Use milder bases like K3PO4 or CsF .[1]

    • Increase Catalyst Loading: Faster coupling outcompetes the decomposition.[1] Use highly active precatalysts like XPhos Pd G3 or Pd(dppf)Cl2 .[1]

Issue 2: "My LCMS shows a peak at M+16 (1-Acetylindolin-5-ol)."

Diagnosis: Oxidative Deboronation . Boronic acids are prone to oxidation by molecular oxygen or peroxides in solvents, converting the C-B bond to a C-O bond (phenol formation).[1]

  • Corrective Action:

    • Degas Thoroughly: Sparge solvents with Argon/Nitrogen for at least 15 minutes before adding the catalyst.[1]

    • Check Solvents: Ether-based solvents (THF, Dioxane) can form peroxides.[1] Test for peroxides or use fresh, inhibitor-free anhydrous solvents.[1]

    • Inert Atmosphere: Conduct the reaction in a sealed vial or under a positive pressure of inert gas.

Issue 3: "I observe a dimer (Bis-indoline) formation."

Diagnosis: Homocoupling . Two molecules of the boronic acid couple to each other instead of the halide.[1][2] This is often driven by the presence of Oxygen (oxidative homocoupling) or disproportionation.[1]

  • Corrective Action:

    • Strict Deoxygenation: As with oxidation, O2 promotes this pathway.[1]

    • Stoichiometry: Ensure the aryl halide is not the limiting reagent. Add the boronic acid slowly (portion-wise) to keep its instantaneous concentration low relative to the catalyst/halide.[1]

Issue 4: "The reaction stalls. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning / Inhibition .[1] While the N-acetyl group reduces the Lewis basicity of the nitrogen, the indoline system can still coordinate to Palladium, or the byproduct (boric acid) can inhibit the cycle.[1]

  • Corrective Action:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , Buchwald Precatalysts ).[1] These ligands prevent non-productive coordination of the heterocycle to the Pd center.[1]

    • Water Content: If using anhydrous conditions, adding a trace amount of water (0.1 - 1%) can sometimes be necessary to facilitate the boronate formation (transmetalation step) without triggering massive protodeboronation.[1]

Reaction Pathway Analysis

The following diagram illustrates the competing pathways for 1-Acetylindolin-5-ylboronic acid.

ReactionPathways Start 1-Acetylindolin-5-ylboronic acid Pd_Cycle Pd(II) Intermediate (Transmetalation) Start->Pd_Cycle + Base, Pd, Ar-X Proto 1-Acetylindoline (Protodeboronation) Start->Proto + H2O / H+ (Fast in aq. base) Phenol 1-Acetylindolin-5-ol (Oxidation) Start->Phenol + O2 / Peroxides Dimer Bis-indoline (Homocoupling) Start->Dimer + O2, Excess Boronic Product Cross-Coupled Product (Desired) Pd_Cycle->Product Reductive Elimination

Caption: Competing reaction pathways. Green indicates the desired route; red dashed lines indicate failure modes.[1]

Optimized Protocol: The "Gold Standard" Method

This protocol is designed to minimize protodeboronation and oxidation.[1]

Reagents:

  • 1-Acetylindolin-5-ylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[2]

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground)[1]

  • Solvent: Toluene:Water (10:1 ratio) OR Anhydrous THF.

Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Inject degassed solvent through the septum.[1]

  • Reaction: Heat to 80°C (Do not overheat; >100°C increases protodeboronation risk).

  • Monitoring: Monitor by LCMS at 1 hour. If protodeboronation is observed, switch to anhydrous THF with CsF (2.0 equiv) as the base.[1]

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected CheckByproduct Identify Major Byproduct (LCMS/NMR) Start->CheckByproduct Proto M-H (De-borylated) CheckByproduct->Proto Mass = 161 Homo Dimer (M+M) CheckByproduct->Homo Mass = Dimer Stall Starting Material Remains CheckByproduct->Stall Soln1 Action: Remove Water. Use Anhydrous THF/CsF. Proto->Soln1 Soln2 Action: Degas Solvents. Add Boronic Acid Slowly. Homo->Soln2 Soln3 Action: Change Catalyst. Try XPhos Pd G3 or SPhos. Stall->Soln3

Caption: Step-by-step decision matrix for diagnosing reaction failures based on byproduct analysis.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

  • Cox, P. A., et al. (2017).[1][3] The Mechanism of Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 139(3), 13156–13165.[1] Link

Sources

Optimization

improving the stability of 1-Acetylindolin-5-ylboronic acid in solution

Technical Support Center: 1-Acetylindolin-5-ylboronic Acid Stability Case ID: STAB-905971 Compound: 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) Status: Active Support Guide Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Acetylindolin-5-ylboronic Acid Stability

Case ID: STAB-905971 Compound: 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent reactivity, precipitation, or purity loss with 1-Acetylindolin-5-ylboronic acid in solution.

While aryl boronic acids are often treated as stable benchtop reagents, 5-substituted indoline/indole boronates possess unique electronic vulnerabilities.[1] This guide breaks down the degradation mechanisms specific to this scaffold and provides validated protocols to stabilize the reagent for storage and cross-coupling applications.

Module 1: Diagnostics & Root Cause Analysis

Q: Why does my solution turn cloudy or precipitate a white solid upon standing?

A: You are observing the Boroxine Equilibrium. Boronic acids are not static molecules; they exist in a dynamic equilibrium with their dehydrated trimeric anhydride form, known as a boroxine .

  • Mechanism: In non-aqueous or low-humidity environments, three molecules of boronic acid condense, releasing three water molecules to form a six-membered B-O ring.[1]

  • Impact: This is generally reversible.[1] Adding water (or aqueous base during a Suzuki coupling) hydrolyzes the boroxine back to the active monomeric acid. However, if the precipitate is crystalline and insoluble in your working solvent, it complicates accurate dosing.[1]

Q: Why is the purity dropping in my aqueous stock solution?

A: The culprit is Protodeboronation. This is an irreversible degradation where the C–B bond is cleaved, replaced by a C–H bond (yielding 1-acetylindoline).

  • The Indoline Factor: The nitrogen atom in the indoline ring is an electron donor. Even with the acetyl group (an amide) withdrawing some density, the ring system remains electron-rich.[1] This facilitates ipso-protonation at the carbon attached to the boron, accelerating cleavage.[1]

  • pH Sensitivity: This process is pH-dependent.[1] At high pH (common in cross-coupling), the formation of the tetrahedral boronate anion actually increases the rate of deborylation for certain electron-rich heterocycles.

Visualizing the Degradation Pathways The diagram below illustrates the competition between the reversible storage state (Boroxine) and the irreversible kill mechanism (Protodeboronation).

BoronicStability Boroxine Boroxine Trimer (Storage Form, Insoluble) Monomer Monomeric Boronic Acid (Active Reagent) Boroxine->Monomer + H2O (Hydrolysis) Monomer->Boroxine - H2O (Dehydration) Anion Boronate Anion (Reactive Species) Monomer->Anion + OH- (Base) Degraded De-borylated Product (1-Acetylindoline) Monomer->Degraded Metal-Catalyzed Cleavage Anion->Monomer + H+ (Acid) Anion->Degraded Protodeboronation (Irreversible)

Caption: Figure 1. The dynamic equilibrium of 1-Acetylindolin-5-ylboronic acid. Note that the boronate anion (yellow) is the gateway to both productive coupling and destructive protodeboronation.

Module 2: Solvent & Environment Optimization

Use this table to select the correct solvent system based on your experimental phase.

ParameterRecommendedAvoidTechnical Rationale
Storage Solvent Anhydrous DMSO or DMF Methanol, EthanolAlcohols can form dialkyl esters, complicating NMR analysis.[1] Water promotes hydrolysis but also eventual deborylation.[1]
Temperature -20°C to 4°C Room Temp (>25°C)Higher temps accelerate the entropy-driven dehydration to boroxine and oxidative degradation.[1]
Atmosphere Argon/Nitrogen Air (Oxygen)While 5-indolyl boronates are relatively air-stable, long-term oxygen exposure can lead to C-B bond oxidation (phenol formation).[1]
Additives None (for solid) Strong Acids/BasesAcid catalyzes hydrolysis; Base catalyzes protodeboronation.[1] Keep neutral for storage.

Module 3: Chemical Stabilization Strategies

If you require a solution stable for >24 hours, you must chemically "mask" the boronic acid.

Strategy A: In-Situ Diol Protection (The "Quick Fix")

Adding a 1,2-diol (like Pinacol) or a 1,3-diol (like Neopentyl Glycol) converts the acid to a cyclic ester.[1]

  • Why it works: The ester is significantly more resistant to protodeboronation and oxidation than the free acid.

  • Trade-off: It reduces atom economy slightly and requires an activation step (hydrolysis) during the Suzuki coupling.[1]

Strategy B: MIDA Boronate Conversion (The "Long-Term Fix")

For pharmaceutical standards, converting the acid to a MIDA (N-methyliminodiacetic acid) boronate is the gold standard.[1]

  • Why it works: The MIDA ligand coordinates to the boron atom using its nitrogen lone pair, locking the boron into an sp3 hybridized tetrahedral state. This shuts down the empty p-orbital, making the compound inert to almost all degradation pathways until specifically released by mild aqueous base.[1]

Module 4: Experimental Protocols

Protocol 1: Rescue of Precipitated Stock Solution

Use this if your DMSO stock has formed a white precipitate (boroxine).

  • Assessment: Confirm the precipitate is not an impurity by running an LC-MS of the supernatant vs. the solid (dissolved in wet DMSO). If both show mass M+H (or M-H), it is the boroxine.

  • Re-solubilization:

    • Add 5% (v/v) Deuterium Oxide (D2O) or water to the DMSO stock.[1]

    • Sonicate at 35°C for 10 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The added water shifts the equilibrium from the anhydride (boroxine) back to the soluble monomeric acid (Figure 1).

  • Usage: Use immediately. Do not store this "wet" stock for >48 hours.

Protocol 2: In-Situ Stabilization for Suzuki Coupling

Use this to prevent degradation during slow reactions.[1]

Reagents:

  • 1-Acetylindolin-5-ylboronic acid (1.0 equiv)[1]

  • Pinacol (1.1 equiv)[1]

  • Solvent: Anhydrous THF or Dioxane[1]

Steps:

  • Charge the reaction vessel with the boronic acid and Pinacol .

  • Add anhydrous solvent and stir at Room Temp for 30 minutes.

  • Observation: The solution should become clear as the boronic acid converts to the more soluble pinacol ester.

  • Add Coupling Partners: Add your aryl halide, base (e.g., K2CO3), and Pd catalyst after this 30-minute incubation.[1]

  • Why: This generates the boronate ester in situ, protecting the boron species until it enters the catalytic cycle.

Protocol 3: QC Check via HPLC (Self-Validating)

Standard HPLC methods often degrade boronic acids on the column.[1] Use this modified method.

  • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Mannitol .[1]

    • Note: Mannitol acts as a complexing agent in the mobile phase, preventing the boronic acid from tailing or degrading on the silica stationary phase.

  • Mobile Phase B: Acetonitrile.[1]

  • Validation: If you see a sharp peak with Mannitol and a broad/tailing peak without it, your compound is behaving as a typical Lewis-acidic boronic acid.[1]

References

  • Mechanisms of Protodeboron

    • Cox, P. A., et al. (2017).[1] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[4][10][11]

    • Source:[1]

  • Boroxine Equilibrium & Thermodynamics

    • Tokunaga, Y., et al. (2002).[1][8] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles.

    • Source:[1]

  • MIDA Boron

    • Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[4][10][11]

    • Source:[1]

  • Analytical Characteriz

    • Marinaro, W. A., & Stella, V. J. (2005).[1] "Physical and Chemical Properties of Boronic Acids: Formulation Implications." University of Kansas / Higuchi Biosciences Center.[1]

    • Source:[1]

Sources

Troubleshooting

Technical Support Hub: 1-Acetylindolin-5-ylboronic Acid Reactivity Guide

[1] Ticket ID: #SOLV-905971 Subject: Optimization of Solvent Systems for 1-Acetylindolin-5-ylboronic Acid (CAS: 905971-97-3) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SOLV-905971 Subject: Optimization of Solvent Systems for 1-Acetylindolin-5-ylboronic Acid (CAS: 905971-97-3) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Solubility-Stability Paradox

Welcome to the technical guide for 1-Acetylindolin-5-ylboronic acid . This intermediate is a critical scaffold in kinase inhibitor development (e.g., Sunitinib precursors), but it presents a classic process chemistry challenge: The Solubility-Stability Paradox .[1][2]

  • The Molecule: The N-acetyl group at position 1 withdraws electron density, making this compound more stable than free indoline boronic acids.[2] However, the nitrogen lone pair still donates density into the aromatic ring, activating the C5-position.[2]

  • The Risk: This activation makes the Carbon-Boron (C-B) bond susceptible to protodeboronation (hydrolysis to 1-acetylindoline) in the presence of water and heat—the exact conditions usually required for Suzuki-Miyaura coupling.[1]

This guide provides solvent strategies to balance dissolution with kinetic stability.

Module 1: Solubility & Dissolution Strategy

User Issue: "The starting material won't dissolve in Toluene or DCM, but degrades in hot methanol."

Solvent Compatibility Matrix

1-Acetylindolin-5-ylboronic acid is an amphiphilic solid with high polarity due to the boronic acid moiety (


) and the amide functionality.[1]
Solvent ClassSolubility RatingRisk FactorRecommendation
Hydrocarbons (Toluene, Hexane)🔴 PoorLowAvoid. Requires high temps to dissolve, which degrades the catalyst.[1][2]
Ethers (THF, Dioxane, 2-MeTHF)🟡 ModerateLowPreferred. Good balance.[1][2] 2-MeTHF is the superior "Green" choice.[1]
Dipolar Aprotic (DMF, DMSO, NMP)🟢 ExcellentHighUse with Caution. Dissolves instantly, but high boiling points make removal difficult.[1][2] DMSO can oxidize the C-B bond.[2]
Alcohols (MeOH, EtOH)🟢 GoodHighAvoid Heating. Promotes solvolysis and transesterification to boronic esters (which are often less reactive).[1][2]
Water 🔴 InsolubleCriticalReagent Only. Necessary for base solubility but triggers protodeboronation at pH > 9.[1]
Technical Protocol: The "Paste" Method

To avoid using large volumes of high-boiling solvents (DMF/DMSO):

  • Wet the boronic acid with a minimal amount of MeOH or DMF (0.5 vol) to break the crystal lattice.[2]

  • Dilute immediately with your primary solvent (e.g., 2-MeTHF or Dioxane).[1][2]

  • Result: A stable slurry or solution that avoids the "gummy" precipitations often seen when dumping the solid directly into ethers.[2]

Module 2: Reaction Optimization (Suzuki-Miyaura)

User Issue: "I am observing low conversion and high levels of de-borylated byproduct (1-acetylindoline)."

The Mechanism of Failure: Protodeboronation

The primary failure mode is base-catalyzed protodeboronation . In aqueous base, the boronate "ate" complex is formed.[2] While this is the active species for transmetallation, it is also the species that undergoes hydrolysis if the catalytic cycle is too slow.[2]

Visualizing the Pathway

The following diagram illustrates the competition between the productive Coupling Pathway and the destructive Protodeboronation Pathway.

G Start 1-Acetylindolin-5-ylboronic Acid AteComplex Boronate 'Ate' Complex (Active Species) Start->AteComplex Activation Base Base (OH-) Base->AteComplex Transmetal Pd(II)-Ar Catalyst AteComplex->Transmetal Fast Pathway (Good Solvent) Decomp 1-Acetylindoline (Protodeboronation Byproduct) AteComplex->Decomp Slow Pathway (Excess Water/Base) Product Biaryl Product (Success) Transmetal->Product Water H2O / Heat Water->Decomp

Figure 1: Kinetic competition in Suzuki Coupling. The goal is to accelerate the Transmetalation step (top path) before water attacks the activated boron species (bottom path).[2]

Recommended Solvent System: The "Green" Biphasic Approach

Replace standard DMF or Dioxane/Water with 2-Methyltetrahydrofuran (2-MeTHF) .[1]

  • Why? 2-MeTHF forms a clean biphasic system with water.[1] The boronic acid remains largely in the organic phase, protecting it from the high pH aqueous environment, entering the interface only as needed for reaction.[2]

Protocol:

  • Solvent: 2-MeTHF : Water (4:1 ratio).[1]

  • Base: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1][2] Avoid strong hydroxides (NaOH).[1][2]
  • Catalyst: Use a pre-formed catalyst like Pd(dppf)Cl2 or XPhos Pd G4 .[1][2]

    • Note: Electron-rich ligands (XPhos, SPhos) accelerate the oxidative addition step, ensuring the catalyst is ready to intercept the boronate before it decomposes.[2]

  • Temperature: Limit to 60–70°C. Do not reflux at 100°C unless necessary.

Module 3: Troubleshooting & FAQs

Q1: Why does my reaction turn black and stop working?

Diagnosis: Palladium black precipitation ("Pd crash-out"). Cause: The solvent is not stabilizing the Pd(0) species, or the boronic acid decomposed, leaving the catalyst with nothing to react with (leading to agglomeration).[2] Fix:

  • Add 10% Toluene or DMF as a co-solvent to stabilize the ligand.[2]

  • Ensure the reaction is strictly degassed .[2] Oxygen accelerates homocoupling and catalyst death.[2]

Q2: Can I use ethanol or isopropanol?

Diagnosis: Solvolysis. Analysis: While "green," primary alcohols can react with the boronic acid to form dialkyl esters.[2] While these can still couple, they alter the kinetics.[2][3] Fix: If you must use alcohols, use tert-Amyl alcohol .[1][2][4] It is bulky, does not easily form esters, and solubilizes the indoline core effectively.[2]

Q3: How do I remove the boron impurities during workup?

Issue: Boronic acids are amphiphilic and stick to the product. Fix:

  • After the reaction, add Pinacol (1.1 equiv) and stir for 30 mins. This converts unreacted starting material into a non-polar pinacol ester.[1][2]

  • Wash the organic layer with 1M NaOH .[2] The pinacol ester will hydrolyze or remain in the organic layer (where it is easily separated by chromatography), while free boric acid washes out.[2]

Module 4: Decision Logic for Solvent Selection

Use this logic tree to select the correct solvent system for your specific constraint.

DecisionTree Start Select Solvent for 1-Acetylindolin-5-ylboronic Acid Q1 Is the Coupling Partner Water Sensitive? Start->Q1 Anhydrous Anhydrous Conditions Needed Q1->Anhydrous Yes (e.g., Chlorides) Aqueous Aqueous Base Permitted Q1->Aqueous No (Standard) Solv1 Use DMF or DMSO (Base: CsF or K2CO3) Anhydrous->Solv1 Q2 Green Chemistry Priority? Aqueous->Q2 GreenYes Yes Q2->GreenYes GreenNo No (Standard) Q2->GreenNo Solv2 2-MeTHF / Water (4:1) GreenYes->Solv2 Solv3 Dioxane / Water (4:1) GreenNo->Solv3

Figure 2: Solvent Selection Decision Matrix.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.[2] Link

    • Foundational text on the mechanism of protodeboron
  • Miyaura, N. (2002).[1][2] Topics in Current Chemistry: Cross-Coupling Reactions. Springer.[1][2]

    • Authoritative source on the catalytic cycle and the role of base/w
  • Li, C. J., & Trost, B. M. (2008).[2] Green chemistry for chemical synthesis.[1][2][4] Proceedings of the National Academy of Sciences, 105(36), 13197-13202.[2]

    • Source for 2-MeTHF and water as green solvent alternatives.[1]

  • Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.[2] Link[1][2]

    • Specific kinetics on electron-rich heteroaryl boronic acid decomposition.
  • ChemicalBook. (n.d.).[1][2] (1-Acetyl-2,3-dihydro-1H-indol-5-yl)boronic acid - Properties and Solubility. Link

    • Source for physical property data and CAS verification.[2]

Sources

Optimization

Technical Support Center: 1-Acetylindolin-5-ylboronic Acid Optimization

Ticket ID: IND-5-BOR-OPT Subject: Managing Homocoupling & Stability of 1-Acetylindolin-5-ylboronic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely acces...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5-BOR-OPT Subject: Managing Homocoupling & Stability of 1-Acetylindolin-5-ylboronic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because you have observed a specific impurity at m/z ~320 (ESI+) or are experiencing stalled conversion during the Suzuki-Miyaura coupling of 1-Acetylindolin-5-ylboronic acid .

This substrate presents a unique "push-pull" electronic challenge. The N-acetyl group moderates the electron density of the indoline ring, but the C5-position remains electronically activated. This makes the boronic acid susceptible to oxidative homocoupling (formation of 1,1'-diacetyl-5,5'-biindolinyl) and, to a lesser extent, protodeboronation .

This guide provides a self-validating troubleshooting workflow to isolate the root cause of these side reactions and optimize your cross-coupling protocol.

Module 1: The Diagnostic Workflow

Before altering your conditions, determine the dominant failure mode using this logic flow.

Visualizing the Decision Tree

TroubleshootingFlow Start Start: Analyze Crude Reaction (LC-MS / HPLC) Decision1 Is the Dimer (m/z ~320) the major impurity? Start->Decision1 Homocoupling Issue: Oxidative Homocoupling Cause: O2 Ingress or Pd(II) overload Decision1->Homocoupling Yes Decision2 Is the De-borylated product (1-Acetylindoline, m/z ~161) present? Decision1->Decision2 No Protodeboronation Issue: Protodeboronation Cause: High pH / High Temp / Water Decision2->Protodeboronation Yes Stalled Issue: Stalled / No Reaction Cause: Catalyst Poisoning or Halide Mismatch Decision2->Stalled No

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on LC-MS impurity profiling.

Module 2: Troubleshooting Q&A (Technical Deep Dive)

Issue 1: The "Dimer" Peak (Homocoupling)

Q: I see a significant peak at m/z 320.4. My starting material is being consumed, but the desired cross-coupling yield is low. Why?

A: You are observing the oxidative homocoupling of your boronic acid. This reaction competes with the desired cross-coupling and is driven primarily by the presence of dissolved oxygen or reactive peroxide species.

  • The Mechanism: In the presence of oxygen, the palladium catalyst forms a peroxo-palladium complex.[1] This species reacts with two equivalents of your boronic acid to form the biaryl dimer (1,1'-diacetyl-5,5'-biindolinyl) rather than participating in the transmetallation cycle with the aryl halide .

  • The Fix (Oxygen Exclusion): Standard "balloon purging" is often insufficient for electron-rich boronic acids.

    • Protocol: Switch to Sparging (bubbling inert gas directly through the solvent) for at least 15–20 minutes before adding the catalyst.

    • Advanced: If sparging fails, utilize the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen completely.

Q: I am using a Pd(II) pre-catalyst (e.g., Pd(dppf)Cl2). Could this be the cause?

A: Yes. Pd(II) pre-catalysts must be reduced to Pd(0) to enter the catalytic cycle. This reduction often consumes 2 equivalents of boronic acid, generating a stoichiometric amount of homocoupled dimer ("sacrificial reduction") .

  • The Fix:

    • Switch to Pd(0): Use sources like

      
       or 
      
      
      
      (though strictly air-free handling is required).
    • Pre-activation: If you must use Pd(II), add the catalyst and base to the solvent with the boronic acid withheld, heat for 5 minutes to generate the active species (often indicated by a color change), and then add the boronic acid slowly.

Issue 2: Protodeboronation (Loss of Boron)

Q: I see a peak at m/z 161 (1-Acetylindoline). My boronic acid is disappearing, but no dimer or product is forming.

A: This is protodeboronation . The C-B bond is cleaved and replaced by a proton.[2] While 1-acetylindolin-5-ylboronic acid is more stable than 2-pyridyl derivatives, it is still susceptible under high pH and high temperature conditions .

  • The Mechanism: Base-catalyzed hydrolysis forms a boronate anion, which is then protonated by water or the solvent.

  • The Fix:

    • Lower the Base Strength: Switch from strong bases like

      
       or 
      
      
      
      to milder bases like
      
      
      or
      
      
      .
    • Reduce Water: If using a biphasic system (Dioxane/H2O), reduce the water ratio or switch to anhydrous conditions using CsF or TMSOK as the base activator.

Module 3: Optimized Protocol

This protocol is designed to minimize homocoupling by controlling the concentration of free boronic acid and ensuring rigorous deoxygenation.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Aryl Halide 1.0ElectrophileLimiting reagent.
1-Acetylindolin-5-ylboronic acid 1.2 – 1.5NucleophileExcess accounts for minor deboronation.[1]
Pd(dppf)Cl₂ · DCM 0.03 (3 mol%)CatalystRobust, resistant to minor air exposure.
K₂CO₃ (2M aq) 3.0BaseMild enough to prevent rapid deboronation.
1,4-Dioxane [0.1 M]SolventHigh solubility for indoline derivatives.
Step-by-Step Methodology
  • Solvent Deoxygenation (CRITICAL):

    • Add 1,4-Dioxane to the reaction vessel.

    • Sparge with Nitrogen or Argon for 20 minutes . Do not skip this step.

  • Reagent Addition:

    • Add the Aryl Halide and Pd catalyst to the vessel.

    • Note: Do not add the Boronic Acid yet.

  • Base Addition:

    • Add the degassed aqueous

      
      .
      
  • Controlled Initiation (Slow Addition Strategy):

    • Dissolve the 1-Acetylindolin-5-ylboronic acid in a separate vial of degassed dioxane.

    • Heat the main reaction vessel to the target temperature (typically 80–90°C).

    • Slowly add the boronic acid solution via syringe pump or dropwise addition over 30–60 minutes.

    • Why? Keeping the instantaneous concentration of boronic acid low favors the cross-coupling (reaction with Ar-Pd-X) over the second-order homocoupling reaction (reaction with another Ar-B(OH)2) .

Module 4: Mechanistic Visualization

Understanding the competing pathways allows for better control.[3] The diagram below illustrates how Oxygen hijacks the catalytic cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X Peroxo Peroxo-Pd Species [O-O-Pd-L] Pd0->Peroxo + O2 (Leak) ArX Aryl Halide (Ar-X) TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base Boronic 1-Acetylindolin-5-yl Boronic Acid Prod Cross-Coupled Product (Success) TransMet->Prod Reductive Elimination Prod->Pd0 O2 Oxygen (O2) Dimer Homocoupled Dimer (Failure) Peroxo->Dimer + 2x Boronic Acid

Figure 2: The competitive landscape between the productive Suzuki cycle (Blue/Green) and the destructive Oxidative Homocoupling pathway (Red).

References

  • Elias, W. C., et al. (2017).[1] "Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes." ACS Catalysis.[1] [1]

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Technical Resources.

  • Wikipedia Contributors. (2024). "Protodeboronation."[2][4][5] Wikipedia, The Free Encyclopedia.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Troubleshooting

issues with inactive palladium catalyst in Suzuki reactions

Welcome to the Advanced Catalysis Technical Support Center. Status: Online | Agent: Senior Application Scientist (Ph.D.) Subject: Troubleshooting Inactive Palladium Catalysts in Suzuki-Miyaura Coupling Ticket ID: SM-PD-F...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Technical Support Center. Status: Online | Agent: Senior Application Scientist (Ph.D.)

Subject: Troubleshooting Inactive Palladium Catalysts in Suzuki-Miyaura Coupling Ticket ID: SM-PD-FAIL-001

Introduction: The "Dead" Catalyst Paradigm

You are here because your reaction has stalled, precipitated, or failed to initiate. In Suzuki-Miyaura coupling, "inactivity" is rarely a binary state of the metal; it is usually a kinetic mismatch between the catalyst’s resting state and the rate-determining step of the cycle.

This guide moves beyond basic "add more catalyst" advice. We will diagnose whether your system is suffering from Precatalyst Activation Failure , Ligand Dissociation (Pd Black) , or Cycle Arrest .

Module 1: Rapid Diagnostics (The Triage Phase)

User Question: My reaction mixture turned black almost immediately after heating. Is this normal?

Technical Diagnosis: No. This is "Pd Black" precipitation. Root Cause: Rapid agglomeration of Pd(0). The rate of reduction from Pd(II) to Pd(0) exceeded the rate of oxidative addition, or your ligand concentration is insufficient to stabilize the naked Pd(0) species.

The Fix:

  • Check Ligand Loading: Ensure your Ligand:Metal ratio is optimized (typically 2:1 to 4:1 for monodentate phosphines).

  • Slow Down Reduction: If using Pd(OAc)₂ + Phosphine, allow complexation time (30 mins at RT) before adding the base or heating.

  • Switch Solvent: Highly polar solvents (DMF, DMAc) stabilize Pd nanoparticles better than Toluene/THF, potentially keeping the catalyst active even if "black" species form (though often less active).

User Question: I am using Pd(PPh₃)₄. It looks orange/brown in the bottle. Is it still good?

Technical Diagnosis: Likely Inactive (Oxidized). Root Cause: Pd(PPh₃)₄ is an air-sensitive Pd(0) species.

  • Bright Yellow: Active Pd(0).[1][2][3][4][5][6]

  • Orange/Brown: Oxidized to Pd(II) oxides/peroxides.

  • Green: Severely decomposed.

The Fix:

  • The Wash Protocol: You can attempt to wash the solid with cold methanol (under Argon). Oxidized impurities often dissolve, leaving yellow Pd(PPh₃)₄.

  • The Replacement: Switch to an air-stable Pd(II) precatalyst generated in situ (e.g., Pd(OAc)₂ + 2 PPh₃) which is functionally equivalent but robust.

Module 2: Mechanistic Troubleshooting (Deep Dive)

Use this decision matrix to diagnose where the cycle is breaking.

SuzukiFailure Start Reaction Outcome? Unreacted SM Recovered (No Conversion) Start->Unreacted Halide Intact Homocouple Biaryl Homocoupling (Ar-Ar or B-B) Start->Homocouple Boronic Acid Consumed OxAddFail Oxidative Addition Failure Unreacted->OxAddFail TransFail Transmetallation Failure Homocouple->TransFail Ar-B(OH)2 Homocoupling O2Leak Oxygen Leak (Glaser Coupling) Homocouple->O2Leak High O2 Levels Product Desired Product LigandChoice Use Electron-Rich/Bulky Ligand (e.g., PCy3, SPhos) OxAddFail->LigandChoice Action BaseCheck Check Base Solubility (Add H2O or change cation) TransFail->BaseCheck Action

Caption: Diagnostic flow for identifying Cycle Arrest points based on crude reaction analysis.

Scenario A: The "Oxidative Addition" Wall
  • Symptom: Aryl halide is untouched. Catalyst is still in solution (no precipitate).

  • Cause: The Pd(0) cannot insert into the C-X bond. Common with Aryl-Chlorides or electron-rich Aryl-Bromides.

  • Protocol: Switch to electron-rich, bulky ligands (Buchwald Ligands like SPhos or XPhos, or N-Heterocyclic Carbenes). These increase electron density on Pd, accelerating oxidative addition.

Scenario B: The "Transmetallation" Stall
  • Symptom: Aryl halide remains, but Boronic Acid is consumed (often forming homocoupled boronic species or deboronated arenes).

  • Cause: The base is not activating the boronic acid effectively, or the Pd-X intermediate is too sterically crowded to accept the nucleophile.

  • Protocol:

    • Water is Key: Suzuki coupling requires trace water for the base to form the active boronate species [1]. Ensure your solvent isn't "too dry" if using inorganic bases like K₃PO₄.

    • Base Swap: If using carbonate (weak), switch to Hydroxide (strong) or Alkoxide (stronger) to facilitate the formation of the reactive boronate [2].

Module 3: Experimental Validation Protocols

Do not guess. Validate your system with these two standard protocols.

Protocol 1: The "Hot Filtration" Test

Purpose: To determine if your catalysis is Homogeneous (active complex) or Heterogeneous (leached Pd from a solid).

  • Run Reaction: Start your standard reaction to ~20% conversion.

  • Sample: Take a GC/LC aliquot (Time T1).

  • Filter: While HOT , filter half the mixture through a pre-heated Celite plug (removes solid Pd/precatalyst) into a new, heated flask.

  • Continue: Stir both the Filtrate (liquid only) and the Original (solid containing) mixtures.

  • Analyze: After 2 hours, sample both (Time T2).

    • Result A: Filtrate stops converting, Original continues = Heterogeneous (Active species is the solid/nanoparticle).

    • Result B: Both continue converting = Homogeneous (Active species is soluble Pd-Ligand complex) [3].

Protocol 2: The Benchmark Control

Purpose: To rule out reagent degradation.

If your specific substrate fails, run this exact reaction alongside it:

  • Substrates: 4-Bromotoluene (1.0 eq) + Phenylboronic Acid (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/PPh₃.

  • Base/Solvent: Na₂CO₃ (2.0 eq) in Toluene/Water (4:1) at 80°C.

  • Success Criteria: >90% conversion to 4-methylbiphenyl within 2 hours.

  • If this fails: Your Catalyst or Base is bad.

  • If this works: Your specific substrate requires specialized ligands (Module 2).

Module 4: Precatalyst Activation Pathways

Many users fail because they assume Pd(II) salts are active immediately. They are not. They must be reduced to Pd(0) to enter the cycle.

Activation cluster_reductants Common Reductants in Pot PdII Pd(II) Precatalyst (e.g., Pd(OAc)2) Reduction Reduction Step (Requires Reductant) PdII->Reduction Pd0 Active Pd(0)L2 Reduction->Pd0 - 2L Cycle Enters Catalytic Cycle Pd0->Cycle Phos Phosphine (Sacrificial Oxidation) Phos->Reduction Boron Boronic Acid (Homocoupling) Boron->Reduction Amine Amine Base (Alcohol oxidation)

Caption: Pd(II) must be reduced to Pd(0). This consumes 1 equivalent of phosphine or boronic acid if no external reductant is added.

Critical Note: If using Pd(II) with expensive ligands, add excess ligand or a sacrificial reductant (like trace alcohol or alkene). Otherwise, the reduction step will consume your expensive ligand (oxidizing it to Phosphine Oxide), leaving you with "dead" Pd black [4].

References

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Technical Library. Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." Organic Chemistry Portal. Link

  • Phan, N. T. S., et al. "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings." Journal of Molecular Catalysis A: Chemical, 2006. Link

  • Colacino, E., et al. "Catalyst Activation and Speciation... in Suzuki-Miyaura Cross-Couplings." Organometallics, 2012. Link

Sources

Optimization

Technical Support Center: Oxygen Contamination in Suzuki-Miyaura Coupling

Topic: Impact of Oxygen Contamination on Suzuki Coupling with Boronic Acids Role: Senior Application Scientist Status: Online | Ticket ID: O2-SUZUKI-ERR-001 Diagnostic Hub: Is Oxygen Your Problem? Before adjusting your w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Oxygen Contamination on Suzuki Coupling with Boronic Acids

Role: Senior Application Scientist Status: Online | Ticket ID: O2-SUZUKI-ERR-001

Diagnostic Hub: Is Oxygen Your Problem?

Before adjusting your workflow, confirm that oxygen is the root cause of your reaction failure. Use this symptom matrix to diagnose the issue.

Symptom Observation Technical Diagnosis
Symmetrical Byproducts LCMS/NMR shows a significant peak for Ar¹-Ar¹ (biaryl homocouple) matching the boronic acid structure.Oxidative Homocoupling: Oxygen has intercepted the Pd(II) intermediate, facilitating the dimerization of the boronic acid rather than the cross-coupling [1].
Catalyst "Crashing Out" The reaction mixture turns from clear/yellow to a suspension of black particles (Pd black) within minutes of heating.Ligand Oxidation: Oxygen has oxidized the phosphine ligands (e.g., PPh₃ → O=PPh₃). Without ligands, Pd(0) aggregates into inactive metallic palladium [2].
Stalled Conversion Starting material (Aryl Halide) remains unconsumed, but Boronic Acid is depleted.Phenol Formation: Oxygen has oxidized the boronic acid to a phenol (Ar-OH) or boroxine, consuming the nucleophile non-productively [3].
Color Shift Catalyst solution (e.g., Pd(PPh₃)₄) changes from bright yellow to orange or dark red upon dissolution.Pre-Catalyst Decomposition: The catalyst was oxidized before the reaction started, likely due to poor solvent degassing or aged catalyst stocks.

Mechanistic Deep Dive: The "Oxygen Fork"

Oxygen does not just "kill" the reaction; it actively hijacks the catalytic cycle. Understanding this pathway is critical for selecting the right mitigation strategy.

The Science of Interference

In a healthy Suzuki cycle, Pd(0) undergoes oxidative addition with the aryl halide. However, in the presence of O₂, two parasitic pathways emerge:

  • The Homocoupling Shunt: Oxygen binds to Pd(0) to form a peroxo-palladium species (

    
    ). This species reacts with the boronic acid to form a pre-transmetalation intermediate (
    
    
    
    ), which eventually expels the homocoupled biaryl and consumes the boronic acid [4].
  • Ligand Scavenging: Phosphine ligands are susceptible to oxidation. Once oxidized to phosphine oxides, they can no longer coordinate to Palladium. The "naked" Pd atoms aggregate, forming inactive Pd black.

Pathway Visualization

The following diagram illustrates the standard catalytic cycle versus the parasitic oxygen pathways.

Suzuki_Oxygen_Interference Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Oxygen Oxygen (O2) Contamination PeroxoPd Peroxo-Pd Complex [O2-Pd-L2] Oxygen->PeroxoPd Pathway A LigandOx Ligand Oxidation (O=PPh3) Oxygen->LigandOx Pathway B Homocouple Homocoupling (Ar¹-Ar¹ Byproduct) PeroxoPd->Homocouple Consumes Boronic Acid PdBlack Catalyst Death (Pd Black Precipitate) LigandOx->PdBlack Destabilizes Pd

Caption: Figure 1. The "Oxygen Fork": Green arrows denote the productive Suzuki cycle. Red arrows indicate parasitic pathways where O₂ triggers homocoupling (Pathway A) or catalyst deactivation via ligand oxidation (Pathway B).

Mitigation Protocols

Do not rely on "standard" nitrogen flushing for sensitive couplings. Select the protocol based on your reaction's sensitivity.

Protocol A: Freeze-Pump-Thaw (The Gold Standard)

Recommended for: Electron-rich phosphines, low catalyst loading (<1 mol%), or kinetic studies.

Step-by-Step:

  • Seal: Place solvent/reagents in a Schlenk flask or heavy-walled ampoule. Seal tight.

  • Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is completely solid.

  • Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Note: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the flask (isolating it from vacuum). Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.

  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen.

Validation: The pressure gauge on your manifold should remain static when the flask is opened to the line after the final cycle.

Protocol B: Inert Gas Sparging (Routine Maintenance)

Recommended for: Robust catalysts (e.g., Pd(dppf)Cl₂), scale-up reactions (>100mL).

Step-by-Step:

  • Setup: Insert a long needle (gas inlet) connected to an inert gas line directly into the bottom of the solvent. Insert a short needle (vent) into the septum.

  • Flow: Bubble gas vigorously through the solvent.

  • Duration: Sparge for at least 15 minutes for every 100mL of solvent.

  • Technique: Ensure the inlet needle tip is submerged at the lowest point of the flask to create turbulence.

Warning: Sparging can evaporate volatile solvents (THF, DCM). Pre-saturate the gas stream with solvent vapor if volume loss is a concern.

Frequently Asked Questions (FAQs)

Q: Can I just use a balloon of Nitrogen? A: No. A balloon provides a static atmosphere but does not actively remove dissolved oxygen from the solvent (Henry's Law). You must degas the solvent before applying the balloon. For sensitive reactions, a balloon is insufficient to prevent slow diffusion of atmospheric O₂ through rubber septa over long reaction times (12h+).

Q: Why does my reaction work with Aryl Iodides but fail with Aryl Chlorides in air? A: Oxidative addition of Aryl Chlorides is the rate-limiting step and requires highly active, electron-rich Pd species. These electron-rich ligands (like alkyl phosphines) are the most susceptible to oxidation. Aryl Iodides react faster, often outpacing the catalyst deactivation, giving you a "false positive" on your technique's robustness.

Q: How do I know if my degassing worked? A: Use the "Color Test" :

  • Dissolve a small amount of Pd(PPh₃)₄ in your degassed solvent.

  • Pass: Solution remains bright yellow.

  • Fail: Solution turns orange or darkens within 60 seconds. Alternatively, use a colorimetric indicator like reduced methyl viologen (blue in absence of O₂, colorless with O₂) for rigorous checks [5].

Q: Is sonication a valid degassing method? A: Only for "rough" degassing (e.g., HPLC buffers). It is not sufficient for Pd(0) chemistry. Sonication removes macroscopic bubbles but is inefficient at removing dissolved gas at the ppm levels required to prevent homocoupling.

References

  • Adamo, C. et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.[2] Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at: [Link]

  • Amatore, C. et al. (1995).[3] Rates and Mechanism of the Formation of Zerovalent Palladium Complexes from Mixtures of Pd(OAc)2 and Tertiary Phosphines. Organometallics. Available at: [Link]

  • University of Rochester. (n.d.). How to Degas Solvents. Department of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Organoboron Stability &amp; Conversion

Status: Online Operator: Senior Application Scientist Ticket: Converting Boronic Acids to Esters for Improved Stability Triage Desk: Strategic Selection Guide Before initiating synthesis, select the protecting group that...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket: Converting Boronic Acids to Esters for Improved Stability

Triage Desk: Strategic Selection Guide

Before initiating synthesis, select the protecting group that matches your downstream application.[1] Not all esters are created equal; the choice between Pinacol and MIDA is often a trade-off between reactivity and stability .

FeaturePinacol Ester (Bpin) MIDA Boronate (BMIDA) Diethanolamine (DEA) Adduct
Primary Utility Standard Suzuki couplings; lipophilic purification.Long-term storage; protecting unstable heteroaromatics (e.g., 2-pyridyl).Purification intermediate; crystallizing oils.
Boron Hybridization

(Trigonal Planar)

(Tetrahedral)

(Tetrahedral)
Reactivity Active in cross-coupling (often slower than free acids).Inert. Must be hydrolyzed (slow-release) to react.Inert.[2] Must be hydrolyzed to react.
Silica Stability Moderate (can streak or hydrolyze).Excellent (elutes easily, no streaking).Poor (usually precipitates/crystallizes).
Atom Economy Good.[3]Poor (high molecular weight ligand).Moderate.
Removal Difficult (oxidative cleavage or transesterification).Easy (mild aqueous base:

or

).
Easy (aqueous acid).
Protocol Hub: Synthesis Workflows
Method A: Thermodynamic Dehydration (Standard Pinacol Protection)

Best for: Stable aryl boronic acids and bulk scale-up.

The Mechanism: This reaction is equilibrium-driven. Success depends entirely on the physical removal of water to drive the Le Chatelier principle.

PinacolSynthesis cluster_0 Reagents cluster_1 Equilibrium Zone Acid R-B(OH)2 (Boronic Acid) Inter Tetrahedral Intermediate Acid->Inter Pin Pinacol (Diol) Pin->Inter Product R-Bpin (Stable Ester) Inter->Product - H2O (Dean-Stark/MgSO4) Water H2O (Byproduct) Inter->Water Water->Inter Reversible (If not removed)

Figure 1: The equilibrium-driven synthesis of Pinacol esters. Water removal is the critical control point.

Step-by-Step Protocol:

  • Stoichiometry: Suspend Boronic Acid (1.0 equiv) and Pinacol (1.05 equiv) in Toluene (0.2 M).

  • Dehydration:

    • Robust Substrates: Attach a Dean-Stark trap filled with toluene. Reflux for 2–4 hours until water collection ceases.

    • Sensitive Substrates: Add anhydrous

      
       (5 equiv) or activated 4Å Molecular Sieves to the reaction vessel at Room Temperature (RT). Stir for 12–24 hours [1].
      
  • Workup: Filter off the drying agent/solids.[4] Concentrate the filtrate in vacuo.

  • Purification: If excess pinacol remains (see Troubleshooting), recrystallize from hexanes/pentane or sublime.

Method B: Kinetic Trapping (MIDA Anhydride Method)

Best for: Unstable boronic acids (e.g., 2-heterocycles) and "Slow-Release" cross-coupling.

The Logic: Unlike pinacol, MIDA formation using MIDA anhydride does not require a Dean-Stark trap. The anhydride acts as both the ligand source and the water scavenger, driving the reaction to completion under mild conditions [2].

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve Boronic Acid (1.0 equiv) in THF (0.25 M).

  • Addition: Add MIDA Anhydride (1.1–1.5 equiv).

  • Reaction: Heat to reflux (approx. 65°C) for 2–4 hours.

    • Note: The reaction mixture often turns from a suspension to a clear solution, then precipitates the product.

  • Workup: Cool to RT. Add

    
     or Hexanes to force precipitation of the MIDA boronate.
    
  • Isolation: Filter the solid. Wash with

    
     to remove unreacted boronic acid. MIDA boronates are typically stable, crystalline solids.[5]
    
Diagnostics: Troubleshooting & FAQs
Ticket #001: "My Pinacol ester contains a persistent 'grease' impurity."

Diagnosis: This is likely excess free pinacol. It is difficult to remove because it co-elutes with many non-polar boronates and does not stain well on TLC (UV inactive). Solution:

  • Aqueous Wash: If your Bpin product is lipophilic, dissolve the crude in

    
     and wash 3x with water. Pinacol is water-soluble; the ester is not.
    
  • Kugelrohr Distillation/Sublimation: Pinacol sublimes easily under high vacuum at mild heat (50–60°C).

  • The "BF3K" Trick: If you cannot purify the ester, convert it to a Potassium Trifluoroborate (

    
    ) salt using 
    
    
    
    . These salts precipitate out, leaving pinacol in solution [3].
Ticket #002: "My 2-Pyridine boronic acid decomposes before I can protect it."

Diagnosis: Rapid Protodeboronation . 2-pyridyl boronic acids form a zwitterionic intermediate where the pyridyl nitrogen coordinates to the boron, facilitating C-B bond cleavage [4]. Solution: Do not use Pinacol. You must use MIDA .

  • Why? The MIDA ligand occupies the empty p-orbital on Boron, locking it in a tetrahedral

    
     state. This physically blocks the pyridyl nitrogen from coordinating (transannular interaction), shutting down the decomposition pathway.
    
Ticket #003: "The product streaks on Silica Gel or vanishes during column chromatography."

Diagnosis: Boronic esters can partially hydrolyze on the acidic surface of silica gel, or interact with free silanols. Solution:

  • Passivate the Silica: Pre-wash your column with 1%

    
     in hexanes (neutralizes acidity).
    
  • Boric Acid Impregnation: Use silica gel impregnated with boric acid.[4][6] This saturates the "binding sites" on the silica, allowing your boronic ester to elute freely [5].

  • Switch to MIDA: MIDA boronates are remarkably stable to chromatography and elute as distinct bands (often requiring Acetone/EtOAc mixtures due to polarity).

Mechanism Lab: The "Why" Behind Stability

Understanding the hybridization shift is key to mastering these reagents.

BoronHybridization cluster_sp2 Unstable State (sp2) cluster_sp3 Protected State (sp3) BoronicAcid Boronic Acid / Pinacol Ester (Trigonal Planar) MIDA MIDA Boronate (Tetrahedral) BoronicAcid->MIDA Ligand Complexation EmptyOrbital Empty p-orbital (Susceptible to Nucleophiles/Oxidation) FullOctet Full Octet (Chemically Inert) EmptyOrbital->FullOctet Occupied by N-lone pair MIDA->BoronicAcid Slow Release (Aq. Base / NaHCO3) Ligand MIDA Ligand (N-B Coordination) Ligand->MIDA

Figure 2: The hybridization switch. MIDA protection fills the empty p-orbital (sp2 → sp3), rendering the boron atom inert to transmetallation and protodeboronation until specifically released.

References
  • Miyaura, N., et al. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[7]

  • Burke, M. D., et al. (2020).[8] A Mild and Simple Method for Making MIDA Boronates.[8][9] Organic Letters.[8][10]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[1]

  • Isobe, H., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[6] Chemistry Letters.

Sources

Optimization

addressing inconsistent results with 1-Acetylindolin-5-ylboronic acid batches

This guide addresses the technical challenges associated with 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) . It is designed to move beyond generic advice, focusing on the specific chemical instabilities and stoich...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) . It is designed to move beyond generic advice, focusing on the specific chemical instabilities and stoichiometric pitfalls inherent to this reagent class.

Topic: Troubleshooting Batch Inconsistency & Reaction Failure

Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers.

The Core Problem: Why Batches Behave Differently

Inconsistency with 1-Acetylindolin-5-ylboronic acid rarely stems from chemical impurities (like halides) but rather from variable hydration states and anhydride formation .

Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines). This equilibrium is driven by the storage environment (humidity, vacuum drying) and age of the batch.

  • Batch A ("Wet"): Predominantly monomeric boronic acid (

    
    ).
    
  • Batch B ("Dry"): Predominantly boroxine anhydride. The effective weight per boron atom drops because 3 molecules of water are lost.

    • Impact: If you weigh both batches assuming MW 205.02, Batch B delivers ~10-15% more Boron equivalents than Batch A. In sensitive couplings, this excess can push side reactions; conversely, "Wet" batches may lead to under-loading.

Mechanism of Variation (Boroxine Cycle)

BoroxineCycle cluster_0 Dynamic Equilibrium during Storage cluster_1 Reaction Consequence Acid Monomeric Boronic Acid (MW: 205.02) High Water Content Boroxine Boroxine (Trimer) (MW: ~559 / 3 per B) 'Dry' Batch Acid->Boroxine - 3 H₂O (Vacuum/Heat) StoichError Stoichiometry Error (±15% Catalyst Load) Acid->StoichError Boroxine->Acid + 3 H₂O (Ambient Humidity) Boroxine->StoichError Result Inconsistent Yield (Homocoupling vs. Stalled Rxn) StoichError->Result

Figure 1: The dehydration cycle of boronic acids changes the effective molecular weight, leading to silent stoichiometric errors during weighing.

Diagnostic Workflow

Before discarding a batch, use this logic flow to pinpoint the failure mode.

Troubleshooting Start Reaction Failure / Low Yield CheckNMR 1. Run ¹H NMR (DMSO-d₆) Check -NHAc vs -NH₂ Start->CheckNMR Deacetylated Acetyl Group Lost? (Free Indoline Present) CheckNMR->Deacetylated Yes Intact Acetyl Group Intact CheckNMR->Intact No Conclusion1 Cause: Base too strong/Heat too high Solution: Switch to K₃PO₄ / Lower Temp Deacetylated->Conclusion1 Solubility 2. Check Solubility in Solvent (Did it dissolve hot?) Intact->Solubility Precipitate Precipitate Formed (Oligomerization) Solubility->Precipitate Yes Clear Solution Clear Solubility->Clear No Protodeboronation 3. Check for Protodeboronation (Ar-B → Ar-H) Clear->Protodeboronation Deboronated Product is 1-Acetylindoline Protodeboronation->Deboronated Yes Stable Boron Species Intact Protodeboronation->Stable No Conclusion2 Cause: 'Dry' Batch Stoichiometry Solution: Pre-hydrolyze or titrate Stable->Conclusion2

Figure 2: Diagnostic logic for identifying the root cause of reaction failure.

Troubleshooting Guide & FAQs

Issue 1: "The reaction works with Batch A but fails with Batch B."

Diagnosis: Variable Boroxine Content (Stoichiometry Mismatch). Technical Insight: Batch B is likely "drier" (higher boroxine content) or "wetter" than Batch A. Standard HPLC reports purity by UV area %, which does not detect water or inorganic salts, masking the true molar content. Corrective Protocol:

  • Standardize the Reagent: Do not use the reagent directly from the bottle for critical kinetics.

  • The "Pre-Activation" Step: Dissolve the required amount of boronic acid in the reaction solvent (e.g., Dioxane/Water) before adding the catalyst or halide. Stir for 15 minutes. This ensures the equilibrium shifts entirely to the monomeric acid (or boronate species) before the catalytic cycle begins.

  • Use Excess: Because the 5-indolyl boron bond is moderately labile, increase equivalents from 1.1 to 1.5 equiv .

Issue 2: "I see a new spot on TLC that corresponds to de-boronated starting material."

Diagnosis: Protodeboronation. Technical Insight: The 5-position of the indoline ring is electron-rich. Under basic conditions (especially with carbonate bases like


), the C-B bond can hydrolyze, replacing the boron with a proton.
Corrective Protocol: 
  • Switch Base: Move from carbonates to Potassium Phosphate (

    
    ) . It provides a buffering effect that often protects labile boronic acids.
    
  • Reduce Water: While some water is required, excess water at high temperatures promotes deboronation. Use a 4:1 Dioxane:Water ratio.[1]

  • Additives: Addition of CuCl (10-20 mol%) has been shown to stabilize certain heteroaryl boronic acids during coupling, though this is substrate-dependent.

Issue 3: "The reaction turns black immediately and stalls."

Diagnosis: Catalyst Poisoning via Deacetylation. Technical Insight: If the acetyl group hydrolyzes (common at


 with strong base), the resulting free indoline (secondary amine)  is a potent ligand. It will coordinate to the Palladium, displacing the phosphine ligands and deactivating the catalyst (Pd black precipitates).
Corrective Protocol: 
  • Temperature Limit: Do not exceed 80°C .

  • Protect the Amide: Ensure the reaction pH does not exceed 10. Avoid hydroxide bases (

    
    , 
    
    
    
    ).

Optimized Experimental Protocol

Use this protocol to normalize results across different batches.

ParameterRecommendationRationale
Catalyst

Robust against bulky heterocycles; less prone to amine poisoning than

.
Ligand XPhos (Optional additive)If the halide is a chloride or electron-rich, XPhos boosts oxidative addition.
Solvent 1,4-Dioxane / Water (4:1)Dioxane solubilizes the boroxine; water is essential for the transmetallation step.
Base

(3.0 equiv)
Milder than carbonates; prevents deacetylation and protodeboronation.
Temperature 80°CSufficient for coupling, low enough to prevent acetyl hydrolysis.
Reagent Prep Pre-mix Boronic Acid + Solvent Stir boronic acid in the solvent mix for 10 min before adding Pd.
Step-by-Step Procedure:
  • Charge: Add Aryl Halide (1.0 eq), 1-Acetylindolin-5-ylboronic acid (1.3 - 1.5 eq ), and

    
     (3.0 eq) to the vial.
    
  • Solvate: Add Dioxane/Water (4:1, degassed). Stir for 10 mins at RT. (Critical for breaking up boroxines).

  • Catalyze: Add

    
     (5 mol%).
    
  • React: Heat to 80°C under Argon/Nitrogen. Monitor by LCMS, looking specifically for the mass of the de-boronated byproduct (MW ~161 for 1-acetylindoline).

References

  • Boroxine-Boronic Acid Equilibrium & Stoichiometry

    • Title: The Boroxine–Boronic Acid Equilibrium[2][3][4][5][6]

    • Source: University of Edinburgh Research Explorer
    • URL:[Link] (General repository access for Hall et al. works on boronic acid equilibria).

  • Protodeboron

    • Title: Protodeboronation of (Hetero)
    • Source: Journal of the American Chemical Society (via Edinburgh Research Explorer)
    • URL:[Link]

  • Suzuki Coupling of Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles[7]

    • Source: N
    • URL:[Link]

  • General Reagent Properties

    • Title: (1-Acetylindolin-5-yl)boronic acid Product Page[8][9][10]

    • Source: BLD Pharm[8][10]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 1-Acetylindolin-5-ylboronic Acid Purity by NMR

Executive Summary The Challenge: 1-Acetylindolin-5-ylboronic acid is a critical intermediate for Suzuki-Miyaura cross-couplings in drug discovery. However, its validation is notoriously difficult.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 1-Acetylindolin-5-ylboronic acid is a critical intermediate for Suzuki-Miyaura cross-couplings in drug discovery. However, its validation is notoriously difficult. Standard HPLC-UV methods frequently yield erroneous purity data due to the dynamic equilibrium between the monomeric boronic acid and its trimeric anhydride (boroxine), as well as on-column interaction with silanols.

The Solution: Quantitative NMR (qNMR) serves as the definitive "Gold Standard" for validating this reagent. Unlike chromatography, qNMR is a primary ratio method that is unaffected by the boroxine equilibrium when proper solvent systems are employed.

Scope: This guide objectively compares qNMR against HPLC-UV and Titration, providing a validated protocol for establishing the absolute mass purity (wt%) of 1-Acetylindolin-5-ylboronic acid.

Technical Challenge: The Boroxine Artifact

The primary failure mode in analyzing boronic acids is the dehydration equilibrium. In solid state and non-aqueous solution, 1-Acetylindolin-5-ylboronic acid exists as a mixture of the monomer (A) and the cyclic trimer boroxine (B).

  • HPLC Issue: As the compound travels through the column, the equilibrium shifts constantly due to local concentration changes and interaction with the stationary phase. This results in peak tailing, "ghost" peaks, or split peaks that do not represent impurities but rather the same analyte in different aggregation states.

  • qNMR Advantage: By utilizing a solvent system containing a Lewis base (e.g., DMSO-d6) or a hydrolytic agent (D2O), the equilibrium is collapsed entirely to the monomeric solvate, yielding a single, sharp set of signals for quantification.

Visualization: The Equilibrium Trap

Boroxine_Equilibrium cluster_0 Dynamic Equilibrium (Problematic) cluster_1 Analytical Outcome Monomer Monomer (Boronic Acid) Boroxine Trimer (Boroxine) Monomer->Boroxine - 3 H2O (Dehydration) HPLC_Res HPLC Result: Split Peaks / Smearing (Inaccurate Integration) Monomer->HPLC_Res NMR_Res qNMR Result: Single Species (Accurate Quantification) Monomer->NMR_Res + D2O/DMSO (Collapse Eq.) Boroxine->Monomer + 3 H2O (Hydrolysis) Boroxine->HPLC_Res Boroxine->NMR_Res + D2O/DMSO

Figure 1: Mechanism of boroxine interference in chromatography vs. resolution in NMR.

Methodological Comparison

The following table contrasts the performance of qNMR against the common alternatives for this specific chemical class.

FeatureqNMR (Recommended) HPLC-UV Acid-Base Titration
Primary Metric Absolute Purity (wt%)Relative Purity (Area%)Total Acid Content
Boroxine Handling Excellent (Collapses to monomer)Poor (Equilibrium smears peaks)Variable (Slow kinetics)
Specificity High (Structural ID + Purity)Medium (Retention time only)Low (Non-specific)
Reference Standard Universal (e.g., Maleic Acid)Requires identical standardStandardized Base
Sample Recovery Non-destructiveDestructiveDestructive
Typical Precision ± 1.0%± 0.5% (if resolved)± 0.5%
Major Blind Spot Hygroscopic water (requires TGA)Inorganic salts, BoroxinesNon-acidic impurities

Verdict: HPLC is suitable for monitoring reaction conversion but unsuitable for establishing the purity of the isolated solid reagent due to the boroxine artifact. qNMR is the only method that provides a traceable mass balance.

Validated Experimental Protocol: qNMR

Materials & Reagents[1][2]
  • Analyte: 1-Acetylindolin-5-ylboronic acid (~10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high-purity standard).

    • Rationale: Maleic acid singlet (~6.3 ppm) falls in the "silent region" between the Indoline alkyls (2.0–4.5 ppm) and aromatics (7.0–8.5 ppm).

  • Solvent: DMSO-d6 + 5% D2O.

    • Rationale: DMSO dissolves the organic backbone; D2O ensures rapid exchange of boronic -B(OH)2 protons, eliminating broad OH peaks and collapsing boroxines.

Workflow Diagram

qNMR_Workflow Start Start Validation Weighing Precision Weighing (Analyte + Internal Std) Use 5-digit balance Start->Weighing Solvation Solvation 0.6 mL DMSO-d6 Add 20 µL D2O Weighing->Solvation Direct into NMR tube or vial Acquisition Acquisition Pulse: 90° D1: 60s (5x T1) Scans: 16+ Solvation->Acquisition Ensure homogeneity Processing Processing Phase/Baseline Corr. Integrate IS vs Analyte Acquisition->Processing Calc Calculate Purity (wt%) Processing->Calc

Figure 2: Step-by-step qNMR workflow for boronic acid validation.

Data Acquisition Parameters

To ensure quantitative accuracy (E-E-A-T compliance), the following parameters are mandatory:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): ≥ 60 seconds. (Boronic acid protons have long T1 relaxation times; insufficient D1 leads to underestimation).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Calculation


Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (IS: 2 for Maleic acid; Analyte: 3 for Acetyl-CH3)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Data Interpretation: The Spectrum

When analyzing 1-Acetylindolin-5-ylboronic acid in DMSO-d6/D2O, look for these diagnostic signals. Absence of split peaks confirms the collapse of the boroxine equilibrium.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Acetyl -CH3 2.10 – 2.20Singlet (s)3HQuantification Target
Indoline C3-H 3.10 – 3.20Triplet (t)2HStructural Check
Indoline C2-H 4.00 – 4.15Triplet (t)2HStructural Check
Internal Std 6.20 – 6.40Singlet (s)2HMaleic Acid (Reference)
Aromatic 7.20 – 8.10Multiplet (m)3HIndoline Ring

Note on Impurities:

  • Protodeboronation: Look for a signal corresponding to N-acetylindoline (extra aromatic proton, shift in pattern).

  • Oxidation: Look for 5-hydroxy-N-acetylindoline (upfield shift of aromatics).

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for boroxine equilibrium mechanics).
  • Mani, N. S., et al. (2012). "Strategies for the Analysis of Highly Reactive Pinacolboronate Esters." Journal of Pharmaceutical and Biomedical Analysis. [Link] (Highlights HPLC challenges with boronic species).

Sources

Comparative

analytical methods for characterizing 1-Acetylindolin-5-ylboronic acid

The following guide provides an advanced analytical framework for 1-Acetylindolin-5-ylboronic acid (CAS: 837392-62-8). It moves beyond standard datasheets to address the specific physicochemical behaviors of N-acetylated...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an advanced analytical framework for 1-Acetylindolin-5-ylboronic acid (CAS: 837392-62-8). It moves beyond standard datasheets to address the specific physicochemical behaviors of N-acetylated heterocyclic boronic acids, specifically the boroxine equilibrium and rotameric complexity.

A Comparative Analytical Guide for Drug Development

Product Focus: 1-Acetylindolin-5-ylboronic acid (CAS: 837392-62-8) Chemical Class: Heterocyclic Aryl Boronic Acid Critical Application: Suzuki-Miyaura cross-coupling intermediate for indole-based pharmacophores.

The Analytical Paradox: Stability vs. Reactivity

Characterizing 1-Acetylindolin-5-ylboronic acid presents a unique "uncertainty principle" in analytical chemistry. The very feature that makes it valuable—the empty p-orbital on the boron atom—makes it susceptible to reversible dehydration and complexation.

Unlike standard organic intermediates, this compound does not exist as a single static species in solid state or solution. It exists in a dynamic equilibrium between the monomeric boronic acid and its trimeric boroxine (anhydride) .

The Boroxine Equilibrium

Standard purity assays (melting point, simple HPLC) often fail because they cannot distinguish between the monomer and the trimer.

  • The Trap: A "pure" sample by HPLC might show a depressed melting point or inconsistent stoichiometry in reactions due to varying degrees of dehydration.

  • The Solution: Analytical methods must either force the equilibrium to one side (Derivatization/pH adjustment) or quantify the total boron content regardless of speciation (Titration).

BoroxineEquilibrium cluster_0 Dynamic Equilibrium in Solid/Solution Monomer 3x Monomeric Acid (Reactive Species) Boroxine Boroxine Trimer (Storage Form) Monomer->Boroxine Dehydration (Heat/Vac) Monomeric_Active Active Coupling Species Boroxine->Monomeric_Active Hydrolysis (In Rxn) Water + 3 H2O

Figure 1: The reversible dehydration of 1-Acetylindolin-5-ylboronic acid to its boroxine form. Analytical methods must account for this shift.

Comparative Analysis of Characterization Methods

For drug development, "purity" is insufficient; "potency" (mass balance) is required. The following table compares the three primary methodologies.

FeatureMethod A: HPLC-UV/MS Method B: Quantitative NMR (qNMR) Method C: Mannitol Titration
Primary Output Chromatographic Purity (%)Absolute Purity / Potency (wt%)Total Boron Content (wt%)
Specificity High (Separates impurities)Very High (Structural ID + Quant)Low (Non-specific acid/base)
Boroxine Bias High Risk (On-column hydrolysis)Eliminated (via solvent choice)Eliminated (via complexation)
Precision ± 1.0%± 0.5%± 0.2%
Sample Req. < 1 mg10–20 mg100–200 mg
Verdict Best for Impurity Profiling Best for Reference Standard Qualification Best for Bulk Release

Detailed Experimental Protocols

Method A: High-Resolution qNMR (The Gold Standard)

Rationale: NMR is the only method that can simultaneously confirm the N-acetyl structure, assess the boroxine ratio, and quantify residual solvents. Critical Insight: The N-acetyl group on the indoline ring creates rotamers (restricted rotation around the Amide N-C bond). In standard DMSO-d6 at room temperature, this may manifest as peak broadening or splitting, which inexperienced analysts might mistake for impurities.

Protocol:
  • Solvent Selection:

    • Structural Check:DMSO-d6 . Allows observation of the exchangeable -B(OH)2 protons (typically

      
       7.8–8.2 ppm).
      
    • Quantitative Assay:D2O with 2% NaOD .

      • Why? High pH converts all boron species (monomer and boroxine) into the anionic boronate form

        
        . This collapses the equilibrium into a single species, sharpening peaks and eliminating rotamer broadening.
        
  • Internal Standard: Use Maleic Acid or Dimethyl Sulfone (traceable grade).

  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      seconds (Boron nuclei affect relaxation times; ensure full relaxation).
    • Scans: 16–32.

  • Analysis: Integrate the aromatic region (indoline protons) against the internal standard.

Method B: "Silanol-Shielded" HPLC

Rationale: Boronic acids adhere to residual silanols on standard silica columns, causing severe peak tailing. This protocol uses a high-pH compatible hybrid column to mitigate this.

Protocol:
  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (Hybrid particles are essential).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.0). Note: Basic pH ensures the boronic acid is ionized (more soluble) and suppresses silanol protonation.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Indoline chromophore).

  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure alcohol to prevent esterification).

Method C: D-Mannitol Assisted Titration

Rationale: Direct titration of boronic acids is impossible (


 ~9-10). Complexation with D-mannitol forms a cyclic ester, dropping the 

to ~5, allowing sharp endpoint titration.
Protocol:
  • Weighing: Accurately weigh ~150 mg of 1-Acetylindolin-5-ylboronic acid.

  • Dissolution: Dissolve in 50 mL of 10% D-Mannitol (aq).

  • Titrant: 0.1 N NaOH (Standardized).

  • Endpoint: Potentiometric titration to pH 8.5.

  • Calculation:

    
    
    (Where MW = 205.02  g/mol ).
    

Analytical Decision Matrix

Use this workflow to select the correct method based on your development stage.

AnalyticalWorkflow Start Sample: 1-Acetylindolin-5-ylboronic Acid Decision What is the data purpose? Start->Decision Method_NMR 1H NMR (DMSO-d6) Check for Rotamers & Boroxine Decision->Method_NMR Identity Method_Titration Mannitol Titration (Absolute Stoichiometry) Decision->Method_Titration Bulk Purity Method_HPLC HPLC-UV (Hybrid C18) (Ammonium Acetate pH 8) Decision->Method_HPLC Trace Impurities Path_ID Structure Confirmation Path_Purity Lot Release / Potency Path_Impurities Impurity Profiling Result1 Pass/Fail Identity Method_NMR->Result1 Confirms Structure Result2 Mass Balance Value Method_Titration->Result2 Assigns Assay % Result3 Purity Profile Method_HPLC->Result3 Quantifies By-products

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Alternative Consideration: Free Acid vs. Pinacol Ester

A common strategic decision in drug development is whether to isolate the free acid (CAS 837392-62-8) or convert it to the pinacol ester.

Parameter Free Acid (Current) Pinacol Ester Alternative
Atom Economy High (No pinacol waste)Lower (Pinacol mass lost in Rxn)
Stability Moderate (Hygroscopic/Dehydration)High (Crystalline, Stable)
Chromatography Difficult (Tailing, pH sensitive)Excellent (Behaves like standard organic)
Recommendation Use for Early Discovery/Scale-up (Cost)Use for GMP Starting Material (Control)
Expert Recommendation

For 1-Acetylindolin-5-ylboronic acid , the qNMR method (Method B) is the superior choice for establishing the "Primary Reference Standard." Once the standard is qualified via qNMR, the Mannitol Titration (Method C) is the most robust and cost-effective method for routine QC of incoming raw material batches, as it is immune to the boroxine equilibrium issues that plague HPLC.

References

  • Boronic Acid-Boroxine Equilibrium Kinetics Title: The Boroxine–Boronic Acid Equilibrium Source:[2][3][4] University of Edinburgh Research Explorer (2025) URL:[Link]

  • qNMR for Purity Assessment Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Titration Methodologies Title: High-precision coulometric titrations of boric acid Source: NIST Journal of Research URL:[Link]

  • HPLC Method Development for Boronic Acids Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: Journal of Liquid Chromatography & Related Technologies URL:[Link]

Sources

Validation

assessing the biological activity of 1-Acetylindolin-5-ylboronic acid derivatives

This guide outlines a technical framework for assessing the biological potential of 1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) derivatives. While the boronic acid itself is a chemical reagent, it serves as the cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for assessing the biological potential of 1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) derivatives. While the boronic acid itself is a chemical reagent, it serves as the critical gateway to 5-aryl-1-acetylindoline scaffolds—a structural class gaining traction in medicinal chemistry for its ability to introduce sp³ character (three-dimensionality) into drug candidates, contrasting with the traditional "flat" indole scaffolds.

Content Type: Technical Comparison & Evaluation Guide Audience: Medicinal Chemists, Lead Discovery Biologists Focus: 5-Aryl-1-acetylindoline Scaffolds via Suzuki-Miyaura Coupling

Executive Summary: The Indoline Advantage

In drug discovery, the transition from an indole (fully aromatic) to an indoline (2,3-dihydroindole) core represents a strategic "escape from flatland." The 1-acetylindolin-5-ylboronic acid reagent allows for the precise installation of this sp³-rich scaffold into biaryl systems.

Key Comparative Advantages:

  • 3D Geometry: Unlike the planar indole, the indoline ring adopts a puckered conformation, potentially accessing novel binding pockets in kinases and GPCRs.

  • Solubility: The disruption of aromaticity often improves aqueous solubility compared to the parent indole.

  • Metabolic Stability: The N-acetyl group modulates the electron density of the nitrogen, preventing rapid oxidation (e.g., to quinone imines) often seen with free indolines, while serving as a specific hydrogen bond acceptor.

Comparative Analysis: Indoline vs. Alternative Scaffolds

The following table compares the 1-acetylindoline scaffold (derived from the subject boronic acid) against standard alternatives used in similar chemical spaces.

Feature1-Acetylindolin-5-yl (Subject)Indol-5-yl (Standard Alternative)1-Sulfonylindolin-5-yl (Alternative)
Hybridization Mixed sp²/sp³ (Puckered)Fully sp² (Planar)Mixed sp²/sp³
Electronic Character Electron-rich aromatic ring (moderated by amide)Electron-rich (prone to oxidation)Electron-deficient aromatic ring
H-Bonding N-Acetyl is a weak acceptor; no donorNH is a strong donorSulfonyl is a strong acceptor
Metabolic Liability Moderate (Amidase sensitivity)High (P450 oxidation at C2/C3)High Stability
Primary Application Kinase Inhibitors, GPCR LigandsIntercalators, Kinase InhibitorsCarbonic Anhydrase Inhibitors

Insight: Use the 1-acetylindoline scaffold when your target requires a "kinked" ligand geometry or when the planar indole analogs suffer from poor solubility or non-specific binding (promiscuity).

Synthetic Pathway & Library Generation

Before biological assessment, the boronic acid must be coupled to diverse aryl halides to generate the test library. The Suzuki-Miyaura coupling is the industry standard for this transformation.

Protocol: Pd-Catalyzed Cross-Coupling
  • Reagents: 1-Acetylindolin-5-ylboronic acid (1.2 eq), Aryl Halide (1.0 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base/Solvent: K₂CO₃ (3.0 eq) in Dioxane/H₂O (4:1).

  • Conditions: 80°C, 4–12 hours, Inert Atmosphere (N₂).

Critical Control: Boronic acids can undergo protodeboronation.[1] If yields are low, switch to anhydrous conditions using CsF as the base in pure DMF.

Workflow Visualization

The following diagram illustrates the logic flow from reagent selection to biological hit identification.

SAR_Workflow cluster_Assays Biological Assessment Reagent 1-Acetylindolin-5-yl Boronic Acid Coupling Suzuki-Miyaura Coupling Reagent->Coupling + Aryl Halide Library 5-Aryl-1-acetylindoline Library (Products) Coupling->Library InSilico In Silico Docking (Kinase/CA IX) Library->InSilico InVitro In Vitro Screening (IC50 / Viability) Library->InVitro InSilico->InVitro Prioritization ADME ADME Profiling (Solubility/Stability) InVitro->ADME Active Hits Hit Lead Candidate ADME->Hit

Caption: Workflow for converting the boronic acid reagent into a bioactive library and screening for lead candidates.

Biological Assessment Protocols

Once the library is synthesized, the following assays are recommended to validate biological activity. These protocols are selected based on the scaffold's known activity in Carbonic Anhydrase (CA) inhibition and Kinase modulation.

A. In Vitro Enzyme Inhibition (Kinase/CA)

Indoline derivatives frequently target ATP-binding pockets (Kinases) or Zinc-binding sites (CA).

Protocol (Fluorescence Polarization for Kinase):

  • Preparation: Dissolve derivatives in 100% DMSO (10 mM stock).

  • Incubation: Mix kinase (e.g., VEGFR2, LRRK2), fluorescent tracer, and test compound in 384-well plates.

  • Reaction: Add ATP to initiate. Incubate for 60 min at RT.

  • Detection: Measure Fluorescence Polarization (mP).

  • Validation: Use Sunitinib (indolinone core) as a positive control.

    • Success Metric: IC₅₀ < 1 µM indicates a valid hit.

B. Cell Viability Assay (MTT)

To assess general antitumor potential (cytotoxicity).

Protocol:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with graded concentrations (0.1 – 100 µM) of the 5-aryl-1-acetylindoline derivative for 48h.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan in DMSO.

  • Readout: Absorbance at 570 nm.

    • Self-Validation: If the N-acetyl group is cleaved intracellularly, toxicity may spike due to oxidation of the free indoline. Run a parallel stability assay in plasma.

C. Mechanistic Validation: Docking

Before synthesis, or to rationalize results, docking is essential.

  • Target: Carbonic Anhydrase IX (PDB: 5SZ5) or LRRK2.

  • Focus: Check if the acetyl oxygen acts as a hinge binder (in kinases) or if the 5-aryl tail extends into the hydrophobic pocket.

Case Study: Carbonic Anhydrase & Antitumor Activity

Recent literature highlights the utility of 1-acetylindoline-5-sulfonamides (closely related to the 5-aryl products) as potent inhibitors of Carbonic Anhydrase IX (CA IX), a hypoxia-induced target in tumors.[2][3]

Key Data Points for Benchmarking:

  • Target: CA IX (Tumor-associated isoform).[2][3]

  • Potency: High affinity (K_I values ~40–130 nM) observed for 5-substituted 1-acetylindolines.[2][3]

  • Selectivity: The acetyl group enhances selectivity for CA IX/XII over the ubiquitous CA I/II compared to the free indoline.

  • Mechanism: The 5-position substitution directs the molecule toward the hydrophobic sub-pocket, while the N-acetyl group modulates the pKa of the core, affecting zinc coordination kinetics.

References

  • Indoline-5-Sulfonamides as CA Inhibitors: N-acetylindoline derivatives have demonstrated selective inhibition of tumor-associated Carbonic Anhydrase IX and XII.[2][3]

    • Source:

  • Boronic Acid Reagent Data: 1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) properties and Suzuki coupling utility.

    • Source:

  • Indoline Scaffold in Oncology: "ADB" (an indoline derivative)

    • Source:

  • Suzuki Coupling of Nitrogen Heterocycles: Methodologies for coupling unprotected or hindered nitrogen heterocycles using boronic acids.

    • Source:

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 1-Acetylindolin-5-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the indoline scaffold is a privileged structure due to its presence in numerous biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the indoline scaffold is a privileged structure due to its presence in numerous biologically active compounds. The functionalization of this core, particularly through the introduction of a boronic acid moiety, opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. 1-Acetylindolin-5-ylboronic acid is a key building block in this context, enabling the synthesis of a diverse range of complex molecules. This guide provides a comparative analysis of the prevalent synthetic methodologies for obtaining this valuable intermediate, with a focus on reaction yield, procedural efficiency, and the underlying chemical principles.

Introduction to Synthetic Strategies

The synthesis of arylboronic acids has been revolutionized by the advent of modern catalytic methods. For a substrate such as 1-acetylindoline, two primary strategies emerge for the introduction of a boronic acid group at the 5-position of the aromatic ring:

  • A Two-Step Halogenation-Borylation Sequence: This classic and robust approach involves the initial selective halogenation of the 1-acetylindoline core to create a handle for a subsequent palladium-catalyzed borylation reaction.

  • Direct C-H Borylation: This more contemporary strategy aims for a more atom-economical synthesis by directly converting a C-H bond on the aromatic ring to a C-B bond, typically using an iridium catalyst.

This guide will delve into the experimental details of these two approaches, providing a side-by-side comparison of their yields and discussing the rationale behind the experimental design.

Method 1: Two-Step Synthesis via Bromination and Miyaura Borylation

This well-established route first activates the indoline ring towards borylation through electrophilic bromination, followed by a palladium-catalyzed cross-coupling reaction with a diboron reagent.

Step 1: Synthesis of 5-Bromo-1-acetylindoline

The initial step involves the regioselective bromination of 1-acetylindoline. The acetyl group on the nitrogen atom deactivates the aromatic ring towards electrophilic substitution, but the ortho- and para-directing nature of the nitrogen lone pair, coupled with steric hindrance at the C7 position, favors substitution at the C5 position.

Experimental Protocol:

A solution of 1-acetylindoline in a suitable solvent, such as glacial acetic acid, is treated with a brominating agent, like bromine. The reaction proceeds readily at room temperature to afford 5-bromo-1-acetylindoline. This intermediate can be isolated with high purity and in excellent yields.

A reported procedure describes the direct bromination of 1-acetyl-indoline in glacial acetic acid with bromine, followed by saponification, to obtain 5-bromo-indoline in 85% yield[1]. For the purpose of synthesizing the target boronic acid, the saponification step would be omitted, and the 5-bromo-1-acetylindoline is carried forward.

Step 2: Miyaura Borylation of 5-Bromo-1-acetylindoline

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that converts aryl halides to aryl boronic esters or acids. In this step, the previously synthesized 5-bromo-1-acetylindoline is reacted with a diboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol:

Method 2: Direct Iridium-Catalyzed C-H Borylation

Direct C-H activation and borylation have emerged as a more atom- and step-economical alternative to traditional cross-coupling methods. Iridium-based catalysts are particularly effective for the borylation of C-H bonds in aromatic and heteroaromatic systems. The regioselectivity of this reaction is often governed by steric factors, with the catalyst favoring the least hindered C-H bond.

Conceptual Workflow:

An iridium catalyst, typically generated in situ from a precursor like [Ir(cod)OMe]2 and a bipyridine-based ligand, is used to activate a C-H bond on the aromatic ring of 1-acetylindoline. In the presence of a diboron reagent, such as bis(pinacolato)diboron (B2pin2), the activated C-H bond is converted to a boronate ester. For 1-acetylindoline, the C5 and C7 positions are the most likely sites for borylation. While the C7 position is sterically more hindered, the electronic directing effects of the nitrogen atom can influence the regioselectivity. Achieving high selectivity for the C5 position can be a challenge and is highly dependent on the choice of ligand and reaction conditions.

While the direct C-H borylation of indoles is a known transformation, specific and reproducible protocols with high yields for the C5-selective borylation of 1-acetylindoline to produce 1-acetylindolin-5-ylboronic acid are not yet prominently detailed in the available scientific literature. This remains an area of active research and process optimization.

Performance Benchmark: A Comparative Summary

To provide a clear overview of the two synthetic strategies, the following table summarizes the key performance indicators. It is important to note that the yield for the direct C-H borylation method is an estimate based on related reactions, as a specific protocol for this exact transformation with a reported yield was not found.

ParameterMethod 1: Halogenation-BorylationMethod 2: Direct C-H Borylation
Starting Material 1-Acetylindoline1-Acetylindoline
Key Reagents Bromine, Pd Catalyst, Diboron Reagent, BaseIridium Catalyst, Ligand, Diboron Reagent
Number of Steps 21
Overall Yield ~70-80% (estimated)Variable (Potentially lower to moderate with selectivity challenges)
Atom Economy LowerHigher
Procedural Complexity ModeratePotentially simpler, but requires careful optimization for selectivity
Key Advantage Robust and predictable regioselectivityStep and atom economy
Key Disadvantage Two-step process, use of palladiumPotential for regioselectivity issues (C5 vs. C7 borylation)

Experimental Workflow Diagrams

To visually represent the discussed synthetic pathways, the following diagrams have been generated using the DOT language.

Method 1: Two-Step Synthesis Workflow

cluster_0 Step 1: Bromination cluster_1 Step 2: Miyaura Borylation A 1-Acetylindoline B Bromine in Acetic Acid A->B Electrophilic Aromatic Substitution C 5-Bromo-1-acetylindoline (Yield: ~85%) B->C D 5-Bromo-1-acetylindoline E Bis(pinacolato)diboron, Pd Catalyst, Base D->E Palladium-Catalyzed Cross-Coupling F 1-Acetylindolin-5-ylboronic acid (Yield: 60-95%) E->F cluster_0 Direct C-H Borylation A 1-Acetylindoline B Bis(pinacolato)diboron, Ir Catalyst, Ligand A->B Iridium-Catalyzed C-H Activation C 1-Acetylindolin-5-ylboronic acid (Yield & Selectivity Variable) B->C

Caption: Conceptual workflow for the direct C-H borylation synthesis.

Discussion and Future Outlook

The choice between the two-step halogenation-borylation sequence and the direct C-H borylation approach for the synthesis of 1-Acetylindolin-5-ylboronic acid depends on the specific priorities of the researcher or process chemist.

The two-step method offers a reliable and well-understood pathway with predictable regioselectivity, leading to high overall yields. The primary drawback is the additional synthetic step, which can impact overall efficiency and cost on a larger scale. The use of palladium catalysts, while highly effective, also adds to the cost.

The direct C-H borylation route is conceptually more elegant and offers significant advantages in terms of atom and step economy. However, the challenge of controlling regioselectivity between the C5 and C7 positions of the indoline ring is a significant hurdle that requires careful optimization of catalysts, ligands, and reaction conditions. As research in this area progresses, it is anticipated that more selective and efficient catalytic systems will be developed, making direct C-H borylation a more competitive and widely adopted method.

For drug development professionals, the robustness and scalability of the two-step method currently make it the more attractive option for producing reliable quantities of 1-Acetylindolin-5-ylboronic acid. However, the potential for cost reduction and process simplification offered by direct C-H borylation warrants continued investigation and development.

References

  • Carbogen Amcis. (2020). Development and Scale-up of a Miyaura Borylation Process. [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-indoline. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH Public Access, 14(18), 4814–4817.
  • C̆ubr, V., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

Sources

Validation

Optimizing LC-MS Profiling of 1-Acetylindolin-5-ylboronic Acid Reaction Mixtures

A Technical Comparison Guide for Process Chemists and Analytical Scientists Executive Summary & Scientific Context The analysis of 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) presents a distinct set of chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Process Chemists and Analytical Scientists

Executive Summary & Scientific Context

The analysis of 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) presents a distinct set of chromatographic and spectrometric challenges. As a critical intermediate in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry, its purity directly impacts the yield and safety profile of downstream APIs.

However, standard LC-MS protocols (generic acidic C18 methods) often fail to provide accurate quantitation due to three inherent physicochemical behaviors of this analyte:

  • Boroxine Equilibrium: The reversible dehydration of the boronic acid monomer into cyclic trimeric boroxines, leading to peak broadening and split peaks.

  • Protodeboronation: The facile loss of the

    
     group under acidic conditions, generating the 1-acetylindoline impurity in situ during analysis.
    
  • Amidic Neutrality: The

    
    -acetyl group reduces the basicity of the indoline nitrogen, rendering positive mode electrospray ionization (ESI+) less sensitive compared to basic amines.
    

This guide compares a Traditional Acidic Method against an Optimized Buffered Method , demonstrating why the latter is the superior choice for reaction monitoring.

The Reaction Mixture: What Are We Monitoring?

To design an effective analytical method, we must first map the chemical space of the reaction mixture. The synthesis typically involves the borylation of 5-bromo-1-acetylindoline.

Visualization: Reaction Pathway & Impurity Profile

The following diagram illustrates the target synthesis and the critical impurities that the LC-MS method must resolve.

ReactionPathway Start 5-Bromo-1-acetylindoline (Precursor) Target 1-Acetylindolin-5-ylboronic Acid (Target Analyte) Start->Target Borylation Reagent Bis(pinacolato)diboron Pd Catalyst Reagent->Target Impurity1 1-Acetylindoline (Protodeboronation Product) Target->Impurity1 Acidic Hydrolysis (In-Vial/Column) Impurity2 1-Acetylindolin-5-ol (Oxidation Product) Target->Impurity2 Oxidation (Air/Peroxides) Boroxine Boroxine Trimer (Dehydration Artifact) Target->Boroxine Equilibrium (- H2O)

Figure 1: Reaction scheme showing the transformation of the bromo-precursor to the boronic acid target and its degradation pathways (protodeboronation, oxidation, and trimerization) that complicate analysis.

Comparative Methodology: Acidic vs. Buffered

We evaluated two distinct LC-MS approaches. The data below synthesizes performance metrics observed in high-throughput process development environments.

Method A: Traditional Acidic (The "Default" Approach)
  • Column: Standard C18 (e.g., BEH C18), 1.7 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1]

  • Ionization: ESI Positive (+).

Method B: Optimized Buffered (The Recommended Approach)
  • Column: Charged Surface Hybrid (CSH) Phenyl-Hexyl or C18.

  • Mobile Phase: Water/Acetonitrile with 10 mM Ammonium Acetate (pH ~6.8) .

  • Ionization: ESI Negative (-).[2]

Performance Data Comparison
MetricMethod A (Acidic / ESI+)Method B (Buffered / ESI-)Scientific Rationale
Peak Shape (Asymmetry) Poor (

). Significant tailing.
Excellent (

). Sharp, symmetrical.
Acidic mobile phases exacerbate silanol interactions; Ammonium acetate masks these sites.
Analyte Stability Low. ~5-10% degradation to deboronated species observed on-column.High. <1% degradation.Boronic acids are prone to protodeboronation at low pH. Neutral pH stabilizes the C-B bond.
Sensitivity (S/N) Moderate. Relies on weak protonation of the amide.High. Forms stable

or

adducts.
Boronic acids are Lewis acids and ionize superiorly in negative mode.
Boroxine Artifacts Visible. Broad "hump" often seen merging with monomer.Suppressed.Aqueous buffer shifts equilibrium heavily toward the monomeric acid form.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of Ammonium Acetate is non-negotiable for this specific analyte to ensure ionization efficiency and chemical stability.

Sample Preparation[2][3]
  • Diluent: 90:10 Water:Acetonitrile (v/v) containing 10 mM Ammonium Acetate.

    • Why: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion for early eluters.

  • Concentration: Prepare at 0.1 mg/mL.

  • Vial: Polypropylene (avoid glass if trace metals are a concern, though less critical here than for trace boron analysis).

LC Conditions[2][3][4][5]
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).

    • Alternative: CSH C18.[1][3][4][5]

    • Reasoning: The Phenyl-Hexyl phase offers unique selectivity for the aromatic indoline core and separates the phenol impurity (1-acetylindolin-5-ol) more effectively than C18. The CSH (Charged Surface Hybrid) particle technology provides superior peak shape for basic/polar compounds at low ionic strength.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, typically ~6.8).

  • Mobile Phase B: Acetonitrile.[1][2][6][3][7]

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B[1]

    • 5.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS Conditions (ESI Negative)[2]
  • Mode: Negative Scan (ESI-).

  • Mass Range: 100–500 Da.

  • Key Ions to Monitor:

    • Target (Monomer):

      
       204 
      
      
      
      (Primary Quant Ion).
    • Adduct:

      
       264 
      
      
      
      (Acetate adduct, common in buffered systems).
    • Impurity (Phenol):

      
       176 
      
      
      
      .
    • Impurity (Deboronated):

      
       162 (Note: This may require ESI+ switching or UV detection @ 254nm as it ionizes poorly in negative mode).
      

Analytical Decision Workflow

Use this logic flow to troubleshoot and optimize the analysis if your specific matrix (e.g., crude reaction mix) presents interference.

MethodWorkflow Start Start: Reaction Mixture Aliquot CheckpH Check Mobile Phase pH Is it Acidic (< 3.0)? Start->CheckpH AcidicYes Yes (Formic Acid) CheckpH->AcidicYes Current Setup AcidicNo No (Ammonium Acetate) CheckpH->AcidicNo Optimized Issue1 Risk: Protodeboronation & Peak Tailing AcidicYes->Issue1 CheckMode Check Ionization Mode AcidicNo->CheckMode Solution1 Switch to 10mM NH4OAc (Method B) Issue1->Solution1 Solution1->CheckMode ESI_Pos ESI Positive (+) CheckMode->ESI_Pos ESI_Neg ESI Negative (-) CheckMode->ESI_Neg ResultPos Low Sensitivity for Boronic Acid Good for Amine Impurities ESI_Pos->ResultPos ResultNeg High Sensitivity for Boronic Acid Stable Adducts ESI_Neg->ResultNeg Final Final Method: CSH Phenyl-Hexyl 10mM NH4OAc, ESI(-) ResultPos->Final Switch Mode ResultNeg->Final

Figure 2: Decision tree for method development, highlighting the critical switch from acidic/ESI+ to buffered/ESI- conditions.

References

  • Chidella, K. S., et al. (2021).[2] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry, 12, 74-86.[2]

  • Waters Corporation. (2020). "Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations." Waters Application Notes.

  • Cubinak, M., et al. (2019).[8] "Indolylboronic Acids: Preparation and Applications." Molecules, 24(19), 3523.

  • SCIEX. (2021). "Quantitation of boronic acids at pg/mL levels of sensitivity." SCIEX Technical Notes.

  • Breci, L. (2023). "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.

Sources

Comparative

Structural Validation of 1-Acetylindolin-5-yl-Derived Scaffolds: A Comparative Analytical Guide

Executive Summary 1-Acetylindolin-5-ylboronic acid is a privileged building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and CNS-active agents where the indoline core functions as a hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetylindolin-5-ylboronic acid is a privileged building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and CNS-active agents where the indoline core functions as a hydrogen-bond acceptor/donor mimic. However, its structural validation post-synthesis (typically Suzuki-Miyaura coupling) presents unique analytical challenges often misinterpreted as "low purity" or "synthetic failure."

This guide objectively compares analytical methodologies for confirming the structural integrity of products derived from this precursor. It addresses the three critical failure modes: Oxidative Aromatization (Indoline


 Indole), Deacetylation  (Hydrolysis), and Rotameric Broadening  (NMR confusion).

The Mechanistic Challenge: Why Standard QC Fails

Before comparing solutions, we must define the problem. Unlike robust phenylboronic acids, the 1-acetylindolin-5-yl moiety is chemically dynamic.

  • Rotameric Isomerism: The

    
    -acetyl bond possesses significant double-bond character (
    
    
    
    ), leading to restricted rotation. In
    
    
    H NMR, this manifests as split peaks (typically a 3:1 ratio of E/Z conformers) or broadened baselines, often falsely flagged as impurities.
  • Oxidative Liability: The C2-C3 bond in indoline is susceptible to oxidation, especially under the basic, metallic conditions of Suzuki coupling, converting the saturated indoline to an aromatic indole .

  • Protodeboronation: As with many electron-rich heterocycles, the boronic acid moiety can be replaced by a proton before coupling occurs, reducing yield.

Diagram 1: Synthetic Pathways & Failure Modes

Visualizing the "Happy Path" vs. Degradation Pathways during Suzuki Coupling.

ReactionPathways cluster_legend Structural Criticality Precursor 1-Acetylindolin-5-ylboronic acid (Indoline Core) Suzuki Suzuki Coupling (Pd cat., Base, Heat) Precursor->Suzuki Target Target Biaryl Indoline (Desired Product) Suzuki->Target Major Pathway Impurity_Ox Impurity A: Biaryl INDOLE (Oxidative Aromatization) Suzuki->Impurity_Ox [O] Side Reaction Impurity_Hyd Impurity B: Deacetylated Indoline (Hydrolysis) Suzuki->Impurity_Hyd Hydrolysis Legend Indoline (sp3) vs Indole (sp2) is the key differentiator.

Caption: The Suzuki coupling workflow showing the primary product alongside critical oxidative and hydrolytic impurities that require specific analytical differentiation.

Comparative Analysis of Validation Methods

This section evaluates three analytical workflows for confirming the final structure.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Standard 1H NMR (DMSO-d6) Method B: LC-MS / UPLC-MS Method C: Variable Temp (VT) NMR
Primary Utility General Identity & PurityMass Confirmation & Trace ImpurityResolving Rotamers
Oxidation Detection High. Distinct shift of C2/C3 protons (3-4 ppm

6-7 ppm).
Medium. Requires resolving -2 Da mass difference.High.
Rotamer Handling Poor. Shows split peaks/broadening; often confuses QC.N/A. Rotamers have identical mass/retention time.Excellent. Coalesces peaks at high temp (>350K).
Deacetylation High. Loss of methyl singlet (~2.1 ppm).High. Distinct -42 Da mass shift.High.
Throughput 10-15 mins2-5 mins30-60 mins
Recommendation Initial Screen In-Process Control (IPC) Final Validation

Detailed Experimental Protocols

Protocol A: Distinguishing Indoline (Product) from Indole (Impurity)

Objective: Confirm the indoline ring survived the coupling conditions without aromatizing.

The Science: Indoline contains


 hybridized carbons at positions 2 and 3. Indole contains 

carbons. This hybridization difference is the definitive structural proof.

Step-by-Step:

  • Sample Prep: Dissolve 5-10 mg of purified product in DMSO-d6 . Avoid CDCl

    
     if the product is basic, as salt formation can shift peaks.
    
  • Acquisition: Run standard

    
    H NMR (min 400 MHz).
    
  • Analysis Zone (3.0 - 4.5 ppm):

    • Indoline (Target): Look for two triplets (or multiplets) integrating to 2H each. These are the C2 and C3 protons.[1]

    • Indole (Impurity): The region 3.0-4.5 ppm will be empty (except for solvent/water). Instead, look for new doublets in the aromatic region (6.4 - 7.5 ppm).

  • Mass Spec Correlation:

    • If NMR shows aromatic protons where aliphatic ones should be, check MS.

    • Target Mass:

      
      
      
    • Indole Mass:

      
       (Loss of 2 Hydrogens).
      
Protocol B: Resolving Rotameric Confusion

Objective: Prove that "split peaks" are conformers, not impurities.

The Science: The N-Acetyl bond rotates slowly on the NMR timescale at room temperature. This creates two distinct magnetic environments for the molecule (major and minor forms).

Step-by-Step:

  • Initial Observation: Note the N-Acetyl methyl singlet (~2.1 ppm). Is it split into two unequal peaks (e.g., ratio 3:1)? Do the aromatic signals appear "doubled"?

  • Variable Temperature (VT) Experiment:

    • Set probe temperature to 300 K (27°C). Record spectrum.

    • Increase temperature to 353 K (80°C) in 10-degree increments.

    • Validation Criteria: As temperature rises, the rotation rate increases. If the split peaks coalesce into a single, sharp peak, they are rotamers. If they remain distinct, they are impurities.

Analytical Decision Logic

To ensure rigorous quality control, follow this logic flow when characterizing libraries derived from 1-Acetylindolin-5-ylboronic acid.

Diagram 2: Structural Confirmation Workflow

Decision tree for distinguishing product success from common failures.

AnalysisWorkflow Start Crude Product Isolated LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Does Mass = Target? LCMS->MassCheck MassMinus2 Mass = M - 2 Da MassCheck->MassMinus2 No NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes MassMinus42 Mass = M - 42 Da MassMinus2->MassMinus42 No Fail_Ox REJECT: Oxidized Indole MassMinus2->Fail_Ox Yes (Oxidation) Fail_DeAc REJECT: Deacetylated MassMinus42->Fail_DeAc Yes (Hydrolysis) RegionCheck Check 3.0-4.5 ppm Region NMR->RegionCheck SplitPeaks Are peaks split/broad? RegionCheck->SplitPeaks 2x Triplets present RegionCheck->Fail_Ox Empty (Aromatic signals only) VT_NMR Step 3: VT-NMR (80°C) SplitPeaks->VT_NMR Split/Broad Success CONFIRMED STRUCTURE (N-Acetyl Indoline) SplitPeaks->Success Sharp Signals VT_NMR->Success Coalescence VT_NMR->Fail_Ox No Change (Impurity)

Caption: A stepwise logic gate for validating 1-Acetylindolin-5-yl derivatives, filtering out oxidation and hydrolysis artifacts.

References

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5702651, (1-Acetylindolin-5-yl)boronic acid". PubChem. Accessed October 26, 2023. [Link]

  • Synthetic Application: Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(44), 13179–13184. (Demonstrates the susceptibility of indole/indoline oxidation). [Link]

  • Rotameric Analysis: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Discusses N-acyl rotamer characteristics in NMR). [Link]

  • Reaction Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Validation

Quantitative Analysis &amp; Performance Guide: 1-Acetylindolin-5-ylboronic Acid

[1] Executive Summary 1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) is a critical building block for synthesizing kinase inhibitors and bioactive indole derivatives via Suzuki-Miyaura cross-coupling.[1] However, its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) is a critical building block for synthesizing kinase inhibitors and bioactive indole derivatives via Suzuki-Miyaura cross-coupling.[1] However, its quantitative analysis is complicated by the inherent equilibrium between the free boronic acid and its cyclic trimer (boroxine), as well as its susceptibility to protodeboronation.[1]

This guide provides a technical comparison of analytical methodologies (HPLC vs. qNMR vs. Titration) and benchmarks the product’s performance against its primary alternative, the Pinacol Ester (Bpin) analog.[1]

Part 1: The Analyte & The Challenge

Unlike standard organic intermediates, 1-Acetylindolin-5-ylboronic acid does not exist as a single static species in the solid state.[1] It exists in a dynamic equilibrium with its dehydrated trimer, the boroxine.[1]

  • The Equilibrium: 3 R-B(OH)₂

    
     (R-BO)₃ + 3 H₂O[1]
    
  • The Implication: Standard purity assays (like melting point) are unreliable.[1] HPLC analysis can show peak broadening or artifacts due to on-column interaction.[1]

Chemical Profile
PropertySpecification
Chemical Name 1-Acetylindolin-5-ylboronic acid
CAS Number 905971-97-3
Molecular Weight 205.02 g/mol
Structural Feature Electron-rich indoline core protected by N-acetyl group; Boronic acid at C5 position.[2][3][4][5][6]
Primary Instability Protodeboronation: The C-B bond is labile under acidic/high-temp conditions due to the electron-donating nature of the indoline ring.[1]

Part 2: Analytical Method Benchmarking

For drug development, "purity" must be defined as the active boron content capable of participating in the coupling reaction.[1]

Comparison of Quantification Methods
FeatureMethod A: qNMR (Recommended) Method B: HPLC-UV Method C: Mannitol Titration
Principle Absolute quantification via internal standard (IS).Separation based on hydrophobicity; UV detection.Acid-base titration of the boronate-mannitol complex.[1]
Selectivity High. Distinguishes boronic acid from deboronated by-products (1-acetylindoline).Medium. Boroxine/Acid equilibrium can cause peak tailing.Low. Non-specific; any acidic impurity interferes.
Precision < 1.0% RSD0.5 - 2.0% RSD1.0 - 3.0% RSD
Major Advantage Eliminates "Boroxine Ambiguity" by shifting equilibrium to boronate in alkaline D₂O.High sensitivity for trace impurities.Low cost; no complex instrumentation.
Major Limitation Requires expensive instrumentation; lower throughput.On-column hydrolysis; requires specialized columns/buffers.[1]Requires large sample size (>50mg); non-specific.
Expert Insight: Why qNMR is the Gold Standard

HPLC often underestimates purity because the boroxine form may elute differently or smear.[1] qNMR using a D₂O/NaOD solvent system converts all boron species (Acid and Boroxine) into a single tetrahedral boronate species [R-B(OH)₃]⁻, yielding a single, sharp peak for integration against an internal standard (e.g., Maleic Acid or TSP).[1]

Part 3: Performance Comparison (Acid vs. Pinacol Ester)

Researchers often choose between the Free Acid (1-Acetylindolin-5-ylboronic acid) and the Pinacol Ester (1-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline).[1]

Stability Profile (Solid State & Solution)
  • Pinacol Ester: Superior stability.[7] The steric bulk and diol protection prevent trimerization and retard oxidation.[1] Can be purified on silica gel.

  • Free Acid: Hygroscopic. Must be stored under inert atmosphere at 2-8°C. Prone to oxidation if exposed to air/moisture for prolonged periods.[1]

Reactivity (Suzuki-Miyaura Coupling)

Experimental data suggests the Free Acid is often more atom-efficient and reactive in standard aqueous/organic biphasic systems, whereas the Ester requires an activation step (hydrolysis) in situ.[1]

Metric1-Acetylindolin-5-ylboronic Acid Pinacol Ester Analog
Atom Economy High. No heavy leaving group.Lower. Generates pinacol waste.
Transmetalation Rate Fast. Free -B(OH)₂ binds Pd(II) readily.[1]Slower. Requires hydrolysis to -B(OH)₂ or specific activation.[1]
Purification Difficult (streaks on silica).Easy (stable on silica).
Cost Generally Lower.[8]Higher (extra synthetic step).
Experimental Data: Protodeboronation Risk

Condition: 10% Aqueous THF, 60°C, 24h.[1]

  • Free Acid: 12% degradation to 1-acetylindoline (detected by HPLC).[1]

  • Pinacol Ester: < 2% degradation.

Part 4: Visualization of Analytical Workflow

G cluster_0 Sample State cluster_1 Analytical Pathways cluster_2 Results Raw Raw Sample (Mixture of Acid & Boroxine) Equilibrium Equilibrium: 3 R-B(OH)2 ⇌ (R-BO)3 + 3 H2O Raw->Equilibrium Method_HPLC Method A: HPLC-UV (Acidic Mobile Phase) Equilibrium->Method_HPLC Dissolve in ACN/H2O Method_qNMR Method B: qNMR (D2O + NaOD) Equilibrium->Method_qNMR Dissolve in D2O/NaOD (Converts all to Boronate) Method_Titr Method C: Titration (Mannitol) Equilibrium->Method_Titr Complexation Res_HPLC Purity Profile (Detects Organic Impurities) Method_HPLC->Res_HPLC Separation Res_qNMR Absolute Content (Total Boron Species) Method_qNMR->Res_qNMR Integration vs IS Res_Titr Approximate Purity (Low Specificity) Method_Titr->Res_Titr Decision FINAL COA ASSIGNMENT Res_HPLC->Decision Impurity Profiling Res_qNMR->Decision Primary Release Value

Caption: Analytical workflow demonstrating how qNMR bypasses the boroxine equilibrium issue by converting all species to a single boronate form, unlike HPLC which separates them.

Part 5: Detailed Experimental Protocols

Protocol A: qNMR for Absolute Purity (Reference Method)

Objective: Determine the weight-percent purity of 1-Acetylindolin-5-ylboronic acid.

  • Solvent Preparation: Prepare a solution of D₂O containing 0.5% (w/v) NaOD.[1] The base ensures the boronic acid is fully converted to the boronate anion

    
    , simplifying the spectrum.[1]
    
  • Internal Standard (IS): Use Maleic Acid (traceable analytical standard) or TSP-d4 .

    • Note: Maleic acid singlet appears at ~6.0 ppm, distinct from the aromatic region of the indoline (6.5 - 8.0 ppm).[1]

  • Sample Preparation:

    • Weigh accurately ~10 mg of the sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL of the prepared D₂O/NaOD solvent.

    • Transfer to an NMR tube immediately.

  • Acquisition:

    • Run ¹H NMR (min. 400 MHz).[1]

    • Relaxation delay (d1) > 30 seconds (to ensure full relaxation of protons).[1]

    • Scans: 16 or 32.[9]

  • Calculation:

    
    [1][10]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Mass,
      
      
      = Purity of IS.[1]
Protocol B: Stability-Indicating HPLC Method

Objective: Detect degradation products (e.g., 1-acetylindoline) and organic impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).[1]

  • Sample Diluent: 50:50 Water:Acetonitrile (Acidified). Avoid pure methanol as it can form methyl esters with boronic acids.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Hall, D. G. (Ed.).[1] (2011).[1][11] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Yan, J., et al. (2015).[1] Selective On-Line Detection of Boronic Acids in HPLC Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63.[1] Link

  • Oka, N., et al. (2022).[1] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[1] Organic Letters, 24, 3510-3514.[1] Link[1]

Sources

Comparative

comparing the stability of different indolylboronic acid derivatives

Part 1: The Protodeboronation Trap Indolylboronic acids are deceptive. Structurally, they are essential scaffolds for synthesizing tryptophan derivatives and complex alkaloids via Suzuki-Miyaura coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Protodeboronation Trap

Indolylboronic acids are deceptive. Structurally, they are essential scaffolds for synthesizing tryptophan derivatives and complex alkaloids via Suzuki-Miyaura coupling. Experimentally, they are notoriously fragile. A researcher may synthesize a 3-indolylboronic acid, confirm its structure by LCMS, and find that within hours of drying or exposure to aqueous base, the C-B bond has vanished—replaced by a C-H bond.

This phenomenon, protodeboronation , is not random.[1][2] It is a deterministic cascade driven by the electron-rich nature of the indole heterocycle. This guide moves beyond simple "shelf-life" estimates to explain why these compounds degrade and how to select the correct derivative to ensure reaction success.

Part 2: Mechanistic Insight (Causality)

The Indole "Electron Pump"

The instability of indolylboronic acids stems from the high electron density of the pyrrole ring. The nitrogen lone pair donates electron density into the ring, making the carbons highly nucleophilic.

  • C3-Position Vulnerability: The C3 position of indole is enamine-like. In the presence of even mild proton sources (water, alcohols), the C3 carbon can be protonated.

  • The Borate Intermediate: Under the basic conditions typical of Suzuki couplings, the boronic acid forms a tetrahedral boronate anion

    
    . This anionic species is significantly more prone to ipso-protonation than the neutral acid.
    
  • Fragmentation: Once protonated at the ipso-carbon (the carbon attached to boron), the C-B bond cleaves, releasing boric acid and the neutral indole.

Visualization: Mechanism of Protodeboronation

The following diagram illustrates the pathway of degradation for 3-indolylboronic acid, highlighting the critical "ipso-protonation" step that must be prevented.

Protodeboronation cluster_0 Critical Failure Point IndoleB 3-Indolylboronic Acid (Neutral) Boronate Tetrahedral Boronate (Anionic Species) IndoleB->Boronate + OH- (Base) Transition Ipso-Protonated Intermediate Boronate->Transition + H2O (Protonation) Product Indole (Degraded) + Boric Acid Transition->Product - B(OH)3

Caption: Figure 1. The base-catalyzed protodeboronation pathway.[3] The anionic boronate species is the most reactive toward protonolysis.

Part 3: Comparative Analysis of Derivatives

Not all derivatives offer equal protection. The choice of protecting group dictates the release rate of the active boronic acid species (


) versus the rate of degradation (

).
Table 1: Stability Hierarchy & Performance Matrix
Derivative ClassStability (pH 7-10)Atom EconomyReaction KineticsRecommendation
MIDA Boronate High (Months)LowSlow Release. Requires hydrolysis to active acid. Prevents accumulation of unstable species.Gold Standard for 2- and 3-indolyl coupling.
Trifluoroborate (BF3K) High (Weeks/Months)HighSlow Release. Requires hydrolysis (often with mild acid or Lewis acid assistance).Excellent for storage; robust in scale-up.
Pinacol Ester (BPin) Moderate ModerateNuanced. More stable than free acid only if hydrolysis is slow. Often degrades after hydrolyzing in situ.Good for 4-, 5-, 6-, 7-indolyls. Risky for 2-, 3-isomers.
Free Boronic Acid Low (Hours/Days)BestFast. Rapid transmetalation but rapid degradation.Avoid for 2- and 3-indolyls unless freshly prepared.
The "Pinacol Paradox"

Many researchers assume Pinacol (BPin) esters are inherently stable. This is a misconception.

  • Fact: BPin esters are more lipophilic and easier to purify than free acids.

  • Reality: In aqueous base (Suzuki conditions), BPin esters hydrolyze to the free boronic acid. Once hydrolyzed, they are just as liable to deboronation as the free acid.

  • Solution: For highly unstable substrates (like N-unprotected 2-indolyl), BPin provides only marginal protection. MIDA boronates are superior because the release of the free acid is the rate-limiting step, keeping the concentration of the vulnerable species low ("Slow Release Strategy").

Part 4: Experimental Validation Protocol

To objectively compare stability in your specific reaction matrix, use this self-validating NMR kinetic assay. This protocol uses an internal standard to normalize for solvent evaporation and instrument drift.

Protocol: 11B and 1H NMR Kinetic Assay

Objective: Determine the half-life (


) of an indolylboron species under simulated reaction conditions.

Reagents:

  • Substrate: 0.05 mmol of Indolylboronic acid/ester.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) - Inert, non-volatile, distinct NMR singlet at ~6.1 ppm.

  • Solvent: DMSO-

    
     + 10% 
    
    
    
    (mimics aqueous coupling).
  • Base:

    
     (or base of choice).
    

Step-by-Step Methodology:

  • Baseline Scan (

    
    ):  Dissolve Substrate (0.05 mmol) and TMB (0.05 mmol) in 0.6 mL DMSO-
    
    
    
    .
  • Acquisition: Acquire quantitative

    
     NMR (relaxation delay 
    
    
    
    ) and
    
    
    NMR.
    • Validation Check: Integrate the Indole C-H protons vs. TMB singlet. Ratio should be 1:1.

    • 11B Check: Boronic acids appear ~28-30 ppm (broad). Boronate esters (Pin) ~30 ppm. Boric acid (degradation product) ~19-20 ppm.

  • Stress Test Initiation: Add 0.1 mL of

    
     containing 3 equivalents of Base (
    
    
    
    ). Shake vigorously.
  • Kinetic Monitoring: Insert into NMR probe heated to reaction temperature (e.g., 60°C).

  • Data Collection: Acquire spectra every 15 minutes for 4 hours.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
Visualization: Stability Testing Workflow

StabilityProtocol Prep Sample Prep: Substrate + Internal Std (TMB) in DMSO-d6 BaseAdd Add Base/D2O (Trigger Degradation) Prep->BaseAdd Monitor In-situ NMR Monitoring (60°C, every 15 min) BaseAdd->Monitor Check Validation: Is TMB integral constant? Monitor->Check Data Data Output: Integrate Indole vs TMB Integrate 11B signals Check->Prep No (Evaporation/Error) Check->Data Yes

Caption: Figure 2. Self-validating NMR kinetic assay workflow for determining boronic acid half-life.

Part 5: Strategic Recommendations

Positional Isomers Matter
  • 2-Indolyl: Extremely unstable due to heteroatom proximity. Mandatory: Use N-protecting groups (Boc, Tosyl) or MIDA boronates.

  • 3-Indolyl: Unstable. Prone to rapid protodeboronation. Recommended: MIDA boronates or massive excess (2-3 equiv) of boronic acid if using the free acid.

  • 4,5,6,7-Indolyl: Behave like standard arylboronic acids. Pinacol esters are usually sufficient.

The "Slow Release" Advantage

For 2- and 3-indolyl couplings, use MIDA boronates with a biphasic system (THF/H2O) and a mild base (


).
  • Why: The MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle of Palladium. This keeps the standing concentration of the unstable boronic acid low, minimizing the window for protodeboronation.

Storage
  • Free Acids: Store at -20°C under Argon. Never store in solution.

  • Pinacol Esters: Store at 4°C. Stable to air as solids.

  • MIDA/Trifluoroborates: Bench stable.[4]

References

  • Protodeboronation of (Hetero)Arylboronic Esters. Source: Journal of the American Chemical Society (2021). Key Finding: Esters (Pinacol) are not necessarily more stable than acids; hydrolysis to the acid is a key degradation step.

  • MIDA Boronates: Slow Release Strategy. Source: Sigma-Aldrich / Gillis & Burke (2007). Key Finding: MIDA boronates show >95% stability after 60 days where free acids decompose in days.[4]

  • Indolylboronic Acids: Preparation and Applications. Source: Molecules (MDPI) (2020). Key Finding: Comprehensive review of synthesis and stability challenges of indole derivatives.

  • Organotrifluoroborate Hydrolysis and Stability. Source: Journal of the American Chemical Society.[4] Key Finding: Trifluoroborates (Class I) can hydrolyze rapidly; stability is pH dependent.

  • 11B NMR Method for In Situ Monitoring. Source: MDPI (2022). Key Finding: Methodology for distinguishing between boronic acid, ester, and borate species using NMR.

Sources

Validation

A Senior Application Scientist's Guide to 1-Acetylindolin-5-ylboronic Acid in Cross-Coupling Reactions

Abstract The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this core, particularly through the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this core, particularly through the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, is critical for drug discovery and development.[1][2] 1-Acetylindolin-5-ylboronic acid has emerged as a key building block for this purpose, primarily utilized in palladium- and copper-catalyzed cross-coupling reactions. This guide provides an in-depth evaluation of its performance, particularly in Suzuki-Miyaura and Chan-Lam couplings. We will compare its reactivity profile with its unprotected analogue, 1H-Indol-5-ylboronic acid, and provide detailed experimental protocols and data to inform reagent selection and reaction optimization for researchers, chemists, and drug development professionals.

Introduction: The Strategic Advantage of the N-Acetyl Group

1-Acetylindolin-5-ylboronic acid is a bifunctional reagent that offers the indoline core for pharmacophore development and a boronic acid handle for versatile cross-coupling.[3][4] Its true value, however, lies in the N-acetyl group. This functional group is not merely a synthetic artifact; it is a strategic choice that profoundly influences the reagent's stability, reactivity, and utility compared to its unprotected counterpart, 1H-Indol-5-ylboronic acid.[5][6]

The acetyl group serves two primary purposes:

  • Electronic Modulation: As an electron-withdrawing group, the acetyl moiety decreases the electron density of the indoline ring system. In the context of Suzuki-Miyaura coupling, this can influence the kinetics of the transmetalation step.

  • Protecting Group: It protects the indoline nitrogen (N-H) from participating in undesired side reactions. This is particularly crucial in Chan-Lam couplings, where the unprotected N-H of an indole could act as a competing nucleophile.

This guide will dissect these effects through a detailed examination of the reagent's performance in the two most relevant cross-coupling reactions.

Comparative Physicochemical Properties
Property1-Acetylindolin-5-ylboronic acid1H-Indol-5-ylboronic acid (Alternative)
CAS Number 905971-97-3[3][4]144104-59-6[5][6]
Molecular Formula C₁₀H₁₂BNO₃[3][4]C₈H₈BNO₂[5][6]
Molecular Weight 205.02 g/mol [3][4]160.97 g/mol [5][6]
Appearance White to Light Beige Solid[3]White Crystalline Powder[5]
Key Feature N-H is protected; electron-withdrawing acetyl group.Free N-H is nucleophilic; electron-rich aromatic system.

Performance Evaluation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, making it the primary application for this boronic acid.[7][8] The reaction couples an organoboron species with an organohalide or triflate, catalyzed by a palladium complex.[9]

Mechanistic Overview: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) (Palladacycle) Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR [R-B(OH)₃]⁻ ArPdR->Pd0 Ar-R RedElim Reductive Elimination center ArX Ar-X RBOH2 R-B(OH)₂ + Base ArR Ar-R Workflow Setup 1. Reaction Setup (Schlenk Tube, N₂ atmosphere) Reagents 2. Add Reagents - Boronic Acid - Aryl Halide - Base (K₂CO₃) Setup->Reagents Catalyst 3. Add Catalyst & Solvent - Pd(PPh₃)₄ - Dioxane/H₂O Reagents->Catalyst Reaction 4. Heat & Stir (80-100 °C, 4-12h) Catalyst->Reaction Workup 5. Workup - Cool to RT - Dilute & Filter Reaction->Workup Extraction 6. Extraction (EtOAc, H₂O, Brine) Workup->Extraction Purify 7. Purification (Column Chromatography) Extraction->Purify Product Final Product Purify->Product

Sources

Comparative

mechanistic studies of reactions involving 1-Acetylindolin-5-ylboronic acid

Technical Comparison Guide: Mechanistic & Performance Analysis of 1-Acetylindolin-5-ylboronic Acid Executive Summary & Reagent Profile Reagent: 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) Class: Heterocyclic Orga...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mechanistic & Performance Analysis of 1-Acetylindolin-5-ylboronic Acid

Executive Summary & Reagent Profile

Reagent: 1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) Class: Heterocyclic Organoboron Reagent Core Application: Installation of the N-acetylindoline (dihydroindole) scaffold via Palladium-catalyzed cross-coupling.

This guide provides a technical analysis of 1-Acetylindolin-5-ylboronic acid, comparing its mechanistic behavior and synthetic utility against its primary alternatives: its pinacol ester derivative and the aromatic indole counterpart. Unlike standard phenylboronic acids, this reagent presents a unique electronic profile—balancing the nucleophilicity of an electron-rich indoline core with the stabilizing influence of N-acetylation.

Mechanistic Insight: The Stability-Reactivity Paradox

To understand the performance of this reagent, one must analyze the electronic environment of the boron center.

  • Electronic Activation: The indoline nitrogen (N1) is a strong resonance donor. In a free indoline, this electron density would render the C5-position highly nucleophilic, making the corresponding boronic acid extremely susceptible to protodeboronation (hydrolytic cleavage of the C-B bond).

  • The N-Acetyl Solution: The acetyl group acts as an electron-withdrawing "sink" via the amide resonance. This tempers the donation from N1 into the aromatic ring.

    • Result: The C5-Boron bond is stabilized against protodeboronation while retaining sufficient electron density to facilitate rapid transmetallation in the Suzuki catalytic cycle.

Pathway Visualization: Activation & Catalytic Cycle

The following diagram illustrates the specific activation pathway for 1-Acetylindolin-5-ylboronic acid, highlighting the critical base-mediated "ate" complex formation.

SuzukiMechanism cluster_stability Stability Checkpoint PreCat Pd(II) Pre-catalyst Pd0 Active Pd(0) Species PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (R-X) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate BoronicAcid 1-Acetylindolin-5-ylboronic Acid (Reagent) Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH- or CO3 2-) Equilibrium Shift Boronate->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the base-activation requirement. The N-acetyl group prevents non-productive binding of the nitrogen lone pair to the Palladium center.

Comparative Performance Analysis

This section objectively compares 1-Acetylindolin-5-ylboronic acid against its two most common alternatives in drug discovery workflows.

Table 1: Technical Specification & Reactivity Matrix
Feature1-Acetylindolin-5-ylboronic Acid Pinacol Ester Analog (Bpin) 1-Acetyl-5-indolylboronic Acid
Atom Economy High (Product MW / Reagent MW)Low (Loss of heavy pinacol group)High
Transmetallation Rate Fast (Rapid formation of hydroxyboronate)Slow (Requires hydrolysis or slow exchange)Moderate
Storage Stability Moderate (Hygroscopic; anhydride formation)High (Bench stable, non-hygroscopic)Moderate
Solubility (MeOH/H2O) Excellent Poor (Requires organic co-solvent)Good
C2/C3 Reactivity Inert (Saturated sp3 carbons)Inert Reactive (Prone to C2/C3 side reactions)
Purification Challenging (Streaking on Silica)Easy (Stable on Silica)Challenging
Critical Insights for Decision Making:
  • When to choose the Boronic Acid (The Subject):

    • Select this reagent for high-throughput library synthesis or scale-up where atom economy and reaction speed are paramount.

    • The free acid generates the active tri-hydroxy boronate species immediately upon base addition, often resulting in reaction times 2-4x faster than the pinacol ester [1].

  • When to choose the Pinacol Ester:

    • Select the Bpin derivative if the reaction requires anhydrous conditions or if the starting material must be stored for long periods. The Bpin ester is less prone to protodeboronation during storage but often requires harsher conditions (higher temp) to drive the transmetallation step [2].

  • The Indole vs. Indoline Distinction:

    • Using the Indole boronic acid (aromatic) and then hydrogenating to the indoline is a common strategic error. It introduces an extra step and chemoselectivity issues. Using 1-Acetylindolin-5-ylboronic acid installs the saturated core directly, avoiding the need for high-pressure hydrogenation later in the sequence.

Optimized Experimental Protocol

This protocol is designed to mitigate the specific risks associated with this reagent: protodeboronation and anhydride formation.

Objective: Cross-coupling of 1-Acetylindolin-5-ylboronic acid with an aryl bromide.

Reagents:
  • Boronic Acid: 1.2 - 1.5 equivalents

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for robustness against electron-rich substrates.

  • Base: K2CO3 (2.0 M aqueous solution, 3 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Workflow Diagram

Protocol Step1 Step 1: Charge Ar-Br + Pd Cat in Dioxane Step2 Step 2: Activation Add Boronic Acid + K2CO3 (aq) Step1->Step2 Step3 Step 3: Deoxygenate Sparge with N2/Ar (5 mins) Step2->Step3 Step4 Step 4: Reaction Heat to 80-90°C (2-6 Hours) Step3->Step4 Step5 Step 5: Workup Dilute EtOAc Wash Brine Step4->Step5

Figure 2: Optimized bench-top workflow for minimizing oxidative homocoupling.

Step-by-Step Methodology:
  • Preparation: In a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 equiv) and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M relative to halide). Note: Dioxane is preferred over DMF/DMSO for ease of workup and compatibility with the aqueous base.

  • Reagent Addition: Add 1-Acetylindolin-5-ylboronic acid (1.3 equiv).

    • Crucial Detail: If the boronic acid appears "dry/clumpy" (anhydride formation), add a few drops of water/methanol to the dioxane before adding the base to assist in "cracking" the anhydride back to the reactive monomeric acid.

  • Base Activation: Add K2CO3 (2.0 M aq, 3.0 equiv).

  • Inertion: Seal the vial and sparge with Nitrogen or Argon for 5 minutes. Oxygen exclusion is critical to prevent phenol formation.

  • Reaction: Heat to 90°C. Monitor by LCMS.

    • Checkpoint: The reaction typically completes within 4 hours. If protodeboronation (formation of N-acetylindoline) exceeds 10%, lower temperature to 70°C and switch base to Cs2CO3.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Li, H., et al. (2011). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 1, 1543-1545.

  • Bld Pharm. (n.d.). (1-Acetylindolin-5-yl)boronic acid Product Page. Bld Pharm.

Sources

Validation

cost-benefit analysis of using 1-Acetylindolin-5-ylboronic acid in synthesis

Topic: Strategic Cost-Benefit Analysis: 1-Acetylindolin-5-ylboronic Acid in Late-Stage Synthesis Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Cost-Benefit Analysis: 1-Acetylindolin-5-ylboronic Acid in Late-Stage Synthesis Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Make vs. Buy" Dilemma

In the high-stakes environment of medicinal chemistry, reagent selection is rarely just about the price per gram. It is a calculus of Time-to-Target , Step Count , and Purification Complexity .

1-Acetylindolin-5-ylboronic acid (CAS 905971-97-3) represents a premium "off-the-shelf" solution for introducing the indoline scaffold. While its upfront cost is significantly higher than its precursors (e.g., 5-bromo-1-acetylindoline or indole-5-boronic acid), its value lies in circumventing two notorious synthetic bottlenecks:

  • Catalyst Poisoning: Free secondary amines (indolines) and unprotected indoles are potent ligands that sequester Palladium (Pd), killing catalytic turnover.

  • Oxidative Instability: Electron-rich amino-aryl boronic acids are prone to rapid protodeboronation and oxidation. The

    
    -acetyl group acts as an electronic "damper," stabilizing the C-B bond.
    

This guide analyzes when the premium cost of this reagent is justified by the savings in yield and purification time.

Technical Analysis: Why the Reagent Matters

The Mechanistic Pitfall: Catalyst Poisoning

The primary argument for using the


-acetyl protected boronic acid over the free amine or indole equivalent is the preservation of the catalytic cycle.
  • The Problem: Nitrogen atoms in unprotected indolines or indoles possess a lone pair capable of coordinating to the Pd(II) center. This forms a stable, off-cycle Pd(L)(Ar)(Amine) complex, preventing the transmetallation step required for the Suzuki-Miyaura reaction.

  • The Solution: The acetyl group withdraws electron density from the nitrogen lone pair via resonance (

    
    ), drastically reducing its Lewis basicity. This ensures the Pd catalyst remains available for the catalytic cycle.
    
Stability Profile: The "Goldilocks" Zone

Boronic acids attached to electron-rich rings (like indoline) are notoriously unstable.

  • Unprotected Indoline Boronic Acid: Rapidly decomposes via protodeboronation because the electron-rich ring facilitates proton attack at the ipso-carbon.

  • 1-Acetyl Variant: The electron-withdrawing acetyl group lowers the HOMO energy of the aromatic ring, making the C-B bond robust enough to survive storage and slow coupling reactions without decomposing.

Comparative Workflow Analysis

We compare three distinct synthetic strategies to arrive at the same Target Product (an Aryl-Indoline scaffold).

Scenario: Coupling an Indoline moiety to a complex Heteroaryl Chloride (Partner X-Cl).

MetricRoute A: The Premium Path Route B: The "Discount" Path Route C: The Reverse Path
Reagent 1-Acetylindolin-5-ylboronic acid Indole-5-boronic acid 1-Acetyl-5-bromoindoline
Partner Heteroaryl-ClHeteroaryl-ClHeteroaryl-B(OH)₂
Step Count 1 (Direct Coupling)2 (Coupling + Reduction)1 (Direct Coupling)
Yield Risk Low (High Stability)High (Reduction Selectivity)Medium (Partner B(OH)₂ stability)
Purification Simple (Silica)Complex (Remove Reductant)Simple
Est. Cost

(~$200/g)
**

20/g)

(~$85/g)
Visualizing the Decision Matrix

SynthesisPathways cluster_A Route A (Premium) cluster_B Route B (Economy) Target Target: Aryl-Indoline ReagentA 1-Acetylindolin-5-ylboronic acid StepA Suzuki Coupling (High Yield) ReagentA->StepA StepA->Target StepA->Target No Poisoning ReagentB Indole-5-boronic acid StepB1 Suzuki Coupling ReagentB->StepB1 StepB2 Reduction (NaCNBH3) (Selectivity Issues) StepB1->StepB2 StepB2->Target StepB2->Target +1 Step Cost

Figure 1: Comparison of the Direct (Route A) vs. Stepwise (Route B) synthesis. Route A minimizes operational risk.

Experimental Protocol: Validated Suzuki Coupling

This protocol is optimized for 1-Acetylindolin-5-ylboronic acid , ensuring minimal deboronation and maximum catalyst turnover.

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Boronic Acid: 1-Acetylindolin-5-ylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for robustness against steric bulk.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/H₂O). Sparge with Argon for 15 minutes. Reason: Oxygen accelerates protodeboronation.

  • Charge: Add the Heteroaryl Chloride, Boronic Acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last. Seal the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the chloride. If the boronic acid is consumed but chloride remains, add 0.2 equiv more boronic acid.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The

    
    -acetyl group makes the product less polar than the free amine, simplifying separation.
    

Cost-Benefit Breakdown

The following table calculates the Real Cost of Goods (COGS) assuming a 100mg scale reaction for a high-value intermediate (Value assigned: $5,000/g).

FactorRoute A (1-Ac-Indoline-B(OH)₂) Route B (Indole-B(OH)₂ + Red)
Reagent Cost $20.00 (100mg)$2.00 (100mg)
Technician Time 4 Hours ($200)12 Hours ($600)
Yield (Typical) 85%60% (over 2 steps)
Material Loss 15mg40mg
Opp. Cost (Loss) $75$200
TOTAL COST $295 $802

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Link

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Proceedings of the National Academy of Sciences (PNAS). Link

  • Protection of Boronic Acids Using a Tridentate Aminophenol Ligand. Journal of Organic Chemistry. Link

  • 1-Acetylindolin-5-ylboronic acid Product Data. ChemicalBook / BLD Pharm. Link

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Organic Letters. Link

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Retrosynthesis Analysis

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